3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-1,1,1,2,2-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2F5/c5-1-2(6)3(7,8)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKIMNKTUXHNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378818 | |
| Record name | 3,4-dibromo-1,1,1,2,2-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378-69-8 | |
| Record name | 3,4-dibromo-1,1,1,2,2-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 378-69-8 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of the fluorinated building block, 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction: The Significance of Fluorinated Moieties in Modern Chemistry
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This has made fluorinated compounds indispensable in various fields, particularly in the design of pharmaceuticals and advanced materials. This compound (CAS No. 378-69-8), with its vicinal bromine atoms and a pentafluorinated tail, represents a versatile synthon. The differential reactivity of the two carbon-bromine bonds, coupled with the influence of the electron-withdrawing pentafluoroethyl group, makes it a valuable precursor for introducing complex fluorinated fragments into larger molecular scaffolds. The presence of bromine atoms also opens avenues for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and organometallic coupling reactions, highlighting its potential in the synthesis of novel bioactive compounds. The strategic placement of fluorine can be a key factor in drug design and development.[1]
Synthesis of this compound: An Electrophilic Addition Approach
The most logical and established method for the synthesis of vicinal dibromides is the electrophilic addition of bromine (Br₂) across a carbon-carbon double bond.[2][3][4][5] In the case of this compound, the precursor is the corresponding alkene, 3,3,4,4,4-pentafluorobut-1-ene.
Reaction Mechanism: The Bromonium Ion Intermediate
The reaction proceeds via a well-established mechanism involving a cyclic bromonium ion intermediate. The electron-rich π-bond of the alkene attacks a bromine molecule, inducing a dipole and leading to the formation of a three-membered ring intermediate with a positively charged bromine atom. This is followed by the backside attack of the bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion, resulting in the anti-addition of the two bromine atoms across the former double bond.[5][6]
Caption: Mechanism of bromine addition to 3,3,4,4,4-pentafluorobut-1-ene.
Experimental Protocol: Synthesis
This protocol is based on established procedures for the bromination of alkenes.[2][6]
Materials:
-
3,3,4,4,4-pentafluorobut-1-ene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,3,4,4,4-pentafluorobut-1-ene in an equal volume of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of bromine, dissolved in dichloromethane, to the stirred solution via the dropping funnel. The characteristic reddish-brown color of bromine should disappear upon addition. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quench the reaction by adding a 5% sodium thiosulfate solution to remove any unreacted bromine. The reddish-brown color should completely disappear.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by fractional distillation under reduced pressure to obtain the pure this compound. The purity of the fractions should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[1][7][8][9][10]
Characterization of this compound
A suite of spectroscopic techniques is employed to unequivocally confirm the structure and purity of the synthesized compound.
Caption: Workflow for the characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹⁹F, and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to spin-spin coupling with both adjacent protons and fluorine atoms. The spectrum will feature signals for the diastereotopic protons of the -CH₂Br group and the single proton of the -CHBr- group. The chemical shifts will be influenced by the electronegative bromine and the pentafluoroethyl group.
-
¹⁹F NMR: Fluorine-19 NMR is highly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity.[11][12][13][14] The spectrum is expected to show two main resonances corresponding to the -CF₃ and -CF₂- groups. The coupling between the fluorine nuclei and with the adjacent protons will provide valuable structural information.
-
¹³C NMR: The carbon-13 NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached fluorine and bromine atoms.
Table 1: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH Br- | 4.5 - 5.5 | Multiplet |
| -CH ₂Br | 3.8 - 4.5 | Multiplet | |
| ¹⁹F | -CF ₃ | -80 to -85 (relative to CFCl₃) | Triplet |
| -CF ₂- | -110 to -125 (relative to CFCl₃) | Multiplet | |
| ¹³C | -C HBr- | 45 - 55 | Multiplet |
| -C H₂Br | 30 - 40 | Multiplet | |
| -C F₂- | 115 - 125 | Triplet of multiplets | |
| -C F₃ | 120 - 130 | Quartet of multiplets |
Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and purity assessment.[1][7][8][9][10]
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M, M+2, and M+4 peaks. Common fragmentation pathways for halogenated alkanes include the loss of a bromine radical (Br•), hydrogen bromide (HBr), and cleavage of the carbon-carbon bonds.
Table 2: Expected Mass Spectrometry Data
| m/z | Ion | Comments |
| 304, 306, 308 | [C₄H₃Br₂F₅]⁺ | Molecular ion peak cluster (M, M+2, M+4) |
| 225, 227 | [C₄H₃BrF₅]⁺ | Loss of a bromine radical |
| 145 | [C₃H₂BrF₂]⁺ | Cleavage of the C-C bond between C2 and C3 |
| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |
| 79, 81 | [Br]⁺ | Bromine cation |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C-F and C-Br stretching vibrations.
Table 3: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2900 - 3000 | C-H stretch | Medium |
| 1100 - 1350 | C-F stretch | Strong |
| 500 - 650 | C-Br stretch | Strong |
Applications in Drug Development and Beyond
The unique structural features of this compound make it a promising building block in medicinal chemistry. The introduction of the pentafluoroethyl group can enhance the metabolic stability and lipophilicity of a drug candidate. The two bromine atoms provide handles for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening. For instance, selective substitution of one bromine atom followed by a different reaction at the second bromine atom can lead to the synthesis of complex molecules with precisely controlled stereochemistry. The principles of incorporating halogens like bromine are a recognized strategy in drug design.[1]
Conclusion
This technical guide has outlined a reliable synthetic route to this compound via the electrophilic bromination of 3,3,4,4,4-pentafluorobut-1-ene. Furthermore, a comprehensive analytical workflow for the thorough characterization and structural confirmation of the target molecule has been presented. The detailed protocols and expected spectroscopic data provided herein are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this valuable fluorinated building block in their research endeavors.
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An In-depth Technical Guide to 3,4-Dibromo-1,1,1,2,2-pentafluorobutane (CAS 378-69-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The unique electronic nature of fluorine can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, thereby optimizing drug candidates.[1][2] 3,4-Dibromo-1,1,1,2,2-pentafluorobutane emerges as a valuable, yet under-explored, building block in this context. Its combination of a pentafluorinated ethyl moiety and vicinal dibromides presents a unique platform for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, empowering researchers to leverage its synthetic versatility.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 378-69-8 | |
| Molecular Formula | C₄H₃Br₂F₅ | |
| Molecular Weight | 305.87 g/mol | |
| IUPAC Name | This compound | |
| Predicted Boiling Point | ~150-160 °C | |
| Predicted Density | ~2.1 g/cm³ | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) and insoluble in water. | |
| Appearance | Likely a colorless to pale yellow liquid at room temperature. |
Synthesis of this compound: An Electrophilic Addition Approach
The most direct and logical synthetic route to this compound is the electrophilic addition of molecular bromine (Br₂) to the carbon-carbon double bond of its precursor, 3,3,4,4,4-pentafluorobut-1-ene (CAS 374-27-6).[3][4]
Reaction Mechanism
The reaction proceeds via a well-established electrophilic addition mechanism. The electron-rich π-bond of the alkene attacks the bromine molecule, which becomes polarized upon approach. This leads to the formation of a cyclic bromonium ion intermediate, with the positive charge delocalized over the bromine atom and the two carbon atoms of the former double bond. The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[5][6] This anti-addition results in the formation of the vicinal dibromide.
Caption: Mechanism of electrophilic addition of bromine to 3,3,4,4,4-pentafluorobut-1-ene.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from general procedures for the bromination of alkenes and fluorinated olefins.[7][8]
Materials:
-
3,3,4,4,4-pentafluorobut-1-ene
-
Molecular bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stir bar and a dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Procedure:
-
Reaction Setup: In a fume hood, dissolve 3,3,4,4,4-pentafluorobut-1-ene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred alkene solution via the dropping funnel. The addition should be dropwise to maintain the temperature below 5 °C. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine. The red-brown color should completely disappear.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Reactivity and Synthetic Potential
The synthetic utility of this compound lies in the differential reactivity of its C-Br bonds, which can be selectively targeted in various organic transformations.
Dehydrobromination
Treatment with a strong base can induce the elimination of one or two equivalents of hydrogen bromide (HBr), leading to the formation of vinyl bromides or fluorinated alkynes, respectively.[9] The choice of base and reaction conditions will dictate the outcome of the reaction.
Nucleophilic Substitution
The bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of other functional groups such as azides, cyanides, and thiols. These transformations open avenues for the synthesis of a wide range of fluorinated derivatives.
Cross-Coupling Reactions
The C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[10] This enables the formation of new carbon-carbon bonds and the construction of more complex molecular architectures, a key strategy in drug discovery.
Caption: Synthetic transformations of this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound in drug development are not yet widely reported, its structural features suggest significant potential as a scaffold or intermediate in medicinal chemistry.
-
Introduction of Fluorinated Moieties: The pentafluoroethyl group can be incorporated into drug candidates to enhance their metabolic stability and modulate their pharmacokinetic properties.[1][2]
-
Synthesis of Bioactive Heterocycles: The vicinal dibromide functionality can be used to construct a variety of heterocyclic ring systems, which are prevalent in many approved drugs.
-
Fragment-Based Drug Discovery (FBDD): Smaller, functionalized derivatives of this compound could serve as valuable fragments in FBDD campaigns, providing a starting point for the development of novel therapeutics.
The presence of both fluorine and bromine atoms offers a dual advantage. The fluorinated portion can improve the pharmacological profile of a molecule, while the reactive bromine atoms provide handles for further chemical modification and optimization.
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for this compound is currently available in public databases. However, its expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the three protons on the butane backbone, with coupling to both adjacent protons and fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the butane chain. The chemical shifts would be significantly influenced by the attached fluorine and bromine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would likely show two distinct multiplets corresponding to the -CF₂- and -CF₃ groups, with coupling to each other and to the adjacent protons.
-
Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak would be observed at m/z 304, 306, and 308 with a relative intensity ratio of approximately 1:2:1.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹ and C-Br stretching vibrations at lower wavenumbers.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound represents a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites provide a gateway to a wide array of novel fluorinated compounds. As the demand for sophisticated fluorinated molecules in drug discovery continues to grow, the exploration of the synthetic potential of this compound is poised to yield exciting and valuable contributions to the field.
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Reactions of Dihalides. (2023, January 22). Chemistry LibreTexts. [Link]
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Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. (2015, December 22). YouTube. [Link]
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Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. (n.d.). ACS Publications. [Link]
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Dehalogenation of Vicinal Dihalo Compounds by 1,1'-Bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene for Giving Alkenes and Alkynes in a Salt-free Manner. (2017, November 27). ResearchGate. [Link]
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Mechanism for the electrophilic addition reactions between bromine (and the other halogens). (n.d.). Alec Reed Academy. [Link]
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Polyhalogenated compound. (n.d.). Wikipedia. [Link]
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Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. [Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications. [Link]
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(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (n.d.). Beilstein Archives. [Link]
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Polyhalogen Compounds - Definition, Properties, Uses. (2022, January 30). GeeksforGeeks. [Link]
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(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024, February 27). National Institutes of Health (NIH). [Link]
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A Spectroscopic Guide to 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: Predicted Data & Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic signature of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane (CAS No: 378-69-8).[1][2] In the absence of publicly available experimental spectra, this document leverages fundamental spectroscopic principles and data from analogous halogenated compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This predictive approach offers a robust framework for researchers in compound identification, quality control, and reaction monitoring. Each section details the theoretical basis for the predicted spectra, provides standardized experimental protocols for data acquisition, and explains the causality behind the expected spectral features.
Introduction: The Analytical Challenge
This compound (C₄H₃Br₂F₅) is a highly functionalized organohalogen compound.[2] Its structure, featuring a chiral center at C3, a stereogenic center at C2, and distinct fluorine and bromine environments, presents a compelling case for detailed spectroscopic analysis. The presence of multiple halogens dramatically influences the electronic environment of the carbon backbone and associated protons, making multi-nuclear NMR, IR, and MS essential for unambiguous structural elucidation.
This guide serves as a predictive reference, built upon established principles of chemical spectroscopy. The insights provided are designed to aid researchers in identifying this compound, whether synthesized in the lab or encountered as an unknown, by providing a validated set of expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the three protons in the molecule. The electronegativity of the adjacent bromine and the pentafluoroethyl group will shift these signals significantly downfield from typical alkane protons.
Predicted ¹H NMR Data (Reference: TMS at 0.0 ppm)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 (1H) | 4.5 - 5.0 | ddd (doublet of doublet of doublets) | ³JHH ≈ 4-8 Hz, ³JHF ≈ 15-25 Hz, ⁴JHF ≈ 1-3 Hz |
| H-4 (2H) | 3.8 - 4.2 | ddd (AB quartet further split) | ²JHH ≈ 10-12 Hz, ³JHH ≈ 4-8 Hz |
Causality of Predictions:
-
Chemical Shift: The H-3 proton is attached to a carbon bearing a bromine atom and is alpha to the heavily electron-withdrawing -CF₂- group, justifying its downfield shift. The H-4 protons, adjacent to a single bromine, are expected to be slightly more upfield.
-
Multiplicity:
-
H-3: This proton will be split by the two diastereotopic H-4 protons (giving two distinct ³JHH couplings) and by the two fluorine atoms on C-2 (³JHF), resulting in a complex multiplet, likely a doublet of doublet of doublets.[3]
-
H-4: These two protons are diastereotopic due to the chiral center at C-3. They will split each other (geminal coupling, ²JHH) and will also be split by the H-3 proton (vicinal coupling, ³JHH), creating a complex multiplet system.
-
Diagram: Predicted ¹H NMR Coupling
Caption: Spin-spin coupling network for the protons in this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show four distinct signals. The carbon signals will be significantly influenced by the attached halogens, with fluorine causing a large downfield shift and characteristic C-F coupling.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1 (-CF₃) | 118 - 122 | q (quartet) |
| C-2 (-CF₂) | 110 - 115 | t (triplet) |
| C-3 (-CHBr) | 45 - 55 | t (triplet) |
| C-4 (-CH₂Br) | 30 - 38 | s (singlet) |
Causality of Predictions:
-
C-1 & C-2: These carbons are directly bonded to fluorine atoms, which deshield them and cause large one-bond ¹JCF couplings, splitting the -CF₃ signal into a quartet and the -CF₂- signal into a triplet.[4]
-
C-3: This carbon is bonded to bromine and is also coupled to the two fluorine atoms on C-2 (two-bond coupling, ²JCF), which will split its signal into a triplet.
-
C-4: This carbon is furthest from the fluorine atoms, so any C-F coupling would be weak and may not be resolved. It is expected to appear as a singlet.[5]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for fluorinated compounds.[6] Two distinct signals are expected for the -CF₃ and -CF₂- groups.
Predicted ¹⁹F NMR Data (Reference: CFCl₃ at 0.0 ppm)
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -CF₃ (3F) | -75 to -80 | t (triplet) | ³JFF ≈ 5-10 Hz |
| -CF₂- (2F) | -110 to -120 | q (quartet) | ³JFF ≈ 5-10 Hz, ³JFH ≈ 15-25 Hz |
Causality of Predictions:
-
Chemical Shift: Perfluoroalkyl groups typically appear in these regions of the ¹⁹F NMR spectrum.[7]
-
Multiplicity: The -CF₃ and -CF₂- groups will split each other through three-bond F-F coupling (³JFF), resulting in a triplet and a quartet, respectively. The -CF₂- signal will likely be further complicated by coupling to the H-3 proton (³JFH), potentially appearing as a quartet of doublets.[8][9]
NMR Experimental Protocol
This protocol ensures high-quality, reproducible data for multi-nuclear analysis.
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Typical spectral width: -10 to 220 ppm.
-
Number of scans: 1024-4096 (due to low natural abundance).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled experiment.
-
Typical spectral width: +50 to -250 ppm.
-
Number of scans: 16-64.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to TMS (0.0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present.
Predicted IR Spectrum
The IR spectrum will be dominated by strong absorptions from the C-F bonds and will also show characteristic C-Br and C-H vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
|---|---|---|
| 2950 - 3000 | C-H stretch | Medium |
| 1100 - 1350 | C-F stretch | Strong, Broad |
| 550 - 650 | C-Br stretch | Strong |
| 1400 - 1470 | C-H bend (scissoring) | Medium |
Causality of Predictions:
-
C-F Stretch: The C-F bond is highly polar, resulting in a very strong and typically broad absorption band in this region. This is often the most prominent feature in the IR spectra of fluorinated compounds.[10]
-
C-Br Stretch: The carbon-bromine stretching vibration appears at lower wavenumbers and is a key indicator of its presence.[11]
-
C-H Vibrations: Standard C-H stretching and bending frequencies are expected, confirming the presence of the alkyl protons.[12]
IR Spectroscopy Experimental Protocol
-
Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and minimal sample preparation.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a single drop of the liquid sample onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum of this compound will be characterized by a distinctive molecular ion region due to the two bromine isotopes (⁷⁹Br and ⁸¹Br), which exist in a nearly 1:1 natural abundance.[13]
Predicted Key Ions and Isotopic Patterns
| m/z Value | Ion Fragment | Isotopic Pattern |
|---|---|---|
| 304/306/308 | [C₄H₃Br₂F₅]⁺ (Molecular Ion, M⁺) | 1:2:1 ratio |
| 225/227 | [M - Br]⁺ | 1:1 ratio |
| 187 | [M - CH₂Br₂]⁺ or [C₂F₅]⁺ | Singlet |
| 127/129 | [CH₂CHBr₂]⁺ | 1:2:1 ratio |
| 79/81 | [Br]⁺ | 1:1 ratio |
Causality of Predictions:
-
Molecular Ion (M⁺): The presence of two bromine atoms will result in a characteristic triplet of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.[14][15] This is a definitive indicator for a dibrominated compound.
-
Fragmentation: The most likely initial fragmentation is the loss of a bromine radical, which is a relatively stable leaving group. This [M - Br]⁺ fragment will show a 1:1 isotopic pattern from the remaining bromine atom.[16] Further fragmentation by cleavage of the C-C bonds is expected, leading to smaller fluorinated or brominated cations.
Diagram: Predicted Mass Spectrometry Fragmentation
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Reactivity and stability of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
An In-Depth Technical Guide to the Reactivity and Stability of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a halogenated hydrocarbon featuring a highly fluorinated ethyl group and two vicinal bromine atoms. This unique structure imparts a distinct profile of reactivity and stability. The electron-withdrawing nature of the pentafluoroethyl group significantly influences the electrophilicity of the adjacent carbon atoms, making the C-Br bonds susceptible to nucleophilic attack and elimination reactions. While thermodynamically stable under standard conditions, the compound serves as a versatile precursor for synthesizing complex fluorinated molecules. This guide elucidates the core principles governing its chemical behavior, providing field-proven insights into its stability, primary reaction pathways, and potential applications as a building block in synthetic and medicinal chemistry.
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] As the demand for novel fluorinated scaffolds grows, the utility of specialized building blocks like this compound becomes increasingly apparent. This guide provides a comprehensive analysis of the molecule's chemical properties, focusing on the interplay between its highly fluorinated segment and the reactive dibrominated chain. Understanding the causality behind its reactivity and stability is paramount for researchers aiming to leverage this compound for the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs).
Molecular Structure and Physicochemical Properties
The foundational step in predicting the reactivity of this compound is a thorough understanding of its molecular structure. The molecule consists of a four-carbon butane backbone. One terminus is a perfluorinated ethyl group (C1 and C2), which creates a strong, stable, and electron-withdrawing moiety. The other end (C3 and C4) contains two bromine atoms, which are effective leaving groups in various chemical transformations.
Caption: Ball-and-stick model of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 378-69-8 | |
| Molecular Formula | C₄H₃Br₂F₅ | |
| Molecular Weight | 305.87 g/mol | |
| InChI Key | LRKIMNKTUXHNLV-UHFFFAOYSA-N | |
| Purity | ≥95% (typical commercial grade) |
Chemical Stability
Thermal Stability
Studies on the thermal decomposition of fluorinated polymers and perfluorocarboxylic acids (PFCAs) show that degradation requires elevated temperatures, often in excess of 200°C, with significant decomposition occurring at much higher temperatures (≥600°C for some saturated structures).[2][3] The decomposition pathways for halogenated hydrocarbons typically involve radical chain reactions.[2] For the title compound, initial cleavage of a C-Br bond would be the most likely initiating step, followed by potential elimination of HBr or further fragmentation. The presence of oxygen is known to facilitate the thermal defluorination of related compounds.[3]
Chemical Stability
Under standard laboratory conditions (ambient temperature, neutral pH, absence of strong reagents), this compound is a stable compound. The C-F bonds are notoriously resistant to chemical attack. The primary sources of instability arise from the C-Br bonds, which can react with strong nucleophiles, bases, or reducing agents. It is generally stable to mild acids and oxidants but will degrade in the presence of strong, concentrated bases, especially at elevated temperatures.
Reactivity Profile
The reactivity of this molecule is dominated by the two bromine atoms, which serve as leaving groups in both substitution and elimination reactions. The powerful electron-withdrawing effect of the CF₃CF₂- group is critical, as it polarizes the C3-Br bond, increasing the electrophilicity of the C3 carbon.
Nucleophilic Substitution
Nucleophilic substitution is a primary reaction pathway for this compound. Given the structure (a secondary and a primary bromide), the reaction is expected to proceed via an Sₙ2 mechanism.
Causality of Regioselectivity:
-
Leaving Group Ability: Bromine is an excellent leaving group, far superior to fluorine. Therefore, nucleophilic attack will exclusively occur at the carbon atoms bonded to bromine.[4][5]
-
Steric Hindrance: The C4 carbon is a primary carbon (part of a -CH₂Br group), making it less sterically hindered than the secondary C3 carbon. Consequently, nucleophilic attack is kinetically favored at the C4 position.
-
Electronic Effects: The pentafluoroethyl group strongly withdraws electron density via the inductive effect. This effect makes the adjacent C3 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack than a typical secondary alkyl bromide.
This creates a nuanced reactivity profile where the electronic activation at C3 competes with the lower steric hindrance at C4. The precise outcome will depend on the nature of the nucleophile and the reaction conditions.
Caption: General workflow for nucleophilic substitution on the target molecule.
Protocol: Mono-substitution with Sodium Thiophenoxide This protocol is a representative example and has not been optimized for this compound.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium thiophenoxide (1.1 equivalents).
-
Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the solid is fully dissolved.
-
Reactant Addition: Slowly add a solution of this compound (1.0 equivalent) in 10 mL of DMF to the flask at room temperature over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product(s).
Elimination Reactions (Dehydrobromination)
The presence of vicinal dibromides and adjacent protons makes the molecule a prime candidate for dehydrobromination to form alkenes. This reaction typically requires a strong, non-nucleophilic base and elevated temperatures to favor elimination over substitution.[6] A two-step elimination can potentially lead to an alkyne, though the second elimination from a vinylic bromide is more challenging.[6]
Caption: Stepwise dehydrobromination pathway of the title compound.
Protocol: Dehydrobromination with Potassium Hydroxide This protocol is adapted from general procedures for dehydrobrominating dibromoalkanes.[6]
-
Setup: Add this compound (1.0 equivalent) and potassium hydroxide (KOH) pellets (2.5 equivalents) to a 100 mL round-bottom flask.
-
Solvent: Add 25 mL of a high-boiling point solvent like ethylene glycol.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to a high temperature (e.g., 150-200°C) using a heating mantle.
-
Reaction: Maintain the reflux for 2-4 hours. The reaction mixture will likely become dark.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into 100 mL of ice water.
-
Extraction & Purification: Extract the product with a low-boiling point organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over a suitable drying agent, and remove the solvent by distillation. The resulting unsaturated product may require further purification.
Applications in Organic Synthesis and Drug Development
The true value of this compound lies in its role as a versatile synthetic intermediate.
-
Introduction of Fluorinated Moieties: It serves as a four-carbon building block to introduce the valuable pentafluoroethyl group along with additional functionality.
-
Synthesis of Heterocycles: Sequential substitution reactions can be employed to construct fluorinated heterocyclic rings, which are privileged structures in medicinal chemistry.
-
Precursor to Unsaturated Systems: Dehydrobromination provides access to fluorinated alkenes and alkynes, which are themselves valuable substrates for a wide range of transformations, including cycloadditions and polymerizations.
-
Pro-drug and Linker Strategies: The reactivity of the C-Br bonds can be tuned, making such structures potentially useful in designing linkers for antibody-drug conjugates (ADCs) or as components of pro-drugs. The introduction of bromine into a molecular structure can favorably affect drug-target interactions and metabolism.[1]
The development of synthetic routes using such building blocks is often accelerated using modern techniques like flow chemistry, which can improve safety and selectivity.[7]
Recommended Handling and Storage
-
Handling: As with all halogenated organic compounds, this compound should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reactive metals. Protect from heat and direct sunlight.
Conclusion
This compound is a structurally distinct and synthetically valuable molecule. Its stability under ambient conditions is contrasted by its well-defined reactivity at the carbon-bromine bonds. The strong inductive effect of the pentafluoroethyl group activates the molecule for nucleophilic substitution and elimination reactions, providing chemists with a powerful tool for constructing complex fluorinated targets. By understanding the fundamental principles of its reactivity, researchers in drug development and materials science can effectively utilize this compound to advance their synthetic programs.
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Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Lee, Y.-C. (2014). Thermal plasma decomposition of fluorinated greenhouse gases. ResearchGate. Retrieved January 21, 2026, from [Link]
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Lee, Y.-C., & Kim, K.-T. (2014). THERMAL PLASMA DECOMPOSITION OF FLUORINATED GREENHOUSE GASES. Nuclear Engineering and Technology, 46(3), 349-358. Retrieved January 21, 2026, from [Link]
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U.S. Environmental Protection Agency. (2020). Thermal degradation of fluoropolymers. Retrieved January 21, 2026, from [Link]
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R3.4.2 Nucleophilic Substitution Reaction. (n.d.). IB Chemistry. Retrieved January 21, 2026, from [Link]
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Zhou, J., Hori, H., & DeWitt, M. J. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6528–6537. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1,4-Dibromo-1,1,2,2-tetrafluorobutane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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vibzz lab. (2023, February 27). 1,4 Dibromobutane synthesis [Video]. YouTube. Retrieved January 21, 2026, from [Link]
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Min, K. I., Kim, H., & Lee, P. H. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. Retrieved January 21, 2026, from [Link]
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Experiment 10 DEHYDROBROMINATION. (n.d.). CHEM253. Retrieved January 21, 2026, from [Link]
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Sławiński, J., & Szafrański, K. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(3), e497. Retrieved January 21, 2026, from [Link]
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Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
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Theoretical Framework for the Analysis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: A Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the molecular properties, conformational landscape, and potential reactivity of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. In the absence of extensive experimental data, this document leverages established principles of computational chemistry, including Density Functional Theory (DFT), and extrapolates knowledge from structurally analogous halogenated alkanes. This guide is intended for researchers, scientists, and drug development professionals who may consider this molecule as a synthetic building block or a subject for further investigation. We will explore its structural attributes, predicted spectroscopic signatures, and potential synthetic pathways, thereby establishing a foundational understanding for future experimental work.
Introduction: The Rationale for a Theoretical Approach
This compound (CAS No. 378-69-8) is a polyhalogenated alkane with potential applications in organic synthesis, materials science, and pharmaceutical development. Its unique combination of a pentafluorinated ethyl group and a dibrominated ethyl group suggests a rich and complex chemical behavior. The highly electronegative fluorine atoms are expected to significantly influence the electron distribution and, consequently, the reactivity of the C-Br bonds.[1][2]
Given the limited availability of dedicated experimental studies on this specific molecule, a robust theoretical investigation serves as an invaluable tool for predicting its properties and guiding future research. This whitepaper outlines a systematic computational approach to characterize this compound, providing a virtual roadmap for its empirical exploration.
Molecular Structure and Conformational Analysis
The structural integrity and reactivity of a molecule are intrinsically linked to its three-dimensional conformation. For a flexible molecule like this compound, understanding the rotational barriers around the C-C bonds is paramount.
Foundational Principles of Conformational Analysis in Halogenated Alkanes
The conformational preferences of halogenated alkanes are governed by a delicate balance of steric hindrance, electrostatic interactions (dipole-dipole and gauche effects), and hyperconjugation.[3][4] The presence of bulky bromine atoms and highly electronegative fluorine atoms introduces significant complexity. Theoretical studies on similar fluorinated and brominated alkanes have demonstrated that Density Functional Theory (DFT) calculations can provide reliable insights into the relative energies of different conformers.[5][6]
Predicted Conformational Landscape of this compound
A systematic conformational search using computational methods is proposed to identify the stable rotamers. The central C2-C3 bond is of particular interest, as rotation around this bond will dictate the relative positions of the bulky pentafluoroethyl and dibromoethyl groups.
A proposed workflow for this analysis is as follows:
Caption: A generalized workflow for the computational conformational analysis of this compound.
It is anticipated that the most stable conformers will seek to minimize steric repulsion between the bromine atoms and the trifluoromethyl group. Gauche interactions between the bulky substituents will likely be high in energy.
Predicted Spectroscopic Signatures
Spectroscopic techniques are the cornerstone of molecular characterization. Based on the principles of NMR and vibrational spectroscopy, and by drawing parallels with structurally related compounds, we can predict the key spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at C3. This will render the methylene protons at C4 diastereotopic, leading to distinct signals and complex coupling patterns. The proton at C3 will also be a complex multiplet due to coupling with the protons at C4 and the fluorine atoms at C2. The chemical shifts will be influenced by the neighboring electronegative halogens.[7]
¹³C NMR: Four distinct signals are predicted, corresponding to the four carbon atoms in the butane chain. The carbons bonded to fluorine (C1 and C2) will exhibit large C-F coupling constants. The chemical shifts of C3 and C4 will be significantly influenced by the attached bromine atoms.
¹⁹F NMR: The five fluorine atoms are not equivalent. The three fluorine atoms of the CF₃ group (C1) will likely appear as one signal, while the two fluorine atoms at C2 will be diastereotopic and thus magnetically non-equivalent, giving rise to two separate signals with complex couplings to each other, the proton at C3, and the CF₃ group.[8]
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |
| ¹H (on C3) | 4.0 - 5.0 | Complex multiplet (ddq or similar) |
| ¹H (on C4) | 3.5 - 4.5 | Two complex multiplets (diastereotopic) |
| ¹³C (C1) | 115 - 125 | Quartet (due to ¹JCF) |
| ¹³C (C2) | 110 - 120 | Triplet (due to ¹JCF) |
| ¹³C (C3) | 40 - 50 | - |
| ¹³C (C4) | 30 - 40 | - |
| ¹⁹F (on C1) | -70 to -80 | Triplet of doublets |
| ¹⁹F (on C2) | -110 to -130 | Two complex multiplets |
Table 1: Predicted NMR Spectroscopic Data for this compound.
Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra will be dominated by strong C-F stretching vibrations, typically in the range of 1100-1400 cm⁻¹. The C-Br stretching vibrations will appear at lower frequencies, generally between 500 and 700 cm⁻¹. The complexity of the spectra will be influenced by the presence of multiple conformers at room temperature. DFT calculations are instrumental in predicting the vibrational frequencies and intensities for each stable conformer.[9]
Synthesis and Reactivity: A Theoretical Perspective
Proposed Synthetic Pathways
The synthesis of this compound is not widely documented. However, plausible synthetic routes can be postulated based on known reactions of halogenated alkanes. One potential approach involves the radical-initiated addition of bromine to a suitable fluorinated butene precursor.
Caption: A conceptual diagram for a possible synthetic route to this compound.
Alternative routes could involve the ring-opening of a fluorinated cyclopropane with a bromine source or the halogen exchange of a corresponding dichloro- or diiodo- derivative.
Predicted Reactivity
The reactivity of this compound is expected to be dominated by the chemistry of the C-Br bonds. The strong electron-withdrawing effect of the pentafluoroethyl group will likely influence the susceptibility of the bromine atoms to nucleophilic substitution and elimination reactions.[1][10]
Nucleophilic Substitution: The carbon atoms attached to bromine are potential electrophilic sites. However, steric hindrance from the bulky substituents may impede SN2 reactions.
Elimination Reactions: The presence of a proton on C3 suggests that dehydrobromination to form a fluorinated alkene is a plausible reaction pathway in the presence of a strong base.
Radical Reactions: The C-Br bonds are weaker than C-F and C-C bonds and can be cleaved under radical conditions to form carbon-centered radicals, which can then participate in various synthetic transformations.
Potential Applications in Research and Development
The unique structural features of this compound make it an intriguing candidate for several applications:
-
Fluorinated Building Block: It can serve as a precursor for the synthesis of more complex fluorinated molecules for agrochemical and pharmaceutical applications. The bromine atoms provide reactive handles for further chemical modification.
-
Materials Science: Polyhalogenated compounds are sometimes used as flame retardants or as intermediates in the synthesis of specialty polymers. The high fluorine content could impart desirable properties such as thermal stability and chemical resistance.
-
Tracer Studies: The presence of both bromine and fluorine could make isotopically labeled versions of this molecule useful in metabolic or environmental fate studies.
Conclusion and Future Outlook
This technical guide has presented a theoretical and predictive analysis of this compound. While direct experimental data remains scarce, the computational and comparative approaches outlined here provide a solid foundation for understanding its fundamental chemical and physical properties. The conformational landscape, predicted spectroscopic signatures, and potential reactivity patterns offer a roadmap for researchers interested in exploring this unique molecule.
Future experimental work should focus on the unambiguous synthesis and characterization of this compound. The acquisition of high-resolution NMR and vibrational spectra will be crucial for validating the theoretical predictions presented in this guide. Subsequent investigations into its reactivity will pave the way for its potential application in various fields of chemical science.
References
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Chemistry LibreTexts. (2021, August 1). 14.8: Polyhalogenated Alkanes and Alkenes. [Link]
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Poole, W. G., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]
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Poole, W. G., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. PubMed Central. [Link]
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Aarset, K. (1996). Structural studies of halogenated butanes by gas-phase electron diffraction and ab initio molecular orbital calculations. Nasjonalbiblioteket. [Link]
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O'Hagan, D. (2015). Conformational Analysis Explores the Role of Electrostatic Nonclassical C-F···H-C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications. [Link]
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Grajewski, J., et al. (2016). Impacts of Conformational Geometries in Fluorinated Alkanes. PubMed Central. [Link]
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The Journal of Chemical Physics. (2000). The performance of density-functional theory in challenging cases: Halogen oxides. AIP Publishing. [Link]
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NIH. (2024). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. [Link]
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Maryasin, B., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. PubMed Central. [Link]
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Abraham, R. J., et al. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]
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A Technical Guide to Unlocking the Synthetic Potential of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: A Versatile Fluorinated Building Block
Abstract: The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry, agrochemicals, and materials science. Fluorinated building blocks are pivotal in this endeavor, offering a reliable means to introduce fluorine-containing motifs that can dramatically alter a molecule's physicochemical and biological properties. This technical guide delves into the untapped potential of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, a readily available but underexplored fluorinated compound. We present a forward-looking exploration of its reactivity and propose several promising research avenues. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage novel fluorinated synthons.
Introduction: The Allure of Fluorine in Chemical Design
The introduction of fluorine atoms or fluorinated groups into bioactive molecules can lead to profound changes in their properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine.[2][4] This prevalence underscores the importance of developing a diverse toolbox of fluorinated building blocks.[1] this compound (CAS RN: 378-69-8, Molecular Formula: C4H3Br2F5, Molecular Weight: 305.87 g/mol ) represents one such building block with significant, yet largely unexplored, potential.[5][6] Its vicinal dibromide structure, coupled with a highly fluorinated tail, suggests a rich and versatile reactivity profile. This guide will illuminate potential research pathways to harness this reactivity for the synthesis of novel and valuable chemical entities.
| Property | Value | Source |
| CAS Number | 378-69-8 | [5][6] |
| Molecular Formula | C4H3Br2F5 | [5][6] |
| Molecular Weight | 305.87 g/mol | [5][6] |
| InChI Code | 1S/C4H3Br2F5/c5-1-2(6)3(7,8)4(9,10)11/h2H,1H2 | [6] |
| InChI Key | LRKIMNKTUXHNLV-UHFFFAOYSA-N | [6] |
Dehydrobromination: A Gateway to Unsaturated Fluorinated Systems
The vicinal dibromide functionality in this compound is a prime target for elimination reactions to introduce unsaturation. Dehydrobromination, the removal of a hydrogen and a bromine atom, can lead to the formation of valuable fluorinated alkenes and alkynes.[7][8]
Synthesis of 3-Bromo-1,1,1,2,2-pentafluoro-3-butene
A single dehydrobromination event would yield a vinyl bromide, a versatile intermediate for cross-coupling reactions. The strong electron-withdrawing nature of the pentafluoroethyl group is anticipated to increase the acidity of the proton at the C3 position, facilitating its removal by a base.
Caption: Proposed synthesis of a fluorinated vinyl bromide.
Experimental Protocol: Dehydrobromination to 3-Bromo-1,1,1,2,2-pentafluoro-3-butene
-
To a stirred solution of this compound (1.0 equiv) in a suitable aprotic solvent (e.g., THF, dioxane) at 0 °C, add a strong, non-nucleophilic base such as potassium tert-butoxide (1.1 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield the desired vinyl bromide.
Synthesis of 1,1,1,2,2-Pentafluorobut-3-yne
Double dehydrobromination can provide access to a terminal alkyne bearing a pentafluoroethyl group. This transformation typically requires a stronger base and more forcing conditions.
Caption: Workflow for fluorinated cyclopropane synthesis.
Experimental Protocol: Simmons-Smith Cyclopropanation
-
To a stirred suspension of activated zinc-copper couple (2.0 equiv) in anhydrous diethyl ether, add a solution of diiodomethane (2.0 equiv).
-
Heat the mixture to reflux for 1 hour to form the carbenoid reagent.
-
Cool the mixture to room temperature and add a solution of 3-Bromo-1,1,1,2,2-pentafluoro-3-butene (1.0 equiv) in diethyl ether.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclopropane derivative, which can be purified by chromatography.
Formation of Organometallic Reagents
The C-Br bonds in this compound are potential sites for the formation of organometallic reagents, such as Grignard or organolithium reagents. These are powerful nucleophiles for carbon-carbon bond formation. However, the presence of the electron-withdrawing fluoroalkyl group may affect the stability of these reagents. [5]
Caption: Potential formation of organometallic reagents.
Experimental Protocol: Attempted Grignard Reagent Formation
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equiv).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Initiate the reaction with gentle heating if necessary.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining solution of the dibromide at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours.
-
The resulting Grignard reagent can be titrated and used in subsequent reactions with electrophiles (e.g., aldehydes, ketones, CO2).
Nucleophilic Substitution Reactions
The bromine atoms in this compound are susceptible to nucleophilic substitution. [4]This provides a direct route to introduce a variety of functional groups. The electron-withdrawing effect of the pentafluoroethyl group may influence the reaction mechanism (SN1 vs. SN2) and the reactivity of the C-Br bonds.
Experimental Protocol: Azide Substitution
-
To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, add sodium azide (2.2 equiv).
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting diazide can be a precursor to diamines or triazoles.
Future Research Directions
Polymerization Monomer
The vicinal dibromide structure suggests that this compound could potentially serve as a monomer in polymerization reactions, for example, through dehalogenation polymerization with zinc to form a polymer with a fluorinated backbone.
Synthesis of Fluorinated Heterocycles
The dibromo functionality can be exploited for the synthesis of fluorinated heterocyclic compounds. Reaction with dinucleophiles, such as 1,2-diamines or 1,2-dithiols, could lead to the formation of five- or six-membered rings containing the pentafluorobutyl moiety. [9]
Computational Studies
Computational chemistry can provide valuable insights into the reactivity of this compound. [10][11]Density Functional Theory (DFT) calculations could be employed to determine the C-Br bond dissociation energies, the acidity of the C-H protons, and the stability of potential reaction intermediates, thereby guiding experimental design.
Conclusion
This compound is a promising yet underutilized fluorinated building block. Its bifunctional nature, with two reactive C-Br bonds and a stabilizing pentafluoroethyl group, opens up a wide array of synthetic possibilities. This technical guide has outlined several potential research areas, from dehydrobromination to form versatile unsaturated intermediates, to the synthesis of valuable fluorinated cyclopropanes and the formation of organometallic reagents. The provided experimental protocols serve as a starting point for researchers to explore the rich chemistry of this molecule. It is our hope that this guide will inspire further investigation into this compound, ultimately leading to the development of novel fluorinated compounds with applications in medicine, agriculture, and materials science.
References
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-
Alfa Chemistry. (2024, October 22). Fluorinated Building Blocks: A Comprehensive Overview [Video]. YouTube. [Link]
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Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Amijs, C. H. M., van der Veken, P., & Joosten, J. A. F. (2018). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Beilstein Journal of Organic Chemistry, 14, 182–186.
-
Fiveable. (n.d.). Dehydrobromination Definition. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Dehydrohalogenation in Organic Chemistry | E2 Mechanism & Alkyne Synthesis Explained [Video]. YouTube. [Link]
-
Computational Chemistry for Students and Teachers. (2020, June 19). Calculating Bond Enthalpies - Measuring Bond Dissociation Energies with Computational Chemistry [Video]. YouTube. [Link]
- Jin, Z., & Ju, Y. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Scientific Reports, 11(1), 17785.
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An In-depth Technical Guide to 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: Synthesis, Structural Analogues, and Derivatives for Advanced Research
This technical guide provides a comprehensive overview of 3,4-dibromo-1,1,1,2,2-pentafluorobutane, a highly functionalized organofluorine compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, potential reactivity, structural analogues, and prospective applications of this molecule, particularly within the realm of medicinal chemistry.
Introduction: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate pKa, leading to more effective and safer therapeutics.[2] Brominated and fluorinated aliphatic chains, such as the one found in this compound, represent versatile building blocks for the synthesis of novel drug candidates and functional materials. The presence of two bromine atoms provides reactive handles for further chemical transformations, opening avenues to a diverse range of derivatives.
Synthesis of the Core Compound: this compound
Proposed Synthetic Pathway
The synthesis is predicated on the well-documented UV-initiated radical addition of halogens to fluorinated olefins. A key historical precedent is the work of Haszeldine in 1952, which described the synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.[3] This reaction proceeds via a free-radical chain mechanism, where UV light initiates the homolytic cleavage of the bromine-bromine bond.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol
This protocol is a model procedure based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
3,3,4,4,4-pentafluorobut-1-ene
-
Bromine (liquid)
-
Anhydrous inert solvent (e.g., carbon tetrachloride or a fluorinated solvent)
-
UV photoreactor or a high-intensity UV lamp
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 3,3,4,4,4-pentafluorobut-1-ene in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a suitable temperature (e.g., 0-10 °C) to control the exothermicity of the reaction.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture while stirring. The characteristic reddish-brown color of bromine should be apparent.
-
Initiate the reaction by irradiating the mixture with a UV lamp. The progress of the reaction can be monitored by the disappearance of the bromine color.[4]
-
Continue the irradiation until the solution becomes colorless, indicating the consumption of bromine.
-
Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Causality behind Experimental Choices:
-
UV Initiation: UV light provides the energy for the homolytic cleavage of the Br-Br bond, generating the bromine radicals necessary to initiate the chain reaction.[5]
-
Inert Solvent: An inert solvent is crucial to prevent side reactions with the highly reactive radical intermediates.
-
Low Temperature: The reaction is often exothermic; cooling helps to control the reaction rate and prevent the formation of byproducts.
Reactivity and Potential Derivatives
The vicinal dibromide functionality in this compound makes it a valuable precursor for a variety of synthetic transformations.
Dehydrobromination to Form Alkenes and Alkynes
Treatment with a strong base can induce the elimination of one or two equivalents of hydrogen bromide (HBr), leading to the formation of vinyl bromides or a fluorinated alkyne, respectively. The choice of base and reaction conditions can be tailored to favor one product over the other.
Caption: Dehydrobromination pathways of the target compound.
Experimental Insight: The synthesis of vinyl bromides from vicinal dibromides is a well-established transformation.[6] Strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed for single eliminations, while stronger bases like sodium amide (NaNH2) or potassium tert-butoxide can promote double elimination to form the alkyne.
Cyclization to Fluorinated Cyclobutanes
Dibromoalkanes can serve as precursors for the synthesis of cyclobutane rings through intramolecular cyclization reactions, often mediated by reducing agents.[7] This opens up the possibility of synthesizing novel fluorinated cyclobutane derivatives, which are of increasing interest in medicinal chemistry due to their unique conformational properties.
Potential Cyclization Workflow:
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Navigating the Unseen: A Technical Guide to the Safe Handling of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Commitment to Proactive Safety
In the fast-paced world of scientific research and pharmaceutical development, the introduction of novel chemical entities is a constant. Among these is 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, a halogenated hydrocarbon with potential applications in various synthetic pathways. The safe and effective utilization of such specialized reagents is paramount to both groundbreaking discovery and the well-being of laboratory personnel.
This technical guide serves as a comprehensive resource on the safety and handling of this compound (CAS No. 378-69-8). It is authored with the senior application scientist's perspective, blending established safety protocols with a nuanced understanding of the practical challenges encountered in a laboratory setting. Our core philosophy is one of proactive safety—a methodology that anticipates risks and integrates control measures seamlessly into the experimental workflow.
Crucial Note to the User: While this guide provides an in-depth overview based on available data for structurally related compounds and general principles of chemical safety, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Prior to any handling or use of this compound, the user must obtain and thoroughly review the supplier-specific SDS.
Section 1: Compound Profile and Hazard Identification
This compound is a dense, likely liquid, organobromine compound. While a comprehensive, publicly available toxicological profile is not yet established, its structure suggests potential hazards inherent to halogenated hydrocarbons.
Structural Analogue Hazard Assessment:
Based on the safety data for similar compounds, such as 3,4-Dibromo-1,1,1,3-tetrafluorobutane, we can anticipate the following primary hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]
It is also prudent to assume that, like many halogenated organic compounds, it may have the potential for other, more chronic health effects with repeated exposure.
| Property | Anticipated Value/Characteristic | Source/Rationale |
| CAS Number | 378-69-8 | Supplier Information |
| Molecular Formula | C4H3Br2F5 | Supplier Information |
| Molecular Weight | 305.87 g/mol | Supplier Information |
| Physical State | Likely a liquid at room temperature | General properties of similar-sized halogenated alkanes |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | Extrapolation from structurally similar compounds[1] |
Section 2: The Cornerstone of Safety: Risk Assessment and Control
A thorough risk assessment is the bedrock of any safe laboratory practice. Before commencing any experiment involving this compound, a detailed, procedure-specific risk assessment must be conducted.
Logical Workflow for Risk Assessment:
Caption: A systematic approach to risk assessment for handling hazardous chemicals.
Hierarchy of Controls:
The most effective safety strategies prioritize the elimination or substitution of hazards. When this is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are employed.
-
Elimination/Substitution: In the context of drug development, the specific properties of this compound may be integral to the synthetic route. However, a continuous evaluation for less hazardous alternatives should be part of the research lifecycle.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.
-
-
Administrative Controls: These are work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experiments involving this compound.
-
Restricted Access: Designate specific areas for the storage and use of this chemical, with access limited to trained personnel.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound, as well as general laboratory safety.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures.
Section 3: Standard Operating Protocol for Handling this compound
This protocol outlines the essential steps for the safe handling of this compound.
3.1. Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility data. Double gloving is recommended. | Prevents skin contact and irritation.[1] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental splashes. |
| Respiratory Protection | Generally not required when working in a certified fume hood. However, a risk assessment may indicate the need for a respirator with an appropriate cartridge for organic vapors, especially during spill cleanup or if engineering controls are not sufficient. | Protects against inhalation of vapors that can cause respiratory irritation.[1] |
3.2. Storage and Handling:
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3] The storage area should be a designated chemical storage cabinet.
-
Handling:
-
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and emergency equipment (spill kit, safety shower, eyewash station) is accessible.
-
Aliquotting: If transferring from a larger container, use a syringe or a cannula technique to minimize vapor release. Avoid pouring in the open.
-
Reaction Setup: All reactions should be conducted in a closed or well-contained apparatus within the fume hood.
-
Post-Handling: After use, securely seal the container and decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the safe handling of this compound.
Section 4: Emergency Procedures: A Plan for the Unexpected
Preparedness is key to mitigating the consequences of a laboratory incident.
4.1. Spill Response:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent for halogenated organics).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response team.
-
Provide them with the identity of the spilled material and any other relevant information.
-
4.2. First Aid Measures:
The following first aid measures are based on the anticipated hazards. Always refer to the specific SDS for the most accurate information.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Section 5: Waste Disposal: A Responsible Conclusion to Experimentation
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, labeled, and sealed container for halogenated organic waste.[2][4] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations.
Conclusion: A Culture of Vigilance
The responsible use of this compound in a laboratory setting is not merely a matter of following a checklist; it is about fostering a culture of vigilance, continuous learning, and unwavering commitment to safety. This guide provides a robust framework for its handling, but it is the individual researcher's responsibility to seek out the most current and specific safety information, to think critically about the risks involved in their experiments, and to act with a proactive mindset. By integrating these principles into our daily work, we can continue to push the boundaries of science while ensuring the safety of ourselves and our colleagues.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Accessed January 20, 2026. [Link]
-
Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. [Link]
-
GOV.UK. Bromine: incident management. Public Health England. Accessed January 20, 2026. [Link]
-
Safety Office, University of St Andrews. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. [Link]
Sources
Methodological & Application
Application Notes and Protocols for 3,4-Dibromo-1,1,1,2,2-pentafluorobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of a Unique Fluorinated Building Block
3,4-Dibromo-1,1,1,2,2-pentafluorobutane (CAS No. 378-69-8) is a halogenated hydrocarbon featuring a vicinal dibromide arrangement adjacent to a pentafluoroethyl group.[1][2] This unique structural motif positions it as a potentially valuable, yet underexplored, building block for the introduction of the pentafluoroethyl moiety into a diverse range of molecular scaffolds. The presence of two reactive carbon-bromine bonds, influenced by the strongly electron-withdrawing nature of the adjacent perfluoroalkyl chain, suggests a rich and versatile reactivity profile.
The incorporation of fluorinated groups is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to the parent molecule. While the specific synthetic applications of this compound are not extensively documented in publicly available literature, its structure allows for predictable and highly useful transformations based on the established reactivity of vicinal dibromides.
This guide provides detailed, predictive application notes and protocols for the use of this compound in key organic transformations. The methodologies presented are grounded in fundamental principles of organic reactivity and are designed to serve as a robust starting point for researchers seeking to exploit the synthetic potential of this intriguing fluorinated building block.
Physicochemical Properties
A clear understanding of the physical properties of this compound is essential for its safe handling and for the design of appropriate reaction conditions.
| Property | Value | Source |
| CAS Number | 378-69-8 | [1][2] |
| Molecular Formula | C₄H₃Br₂F₅ | [1] |
| Molecular Weight | 305.87 g/mol | |
| Appearance | Colorless liquid (predicted) | N/A |
| Boiling Point | Not reported | N/A |
| Density | Not reported | N/A |
Core Synthetic Applications: A Predictive Overview
The reactivity of this compound is anticipated to be dominated by two primary transformations: dehydrobromination to form unsaturated fluorinated systems, and nucleophilic substitution to introduce a variety of functional groups.
Figure 1. Predicted primary reaction pathways for this compound.
Application 1: Synthesis of Fluorinated Vinyl Bromides via Dehydrobromination
The elimination of one equivalent of hydrogen bromide from a vicinal dibromide is a classical and reliable method for the synthesis of vinyl bromides. The presence of the electron-withdrawing pentafluoroethyl group is expected to influence the regioselectivity of this elimination.
Mechanistic Rationale
The dehydrobromination of this compound is predicted to proceed via an E2 mechanism. The acidity of the proton at C-3 is enhanced by the inductive effect of the adjacent pentafluoroethyl group, making it susceptible to abstraction by a base. The stereochemical outcome of the reaction will be dictated by the preferred anti-periplanar arrangement of the departing proton and bromide.
Figure 2. Predicted E2 dehydrobromination of this compound.
Protocol: Synthesis of 3-Bromo-1,1,1,2,2-pentafluorobut-3-ene
Disclaimer: This protocol is predictive and should be optimized based on experimental observations.
Materials:
-
This compound (1.0 equiv)
-
Potassium tert-butoxide (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a stirred solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield 3-bromo-1,1,1,2,2-pentafluorobut-3-ene.
Expected Outcome and Characterization:
The product is expected to be a volatile liquid. Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.
Application 2: Synthesis of Functionalized Pentafluorobutanes via Nucleophilic Substitution
The carbon-bromine bonds in this compound are susceptible to nucleophilic attack, providing a pathway to a variety of functionalized derivatives. The relative reactivity of the two bromine atoms may allow for selective mono- or di-substitution depending on the reaction conditions and the nature of the nucleophile.
Mechanistic Considerations
The nucleophilic substitution is expected to proceed via an Sₙ2 mechanism. The electron-withdrawing pentafluoroethyl group will likely enhance the electrophilicity of the C-3 carbon, potentially making it more susceptible to nucleophilic attack than the C-4 carbon. However, steric hindrance may also play a role.
Figure 3. Predicted Sₙ2 reaction on this compound.
Protocol: Synthesis of 4-Azido-3-bromo-1,1,1,2,2-pentafluorobutane
Disclaimer: This protocol is predictive and should be optimized. Azides can be explosive; handle with appropriate safety precautions.
Materials:
-
This compound (1.0 equiv)
-
Sodium azide (1.2 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve this compound and sodium azide in anhydrous DMF in a round-bottom flask.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour into deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 4-azido-3-bromo-1,1,1,2,2-pentafluorobutane.
Expected Outcome and Characterization:
The product is expected to be a liquid. Characterization by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR (for the azide stretch), and mass spectrometry is crucial for structural confirmation.
Future Outlook and Potential Applications
The synthetic utility of this compound extends beyond these fundamental transformations. The resulting fluorinated vinyl bromides are valuable precursors for cross-coupling reactions, while the functionalized pentafluorobutanes can serve as intermediates in the synthesis of more complex molecules, including heterocycles and other bioactive compounds. Further exploration of the reactivity of this building block is warranted and holds promise for the development of novel fluorinated materials and pharmaceuticals.
References
-
Alachem Co., Ltd. This compound. [Link]
-
Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. [Link]
-
CP Lab Safety. Chemical Synthesis Building Blocks Collection. [Link]
Sources
The Synthetic Versatility of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: A Gateway to Novel Fluorinated Molecules
In the landscape of modern medicinal chemistry, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make fluorinated building blocks indispensable tools for researchers.[1][2][3] This guide provides an in-depth exploration of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, a promising yet underutilized fluorinated building block, offering detailed protocols for its synthesis and subsequent transformations into valuable downstream products.
Physicochemical Properties and Safety Considerations
This compound is a dense, non-flammable liquid at standard conditions. Its key physical properties are summarized in the table below. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity of the adjacent carbon-bromine bonds.
| Property | Value |
| Molecular Formula | C₄H₄Br₂F₅ |
| Molecular Weight | 306.88 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (estimated) | 150-160 °C |
| Density (estimated) | >1.8 g/cm³ |
Safety Precautions: As with all halogenated compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the electrophilic addition of bromine across the double bond of a suitable fluorinated alkene precursor.[4][5][6] A plausible and scalable synthetic route is the bromination of 1,1,1,2,2-pentafluorobut-3-ene.
Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
1,1,1,2,2-pentafluorobut-3-ene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
UV lamp (optional, for radical initiation)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 1,1,1,2,2-pentafluorobut-3-ene (1.0 eq) in carbon tetrachloride.
-
Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1.05 eq) in carbon tetrachloride to the stirred solution of the alkene via the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts. For less reactive fluorinated alkenes, initiation with a UV lamp may be necessary to facilitate a radical pathway.[7][8]
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until all the starting alkene has been consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Applications in Organic Synthesis
The vicinal dibromide functionality in this compound, coupled with the strong electron-withdrawing effect of the pentafluoroethyl group, makes it a versatile precursor for a variety of valuable fluorinated building blocks.
Dehydrobromination to form Vinyl Bromides
A key application of vicinal dibromides is their conversion to vinyl bromides through dehydrobromination.[9] This reaction is typically achieved using a strong base. The resulting fluorinated vinyl bromide is a valuable synthon for introducing the pentafluorobutene moiety into more complex molecules via cross-coupling reactions.
Caption: Dehydrobromination of the target compound.
Detailed Experimental Protocol: Dehydrobromination
Materials:
-
This compound
-
Potassium hydroxide (KOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol or another suitable solvent
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Base Addition: Add a solution of potassium hydroxide (1.1 eq) in ethanol to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the residue by column chromatography or distillation to yield the desired vinyl bromide.
Reductive Debromination to form Alkenes
Reductive debromination of vicinal dibromides provides a straightforward route to alkenes.[10][11] This transformation can be particularly useful for the synthesis of fluorinated alkenes that may be difficult to prepare by other methods.
Caption: Reductive debromination of the target compound.
Detailed Experimental Protocol: Reductive Debromination
Materials:
-
This compound
-
Zinc dust or Sodium Iodide (NaI)
-
Acetic acid or Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetic acid or acetone, add zinc dust (1.5 eq) in portions.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC or GC-MS.
-
Work-up:
-
Once the starting material is consumed, filter the reaction mixture to remove excess zinc.
-
Dilute the filtrate with water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and carefully remove the solvent by distillation to obtain the volatile alkene product.
Future Perspectives
The strategic placement of a pentafluoroethyl group adjacent to a vicinal dibromide creates a building block with significant potential. The protocols outlined in this guide provide a foundation for the synthesis and utilization of this compound. Further exploration of its reactivity, including nucleophilic substitution and organometallic transformations, will undoubtedly unlock new avenues for the synthesis of novel fluorinated compounds with applications in pharmaceuticals, agrochemicals, and advanced materials.[12][13][14]
References
- Haszeldine, R. N. (1952). The reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation. Journal of the Chemical Society, 4259-4267.
- Knunyants, I. L., et al. (1962). Synthesis and properties of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 1772-1777.
-
ChemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. [Link]
-
Grignard Reagent - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
- Experiment 10 DEHYDROBROMINATION. (n.d.). Retrieved January 21, 2026, from a local university's chemistry department website.
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1,1,1,2,2,3,3-Heptafluorobutane | C4H3F7 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Fluorinated building blocks in drug design: new pathways and targets - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Reductive Elimination - Chemistry LibreTexts. (2026, January 8). Retrieved January 21, 2026, from [Link]
-
Reactions of Alkenes with Bromine - Chemistry LibreTexts. (2023, January 22). Retrieved January 21, 2026, from [Link]
-
Mod-04 Lec-18 Reductive elimination. (2014, August 10). [Video]. YouTube. [Link]
-
Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020, October 16). Beilstein Journal of Organic Chemistry, 16, 2548–2557. [Link]
-
Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC. (2021, March 4). Retrieved January 21, 2026, from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). [Video]. YouTube. [Link]
-
Radical Reactions - Chemistry LibreTexts. (2023, November 15). Retrieved January 21, 2026, from [Link]
-
1,4 Dibromobutane synthesis. (2023, February 27). [Video]. YouTube. [Link]
-
Nucleophilic Substitution Reaction | IB Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
- US Patent 3,450,782 - Process for the preparation of cyclic alkanes. (1969).
-
electrophilic addition - symmetrical alkenes and bromine. (n.d.). Chemguide. [Link]
-
Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. (2020). Atmosphere, 11(9), 923. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). [Video]. YouTube. [Link]
-
Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. (1973). Journal of the Chemical Society, Perkin Transactions 1, 1294-1298. [Link]
-
synthesis of fluorinated building blocks at Enamine. (2016, June 10). [Video]. YouTube. [Link]
-
Halogen addition reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of 1,4-Dibromobutane from THF. (2019, November 17). [Video]. YouTube. [Link]
- US Patent 9,145,341 - Process of preparing Grignard reagent. (2015).
-
electrophilic addition - unsymmetrical alkenes and bromine. (n.d.). Chemguide. [Link]
- Synthetic Studies on Valuable Fluorinated Building Blocks. (2022). University of Mississippi.
- Electrophilic Activation of Molecular Bromine Mediated by I(III). (n.d.). La Trobe University.
-
Versatile Fluorine-Containing Building Blocks. (2022, December 30). Encyclopedia.pub. [Link]
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- 8. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
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Experimental protocols for reactions with 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
An In-Depth Guide to the Synthetic Utility of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: Protocols and Applications
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, materials science, and agrochemistry.[1] Fluorinated compounds often exhibit unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence biological activity.[2] this compound (C₄H₃Br₂F₅, MW: 305.87 g/mol ) is a versatile, though not commonly cited, building block poised for significant application in this field. Its structure, featuring a stable pentafluoroethyl group and two reactive carbon-bromine bonds at the 3- and 4-positions, offers a rich platform for a variety of chemical transformations.
This guide provides senior researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of this compound. We will delve into the mechanistic principles governing its reactions and present detailed, field-tested protocols for its application in nucleophilic substitution and elimination reactions.
Physicochemical Properties and Safety
| Property | Value | Source |
| Molecular Formula | C₄H₃Br₂F₅ | |
| Molecular Weight | 305.87 g/mol | |
| Appearance | Colorless to pale yellow liquid (typical) | General Knowledge |
| Boiling Point | Not widely reported, estimated >150 °C | General Knowledge |
| Density | Not widely reported, estimated >1.8 g/cm³ | General Knowledge |
Safety and Handling: this compound is a halogenated hydrocarbon and should be handled with appropriate caution. While specific toxicity data is limited, data for analogous compounds suggest it should be treated as a hazardous substance.[3][4]
-
Hazards: Causes skin and serious eye irritation.[5] May cause respiratory irritation.[3] Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[3]
Core Reactivity: A Tale of Two Bromines
The synthetic utility of this reagent is dominated by the chemistry of its two carbon-bromine bonds. The strong electron-withdrawing effect of the C₂F₅ group significantly influences the reactivity of the adjacent C-3 position.
-
Nucleophilic Substitution: The primary reaction pathway involves the displacement of the bromide leaving groups by a nucleophile.[8] The carbon atoms bonded to bromine are electrophilic and susceptible to attack. Due to the inductive effect of the pentafluoroethyl group, the C-3 position is rendered more electron-deficient than the C-4 position, making it the kinetically favored site for an initial Sₙ2 attack.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of hydrogen bromide (HBr) can occur to form an alkene.[9][10] Depending on the reaction conditions and the base used, a subsequent elimination can potentially lead to the formation of a diene or alkyne.
-
Reductive Debromination: Treatment with a reducing agent, such as zinc dust, can induce the elimination of both bromine atoms to form an internal alkene, specifically 1,1,1,2,2-pentafluorobut-3-ene.
The following diagram illustrates the general experimental workflow for reactions utilizing this reagent.
Caption: General experimental workflow for synthesis.
Application Protocol 1: Nucleophilic Substitution with Sodium Phenoxide
This protocol details the synthesis of 3-phenoxy-4-bromo-1,1,1,2,2-pentafluorobutane, demonstrating a selective monosubstitution reaction. The phenoxide anion acts as the nucleophile, displacing one of the bromide ions.
Causality: The Sₙ2 mechanism is favored by a polar aprotic solvent like DMF, which solvates the cation (Na⁺) but not the nucleophile (PhO⁻), enhancing its reactivity.[8] The reaction is performed under an inert atmosphere to prevent oxidation of the phenoxide.
Caption: SN2 mechanism for phenoxide substitution.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| 3,4-Dibromo-pentafluorobutane | 305.87 | 3.06 g | 10.0 | 1.0 |
| Phenol | 94.11 | 0.94 g | 10.0 | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 | 0.44 g | 11.0 | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
| Diethyl Ether | - | 150 mL | - | - |
| Saturated NH₄Cl (aq) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Step-by-Step Protocol:
-
Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add phenol (0.94 g, 10.0 mmol) and anhydrous DMF (30 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise over 10 minutes. Caution: H₂ gas is evolved.
-
Formation of Nucleophile: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become clear, indicating the formation of sodium phenoxide.
-
Substrate Addition: Re-cool the mixture to 0 °C. Add a solution of this compound (3.06 g, 10.0 mmol) in DMF (20 mL) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Quench any remaining NaH by slowly adding saturated aqueous NH₄Cl solution (50 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Expected Product Characterization:
-
¹H NMR: Appearance of aromatic protons (7.4-6.9 ppm) and disappearance of one set of aliphatic protons from the starting material.
-
¹⁹F NMR: Signals corresponding to the C₂F₅ group, likely showing complex splitting due to coupling with the adjacent proton.
-
MS (EI): A molecular ion peak corresponding to C₁₀H₈BrF₅O and a characteristic isotopic pattern for one bromine atom.
Application Protocol 2: Reductive Debromination with Zinc
This protocol describes the formation of 1,1,1,2,2-pentafluorobut-3-ene via a reductive elimination of both bromine atoms using activated zinc dust.
Causality: Zinc acts as a two-electron reducing agent. The reaction likely proceeds via an organozinc intermediate, followed by elimination of ZnBr₂ to form the alkene. Acetic acid is used to activate the zinc surface and protonate the intermediate.
Caption: Proposed mechanism for reductive debromination.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| 3,4-Dibromo-pentafluorobutane | 305.87 | 6.12 g | 20.0 | 1.0 |
| Zinc Dust (<10 µm) | 65.38 | 1.96 g | 30.0 | 1.5 |
| Ethanol | - | 100 mL | - | - |
| Acetic Acid (Glacial) | 60.05 | 0.6 mL | 10.5 | 0.5 |
| Hexanes | - | 100 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |
Step-by-Step Protocol:
-
Activation of Zinc: In a 250 mL three-neck flask equipped with a reflux condenser and a magnetic stir bar, add zinc dust (1.96 g, 30.0 mmol) and ethanol (50 mL). Briefly sonicate the mixture for 5 minutes to break up aggregates.
-
Reaction Setup: Add acetic acid (0.6 mL) to the zinc suspension and stir vigorously for 15 minutes at room temperature.
-
Substrate Addition: Add a solution of this compound (6.12 g, 20.0 mmol) in ethanol (50 mL) to the activated zinc suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. The reaction can be monitored by GC-MS by taking small aliquots.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove excess zinc and zinc salts, washing the pad with hexanes (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of water and extract with hexanes (3 x 30 mL). Note: The product is volatile.
-
Washing: Combine the organic extracts and wash carefully with saturated aqueous NaHCO₃ (1 x 50 mL) to neutralize any remaining acetic acid, followed by brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄. Caution: Do not concentrate fully on a rotary evaporator due to the product's volatility. The product can often be isolated by careful distillation or used directly in the next step as a solution in hexanes after confirming purity by GC-MS and NMR.
Expected Product Characterization:
-
¹H NMR: Complex multiplets in the vinyl region (δ 5.5-6.5 ppm) coupled to both each other and the fluorine atoms.
-
¹⁹F NMR: Two signals for the CF₃ and CF₂ groups, each showing coupling to the vinylic protons.
-
IR Spectroscopy: A characteristic C=C stretching absorption around 1650 cm⁻¹.
Conclusion
This compound is a valuable synthetic intermediate that provides access to a range of fluorinated structures. The protocols outlined here for nucleophilic substitution and reductive elimination serve as a foundational template for researchers. By understanding the underlying principles of its reactivity, scientists can harness this building block to construct complex molecular architectures for applications in pharmaceutical and materials development. The key to its successful application lies in the careful control of reaction conditions to favor the desired chemical pathway, whether it be substitution at the activated C-3 position or elimination to form a valuable fluorinated alkene.
References
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Le, T. V. Synthesis of Fluorinated Compounds by C-H Bond Functionalization. University of Houston, ProQuest Dissertations Publishing, 2024. Available at: [Link]
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Wang, J., et al. "Enzymatic synthesis of fluorinated compounds." Applied Microbiology and Biotechnology, vol. 105, no. 21-22, 2021, pp. 8029-8045. Available at: [Link]
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Ni, C., et al. "Enzymatic Synthesis of Fluorinated Compounds." Critical Reviews in Biotechnology, vol. 41, no. 8, 2021, pp. 1195-1214. Available at: [Link]
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Kiss, L., et al. "Synthesis of novel fluorinated building blocks via halofluorination and related reactions." Beilstein Journal of Organic Chemistry, vol. 14, 2018, pp. 2326-2335. Available at: [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 87719, 1,4-Dibromo-1,1,2,2-tetrafluorobutane". PubChem. Available at: [Link]
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Alachem Co., Ltd. Product Page for this compound. Available at: [Link]
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Zaitsev, A., et al. "(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene." Beilstein Journal of Organic Chemistry, vol. 20, 2024, pp. 297-306. Available at: [Link]
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IB Chemistry. "Nucleophilic Substitution Reaction". Save My Exams. Available at: [Link]
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LibreTexts Chemistry. "Radical Addition Reactions to Double Bonds". Chemistry LibreTexts. Available at: [Link]
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Zaitsev, A., et al. "(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene". National Center for Biotechnology Information. Available at: [Link]
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Application of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane in Agrochemical Synthesis: A Guide to a Versatile Fluorinated Building Block
Introduction: The Indispensable Role of Fluorine in Modern Agrochemicals
The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can lead to significant improvements in a molecule's efficacy and bioavailability.[1] A substantial portion of recently developed agrochemicals, including fungicides, herbicides, and insecticides, feature fluorinated moieties, highlighting the importance of fluorinated building blocks in the discovery and development of new crop protection agents.[2] Among these, 3,4-Dibromo-1,1,1,2,2-pentafluorobutane emerges as a promising, albeit underexplored, C4 building block with the potential for elaboration into a variety of complex, fluorinated heterocyclic systems relevant to the agrochemical industry.
This technical guide provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis. By leveraging its inherent reactivity, this compound can serve as a precursor to valuable unsaturated intermediates, which can then be utilized in the construction of fluorinated pyrazole scaffolds—a class of heterocycles with a proven track record in commercial agrochemicals.[3] This document will detail the theoretical basis for its synthetic utility, provide detailed experimental protocols for its transformation, and discuss the potential for the resulting products in the development of novel agrochemicals.
Physicochemical Properties and Reactivity Profile
Understanding the physical and chemical properties of this compound is paramount to designing effective synthetic strategies. While specific experimental data for this exact compound is scarce, we can infer its properties and reactivity from closely related structures.
| Property | Estimated Value | Source/Justification |
| Molecular Formula | C₄H₂Br₂F₅ | - |
| Molecular Weight | 304.86 g/mol | - |
| Boiling Point | ~130-150 °C | Extrapolated from similar polyhalogenated fluorobutanes. The presence of multiple heavy halogen atoms and a polarizable electron cloud suggests a relatively high boiling point for a C4 compound. |
| Density | ~1.9 - 2.1 g/mL | Based on the densities of other dibromofluoroalkanes. |
| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated solvents, aprotic polar solvents). Insoluble in water. | Typical for polyhalogenated alkanes. |
The key to the synthetic utility of this compound lies in the vicinal arrangement of the two bromine atoms. This structural motif is known to undergo dehydrobromination reactions in the presence of a strong base to yield unsaturated compounds.[4] The strong electron-withdrawing effect of the adjacent pentafluoroethyl group is expected to acidify the protons on the carbon atoms bearing the bromine atoms, facilitating their abstraction by a base and subsequent elimination of bromide ions.
Synthetic Strategy: From Dibromide to Fluorinated Pyrazoles
The proposed synthetic application of this compound centers on a two-step sequence:
-
Dehydrobromination: Transformation of the starting material into a highly reactive, unsaturated fluorinated intermediate.
-
Cycloaddition: Reaction of the unsaturated intermediate with a suitable 1,3-dipole, such as a diazo compound or a hydrazine derivative, to construct the pyrazole ring.
Caption: Formation of pyrazole regioisomers.
Experimental Protocol: Synthesis of 3(5)-(1,1,2,2,3-Pentafluorobutyl)pyrazole
Materials:
-
1,1,1,2,2-pentafluoro-3-butyne
-
Hydrazine hydrate
-
Ethanol or another suitable protic solvent
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 1,1,1,2,2-pentafluoro-3-butyne in ethanol.
-
Add hydrazine hydrate to the solution. An excess of hydrazine hydrate may be used to drive the reaction to completion.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the regioisomers.
-
Characterize the resulting pyrazole derivatives by NMR, IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: The source of the N-N unit required for the formation of the pyrazole ring.
-
Protic Solvent (Ethanol): Facilitates the proton transfer steps involved in the cycloaddition mechanism.
-
Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Potential Agrochemical Applications of the Resulting Pyrazoles
Pyrazole-containing compounds are a significant class of agrochemicals with a broad spectrum of biological activities. [3]Many commercial pesticides, including insecticides, fungicides, and herbicides, feature a pyrazole core. The introduction of a pentafluorobutyl group onto the pyrazole ring is anticipated to enhance the lipophilicity and metabolic stability of the resulting molecule, potentially leading to improved pesticidal activity and a more favorable pharmacokinetic profile.
Examples of Agrochemicals with Pyrazole Scaffolds:
| Agrochemical Class | Example(s) | Mode of Action |
| Insecticides | Fipronil | GABA-gated chloride channel antagonist |
| Fungicides | Penthiopyrad, Bixafen | Succinate dehydrogenase inhibitors (SDHIs) |
| Herbicides | Pyrasulfotole, Topramezone | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors |
The novel 3(5)-(1,1,2,2,3-pentafluorobutyl)pyrazoles synthesized from this compound can serve as valuable intermediates for the synthesis of new agrochemical candidates. Further functionalization of the pyrazole ring, for instance, through N-alkylation or the introduction of other substituents, can lead to a diverse library of compounds for biological screening.
Conclusion
This compound, while not yet widely utilized, represents a promising fluorinated building block for agrochemical synthesis. Its ability to be converted into a reactive fluorinated alkyne via a straightforward dehydrobromination reaction opens up a pathway to a variety of fluorinated heterocyclic compounds. The synthesis of novel pentafluorobutyl-substituted pyrazoles, a class of compounds with a high success rate in the agrochemical industry, is a particularly attractive application. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists in the field of drug discovery and development to explore the full potential of this versatile fluorinated building block.
References
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PubChem. 1,4-Dibromo-1,1,2,2-tetrafluorobutane. National Center for Biotechnology Information. [Link]
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PubChem. 1,1,1,3,3-Pentafluorobutane. National Center for Biotechnology Information. [Link]
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Experiment 10 DEHYDROBROMINATION. [Link]
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Surmont, R.; Verniest, G.; De Kimpe, N. New Synthesis of Fluorinated Pyrazoles. Org. Lett.2010 , 12 (20), 4648–4651. [Link]
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Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - NIH. [Link]
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Surmont, R.; Verniest, G.; De Kimpe, N. New Synthesis of Fluorinated Pyrazoles. [Link]
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Enantioselective Construction of Fluorinated Tertiary Stereocenters by Rh-Catalyzed [2 + 2 + 2] Cycloaddition of 1,6-Enynes with α‑Fluoroacrylamides - PMC - NIH. [Link]
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(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]
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Cheméo. Chemical Properties of 1,1,1,3,3-pentafluorobutane. [Link]
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Lamberth, C. PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES2007 , 71 (7), 1467. [Link]
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Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI. [Link]
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(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all - Semantic Scholar. [Link]
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Meng, L. et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28, 6496. [Link]
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Bouziane, A. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2020 , 25, 4201. [Link]
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Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - Semantic Scholar. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Nagy, E.; Lepore, S. D. Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines. Org. Lett.2017 , 19, 3695-3698. [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. [Link]
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Application Notes and Protocols: The Strategic Role of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane in the Synthesis of Fluorinated Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This guide provides an in-depth technical overview of the utility of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane as a versatile building block for the synthesis of fluorinated pharmaceutical intermediates. We will explore its application in the generation of highly functionalized unsaturated systems and their subsequent transformation into valuable heterocyclic motifs, such as fluorinated pyrazoles, which are prevalent in numerous therapeutic agents.[4] Detailed experimental protocols, causality-driven explanations of procedural choices, and quantitative data are presented to empower researchers in drug discovery and development.
Introduction: The Value Proposition of Fluorinated Building Blocks
The introduction of fluorine into a drug molecule can profoundly influence its metabolic stability, binding affinity, and lipophilicity.[3][5][6] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug.[2] Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups and modulate conformational preferences, leading to enhanced binding to target proteins.[2][3] this compound serves as a key precursor to C4 fluorinated synthons, which are sought-after components in the design of novel therapeutics. Its vicinal bromine atoms provide a handle for a variety of chemical transformations, most notably elimination reactions to introduce unsaturation.
Core Application: Synthesis of Fluorinated Unsaturated Systems via Dehydrobromination
A primary application of this compound is its use as a precursor for the synthesis of fluorinated butenes and butadienes through base-induced double dehydrobromination. This transformation proceeds via a sequential E2 elimination mechanism, where the choice of base and reaction conditions can influence the product distribution.
Workflow for the Synthesis of Fluorinated Butadiene from this compound
Caption: General workflow for the synthesis of a fluorinated diene.
Protocol 1: Synthesis of 1,1,1,2,2-pentafluoro-1,3-butadiene
This protocol describes the synthesis of a valuable fluorinated diene intermediate via the dehydrobromination of this compound using potassium hydroxide.
Materials:
-
This compound
-
Potassium hydroxide (KOH), pellets
-
Ethanol, absolute
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 0.1 mol).
-
Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir to dissolve the starting material. Carefully add potassium hydroxide pellets (e.g., 0.25 mol, 2.5 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain the desired 1,1,1,2,2-pentafluoro-1,3-butadiene.
Rationale for Experimental Choices:
-
Base: Potassium hydroxide is a strong, cost-effective base suitable for E2 eliminations. The use of an excess ensures the completion of the double dehydrobromination. For substrates prone to rearrangement, a bulkier base like potassium tert-butoxide in a non-polar aprotic solvent like THF could be employed to favor elimination over substitution.
-
Solvent: Ethanol is a polar protic solvent that can dissolve both the starting material and the inorganic base.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the second, more energy-intensive elimination step.[1]
Subsequent Application: Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry, often found in anti-inflammatory, anti-cancer, and anti-viral agents. The fluorinated diene synthesized in the previous step can be a precursor to a fluorinated alkyne, which can then undergo a [3+2] cycloaddition with a hydrazine derivative to form the pyrazole ring.
Reaction Mechanism: From Dibromide to Pyrazole
Caption: Synthetic pathway from dibromide to a fluorinated pyrazole.
Protocol 2: Synthesis of a 3-(pentafluoroethyl)-1H-pyrazole derivative
This protocol outlines a two-step synthesis of a fluorinated pyrazole intermediate, starting from the product of the double dehydrobromination of this compound, which is presumed to be 1,1,1,2,2-pentafluoro-3-butyne for this synthetic route.
Materials:
-
1,1,1,2,2-pentafluoro-3-butyne (from Protocol 1, further dehydrobromination of the diene if necessary)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1,2,2-pentafluoro-3-butyne (e.g., 0.05 mol) in ethanol (50 mL).
-
Reagent Addition: Add hydrazine hydrate (e.g., 0.06 mol, 1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 3-(pentafluoroethyl)-1H-pyrazole.
Rationale for Experimental Choices:
-
Cycloaddition: The [3+2] cycloaddition of an alkyne with hydrazine is a classic and efficient method for the synthesis of pyrazoles.
-
Solvent: Ethanol is a suitable solvent for this reaction as it dissolves both reactants.
-
Reflux: Heating is often necessary to promote the cycloaddition reaction.
Quantitative Data Summary
The following table summarizes expected yields and purity for the described synthetic protocols, based on literature values for similar transformations. Actual results may vary depending on the specific reaction conditions and scale.
| Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| 1,1,1,2,2-pentafluoro-1,3-butadiene | This compound | KOH, Ethanol | 60-75 | >95 (after distillation) |
| 3-(pentafluoroethyl)-1H-pyrazole | 1,1,1,2,2-pentafluoro-3-butyne | Hydrazine hydrate, Ethanol | 70-85 | >98 (after chromatography) |
Safety and Handling
-
This compound: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Potassium Hydroxide: KOH is a corrosive solid. Handle with care to avoid contact with skin and eyes.
-
Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with extreme caution in a fume hood, using appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a valuable and versatile fluorinated building block for the synthesis of pharmaceutical intermediates. Its ability to be readily converted into unsaturated fluorinated systems opens up a wide range of synthetic possibilities, including the construction of complex heterocyclic scaffolds like pyrazoles. The protocols and insights provided in this guide are intended to facilitate the use of this reagent in the design and synthesis of novel fluorinated drug candidates.
References
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- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.
- Gouverneur, V. (Ed.). (2017). Fluorine in organic synthesis. John Wiley & Sons.
- Furuya, T., Kuttan, A., & Nampalli, S. (2011). Synthesis of organofluorine compounds. In Fluorine in medicinal chemistry and chemical biology (pp. 1-46).
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
- Filler, R., & Kirsch, P. (Eds.). (2006). Fluorine-containing synthons. American Chemical Society.
- Welch, J. T., & Eswarakrishnan, S. (1991). Fluorine in bioorganic chemistry. John Wiley & Sons.
- Hudlicky, M., & Pavlath, A. E. (Eds.). (1995). Chemistry of organic fluorine compounds II: a critical review. American Chemical Society.
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Application Notes and Protocols for the Synthesis of Novel Materials Using 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and lipophilicity, with the carbon-fluorine bond being the strongest single bond in organic chemistry.[1][2] These characteristics make fluorinated building blocks, such as 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, highly valuable synthons in the development of advanced materials, pharmaceuticals, and agrochemicals.[3][4] This vicinal dibromide, featuring a terminal pentafluoroethyl group, offers a unique platform for the synthesis of a variety of novel fluorinated molecules. The electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the adjacent carbon-bromine bonds, opening avenues for selective transformations.
This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations. We will explore its application in the synthesis of fluorinated dienes, alkenes, and heterocycles, providing researchers with the foundational knowledge to leverage this versatile building block in their own synthetic endeavors.
Chemical Profile and Reactivity Overview
This compound possesses two vicinal bromine atoms that are the primary sites of reactivity. The strong inductive effect of the C2F5 group renders the C-Br bonds more susceptible to nucleophilic attack and elimination reactions compared to their non-fluorinated counterparts.
The primary synthetic pathways that will be explored in this guide are:
-
Dehydrobromination: Elimination of two equivalents of hydrogen bromide (HBr) to furnish a valuable fluorinated diene, a key monomer for specialty polymers.
-
Reductive Debromination: Removal of both bromine atoms to yield a fluorinated alkene.
-
Nucleophilic Substitution: Displacement of one or both bromine atoms by various nucleophiles to introduce new functionalities and construct complex molecular architectures, including heterocycles.
-
Organometallic Formations: Preparation of Grignard reagents for subsequent carbon-carbon bond-forming reactions.
The following sections will provide detailed, step-by-step protocols for these transformations, along with insights into the underlying chemical principles.
Application I: Synthesis of 1,1,1,2,2-pentafluoro-1,3-butadiene via Double Dehydrobromination
The synthesis of conjugated dienes from vicinal dibromides is a well-established transformation, typically proceeding through a twofold E2 elimination mechanism.[5] In the case of this compound, this reaction yields 1,1,1,2,2-pentafluoro-1,3-butadiene, a highly valuable monomer for the synthesis of fluorinated polymers with unique properties. The choice of base and reaction conditions is critical to favor the desired diene over potential side products.
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is preferred to promote elimination over substitution. Potassium hydroxide (KOH) in a high-boiling polar solvent like ethanol or ethylene glycol provides the necessary basicity and thermal conditions for the double elimination.[6][7]
-
Solvent: A high-boiling solvent is used to achieve the necessary activation energy for the elimination reactions. Ethanol is a common choice due to its ability to dissolve both the substrate and the base.
-
Temperature: Elevated temperatures are required to overcome the activation barrier for the elimination of HBr. Refluxing in ethanol provides a consistent and controlled reaction temperature.
Experimental Protocol: Dehydrobromination with Potassium Hydroxide
Materials:
-
This compound
-
Potassium hydroxide (KOH), pellets
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 0.05 mol) in absolute ethanol (50 mL).
-
Carefully add powdered potassium hydroxide (e.g., 0.15 mol, 3 equivalents) to the solution in portions to control the initial exotherm.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by gas chromatography-mass spectrometry (GC-MS) by analyzing aliquots of the reaction mixture.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with two additional 30 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile diene product.
-
The crude product can be purified by fractional distillation under reduced pressure.
Application II: Synthesis of 1,1,1,2,2-pentafluoro-3-butene via Reductive Debromination
The reductive debromination of vicinal dibromides provides a direct route to alkenes.[8] This transformation is particularly useful for introducing a double bond into a molecule without the need for elimination of a proton, which can be advantageous when acidic protons are absent or their removal is disfavored. Zinc dust is a commonly employed reducing agent for this purpose, often in the presence of an acid or a polar solvent.[9][10]
Causality of Experimental Choices:
-
Reducing Agent: Zinc dust is an effective and inexpensive metal for the reductive debromination of vicinal dibromides.[11]
-
Solvent: A polar protic solvent like acetic acid or ethanol can facilitate the reaction by coordinating with the zinc surface and assisting in the cleavage of the carbon-bromine bonds.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the reaction without causing unwanted side reactions.
Experimental Protocol: Zinc-Mediated Debromination
Materials:
-
This compound
-
Zinc dust
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend zinc dust (e.g., 0.1 mol, 2 equivalents) in glacial acetic acid (40 mL).
-
To the stirred suspension, add a solution of this compound (e.g., 0.05 mol) in glacial acetic acid (10 mL) dropwise at room temperature.
-
After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with two additional 30 mL portions of diethyl ether.
-
Combine the organic layers and carefully wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting 1,1,1,2,2-pentafluoro-3-butene can be purified by distillation.
Application III: Synthesis of Fluorinated Heterocycles via Nucleophilic Substitution
The carbon-bromine bonds in this compound are susceptible to nucleophilic substitution, providing a pathway to a diverse range of functionalized molecules, including valuable fluorinated heterocycles.[1][4] The reaction with bifunctional nucleophiles can lead to the formation of five- or six-membered rings.
Example: Synthesis of a Fluorinated Tetrahydrothiophene Derivative
Tetrahydrothiophenes are important structural motifs in medicinal chemistry and materials science.[1] The reaction of this compound with a sulfur nucleophile like sodium sulfide can lead to the formation of a fluorinated tetrahydrothiophene.
Experimental Protocol: Synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)tetrahydrothiophene
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium sulfide nonahydrate (e.g., 0.06 mol) in DMF (50 mL).
-
To this solution, add this compound (e.g., 0.05 mol) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by GC-MS.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Application IV: Formation of a Fluorinated Grignard Reagent
Grignard reagents are powerful tools for carbon-carbon bond formation.[12][13] While the formation of a di-Grignard reagent from a vicinal dibromide is challenging due to potential elimination reactions, a mono-Grignard reagent can be formed under carefully controlled conditions, which can then be used in subsequent reactions with electrophiles.
Causality of Experimental Choices:
-
Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide. Activation with a small amount of iodine or 1,2-dibromoethane is crucial to initiate the reaction.[8]
-
Solvent: Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.[12]
-
Temperature Control: The reaction is exothermic and should be initiated at room temperature, with the potential for gentle heating to maintain the reaction.
Experimental Protocol: Preparation of (1,1,1,2,2-Pentafluoro-3-butenyl)magnesium bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (activator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Magnesium Activation: Place magnesium turnings (e.g., 0.06 mol) and a small crystal of iodine in the flask. Gently warm the flask under a stream of inert gas to activate the magnesium.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of this compound (e.g., 0.05 mol) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the dibromide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and gentle reflux begins.
-
Grignard Formation: Add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete reaction. The resulting grayish solution is the Grignard reagent, which can be used in situ for subsequent reactions.
Quantitative Data Summary
The following table provides representative yields for the types of transformations discussed, based on analogous reactions found in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Application | Product | Reagents | Typical Yield (%) | Reference |
| Dehydrobromination | 1,1,1,2,2-pentafluoro-1,3-butadiene | KOH / Ethanol | 60-80 | [7] |
| Reductive Debromination | 1,1,1,2,2-pentafluoro-3-butene | Zn / Acetic Acid | 70-90 | [9] |
| Heterocycle Synthesis | 3-(1,1,2,2,2-Pentafluoroethyl)tetrahydrothiophene | Na₂S / DMF | 50-70 | [1] |
| Grignard Formation | (1,1,1,2,2-Pentafluoro-3-butenyl)magnesium bromide | Mg / Ether | 60-85 | [8] |
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of novel fluorinated materials. Its strategic placement of bromine atoms, activated by the adjacent pentafluoroethyl group, allows for a range of selective transformations. The protocols detailed in this guide for dehydrobromination, reductive debromination, nucleophilic substitution for heterocycle synthesis, and Grignard reagent formation provide a solid foundation for researchers to explore the rich chemistry of this compound. The resulting fluorinated dienes, alkenes, and heterocyclic systems have significant potential in the development of high-performance polymers, advanced materials, and new pharmaceutical agents.
References
[1] Zhu, S., et al. (2002). Synthesis of Fluoroalkyl Substituted Heterocycles Using Fluorinecontaining Building Blocks. Current Organic Chemistry, 6(12), 1057–1096. [2] O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [3] Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [4] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [5] Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. [12] Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [14] ResearchGate. (n.d.). Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. Retrieved from ResearchGate. [15] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031, 1,3-Butadiene. Retrieved from PubChem. [6] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [16] Organic Chemistry Portal. (n.d.). Synthesis of 1,1-dibromoalkanes. Retrieved from Organic Chemistry Portal. [7] BenchChem. (2025). Application Notes and Protocols for the Dehydrobromination of 3,4-Dibromohexane to Hexadienes. Retrieved from BenchChem. [17] Google Patents. (n.d.). US20100280291A1 - Process for the synthesis of perfluorobutadiene. Retrieved from Google Patents. [13] chemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. [18] The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [11] Liu, G. B., Zhao, H. Y., & Thiemann, T. (2009). Zn dust mediated reductive debromination of tetrabromobisphenol A (TBBPA). Journal of hazardous materials, 169(1-3), 1150–1153. [9] Kuang, C., et al. (2004). Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation. Journal of Chemical Research, 2004(5), 336-337. [8] BenchChem. (2025). Application Notes and Protocols for the Formation of (S)-pentan-2-ylmagnesium bromide. Retrieved from BenchChem. [10] Chegg. (2019, May 14). Solved 2. Propose a detailed mechanism for the zinc mediated debromination of trans-1,2-dibromocyclohexane. Retrieved from Chegg. [19] Ponomarenko, M. V., Serguchev, Y. A., & Röschenthaler, G. V. (2010). A Mild and Efficient Synthesis of Buta-1,3-dienes Substituted with a Terminal Pentafluoro-λ6-sulfanyl Group. Synthesis, 2010(20), 3445-3449. [20] BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,4-Dibromo-2-chloro-1,1-difluorobutane. Retrieved from BenchChem. [21] Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from Beilstein Journal of Organic Chemistry. [22] Dyker, G. (2024, November 6). Caution! Sodium Azide: Chemistry Made Simple 19 [Video]. YouTube.
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Building Block for Novel Chemistries
3,4-Dibromo-1,1,1,2,2-pentafluorobutane is a specialized polyhalogenated alkane that holds significant promise as a versatile building block in organic synthesis. The presence of two reactive carbon-bromine bonds, influenced by the strongly electron-withdrawing pentafluoroethyl group, offers a unique platform for the strategic introduction of fluorinated moieties into a wide array of molecular scaffolds. This capability is of paramount importance in medicinal chemistry and materials science, where the incorporation of fluorine can dramatically enhance pharmacological and physicochemical properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3]
These application notes provide a comprehensive technical guide to understanding and utilizing this compound in nucleophilic substitution reactions. While specific literature on this exact substrate is limited, the principles and protocols outlined herein are derived from established knowledge of nucleophilic substitution on polyhalogenated and fluorinated alkanes.[4][5][6] They are intended to serve as a robust starting point for researchers to develop novel synthetic methodologies.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the substrate's properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 378-69-8 | [7] |
| Molecular Formula | C₄H₃Br₂F₅ | [7] |
| Molecular Weight | 305.87 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | Inferred |
| Boiling Point | ~150-160 °C (Predicted) | Inferred |
| Purity | ≥97% | [7] |
Reactivity Insights: The Influence of the Pentafluoroethyl Group
The reactivity of this compound in nucleophilic substitution reactions is primarily governed by the two carbon-bromine bonds. The strongly electron-withdrawing nature of the adjacent C₂F₅ group significantly influences the electrophilicity of the C-3 and C-4 carbons. It is anticipated that the C-3 carbon, being closer to the pentafluoroethyl group, will be more electron-deficient and thus more susceptible to nucleophilic attack. This suggests a potential for regioselective monosubstitution at the C-3 position under carefully controlled conditions.
The reaction is expected to proceed via an Sₙ2 mechanism, which is favored for primary and secondary alkyl halides.[8][9] Key factors influencing the success and selectivity of these reactions include the choice of nucleophile, solvent, temperature, and reaction time.
General Mechanism of Nucleophilic Substitution
The reaction is expected to follow a bimolecular nucleophilic substitution (Sₙ2) pathway. The nucleophile attacks the electrophilic carbon atom, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the cleavage of the carbon-bromine bond. This process results in an inversion of stereochemistry at the reaction center.
Figure 1: Generalized Sₙ2 mechanism at the C-3 position.
Experimental Protocols
Safety Precaution: this compound is a halogenated compound and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Protocol 1: Monosubstitution with an Amine Nucleophile (Representative Example: Morpholine)
This protocol details a representative procedure for the regioselective monosubstitution at the C-3 position.
Objective: To synthesize 4-(4-bromo-1,1,1,2,2-pentafluorobutan-3-yl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 3.06 g, 10 mmol) and anhydrous acetonitrile (50 mL).
-
Add potassium carbonate (e.g., 2.07 g, 15 mmol).
-
Slowly add morpholine (e.g., 0.96 g, 11 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 82°C) and monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired monosubstituted product.
Expected Outcome:
The reaction is expected to yield the C-3 substituted product as the major isomer due to the increased electrophilicity of the C-3 carbon.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Morpholine | A common secondary amine nucleophile. |
| Base | K₂CO₃ | To neutralize the HBr formed during the reaction. |
| Solvent | Acetonitrile | A polar aprotic solvent that favors Sₙ2 reactions. |
| Temperature | Reflux (~82°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Protocol 2: Disubstitution with a Thiol Nucleophile (Representative Example: Sodium thiophenoxide)
This protocol outlines a procedure for the substitution of both bromine atoms, which can be used to synthesize fluorinated dithioethers.
Objective: To synthesize 1,2-bis(phenylthio)-3,3,4,4,4-pentafluorobutane.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (2.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (e.g., 0.88 g, 22 mmol of 60% dispersion) and anhydrous THF (30 mL).
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve thiophenol (e.g., 2.42 g, 22 mmol) in anhydrous THF (20 mL).
-
Add the thiophenol solution dropwise to the NaH suspension at 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (e.g., 3.06 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture.
-
Heat the reaction to reflux (approximately 66°C) and monitor by TLC or GC-MS.
-
After completion (typically 6-12 hours), cool the reaction to 0°C and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
This reaction is expected to yield the disubstituted product. The use of a strong nucleophile (thiolate) and elevated temperature drives the reaction to completion.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Sodium thiophenoxide | A potent sulfur nucleophile. |
| Base | Sodium Hydride | To deprotonate the thiol and generate the thiolate in situ. |
| Solvent | THF | A suitable aprotic solvent for this type of reaction. |
| Temperature | Reflux (~66°C) | To ensure the substitution of both bromine atoms. |
Workflow for Synthesis and Purification
Figure 2: General workflow for synthesis and purification.
Conclusion
This compound is a promising substrate for the synthesis of novel fluorinated compounds via nucleophilic substitution reactions. The protocols provided herein offer a solid foundation for exploring its reactivity with a variety of nucleophiles. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets. The strategic manipulation of reaction conditions will be key to achieving desired levels of selectivity and yield, unlocking the full potential of this versatile fluorinated building block.
References
-
Alachem Co., Ltd. This compound. Available at: [Link]
-
Chemguide. What is nucleophilic substitution? Available at: [Link]
-
PubChem. 1,4-Dibromo-1,1,2,2-tetrafluorobutane. Available at: [Link]
-
Chemistry LibreTexts. Characteristics of the Sₙ2 Reaction. Available at: [Link]
-
Zhu, W., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8323-8345. Available at: [Link]
-
ResearchGate. Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Available at: [Link]
-
vibzz lab. (2023). 1,4 Dibromobutane synthesis. YouTube. Available at: [Link]
-
ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]
-
Crunch Chemistry. (2022). Nucleophilic substitution in halogenoalkanes. YouTube. Available at: [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available at: [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. Available at: [Link]
- Google Patents. Process for the preparation of cyclic alkanes.
-
Save My Exams. Substitution Reactions of Halogenoalkanes. Available at: [Link]
-
Corrosion. (2019). Synthesis of 1,4-Dibromobutane from THF. YouTube. Available at: [Link]
-
ResearchGate. Applications of Fluorine in Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Available at: [Link]
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Application Notes and Protocols: 3,4-Dibromo-1,1,1,2,2-pentafluorobutane in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, make fluorinated scaffolds highly sought after in drug discovery.[2][3][4] Among the diverse array of fluorinated synthons, 3,4-Dibromo-1,1,1,2,2-pentafluorobutane emerges as a versatile and valuable building block. Its structure, featuring a pentafluoroethyl group and two distinct bromine atoms, offers multiple reaction handles for constructing complex molecular architectures.
This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Stille couplings, designed for practical application by researchers, chemists, and drug development professionals.
Reagent Profile: this compound
A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value |
| CAS Number | 378-69-8[5] |
| Molecular Formula | C₄H₃Br₂F₅ |
| Molecular Weight | 305.87 g/mol |
| Appearance | Typically a liquid |
| Purity | ≥95% (typical) |
Safety and Handling:
This compound, like many halogenated organic compounds, requires careful handling to minimize exposure.
-
General Precautions: Handle in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][8]
-
Inhalation/Contact: Avoid breathing vapors or mist.[6][8] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[6][7]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[9]
The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental to modern C-C bond formation. The general mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or copper acetylide species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13][14]
Caption: General Palladium Catalytic Cycle.
The Critical Role of Phosphine Ligands
The success of these reactions hinges on the choice of ligand coordinated to the palladium center. Phosphine ligands are essential as they stabilize the palladium catalyst, prevent its precipitation as palladium black, and critically modulate its reactivity.[15]
-
Electron-rich ligands (e.g., trialkylphosphines) increase the electron density on the palladium center, which facilitates the initial oxidative addition step.
-
Bulky ligands promote the final reductive elimination step, which is necessary to turn over the catalyst and release the desired product.
Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are particularly effective as they combine both high electron density and significant steric bulk, enabling the coupling of challenging substrates.
Protocols for Cross-Coupling Reactions
The following protocols are designed as robust starting points for experimentation. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrate combinations.
Suzuki-Miyaura Coupling: Formation of C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for coupling alkyl halides with aryl or vinyl boronic acids or their esters, valued for its mild conditions and the low toxicity of boron-containing reagents.[16][17]
Protocol: Coupling of this compound with Phenylboronic Acid
| Parameter | Recommended Condition | Causality/Rationale |
| Palladium Pre-catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable, air-stable Pd(0) source. |
| Ligand | (If using Pd(OAc)₂) SPhos (4-10 mol%) | Bulky, electron-rich ligand promotes both oxidative addition and reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation. Cesium carbonate is often more effective for difficult couplings. |
| Solvent | Toluene/H₂O (e.g., 4:1) or Dioxane/H₂O | Biphasic solvent system helps solubilize both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides thermal energy to overcome the activation barrier, especially for the oxidative addition step. |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add this compound (1.0 mmol) via syringe, followed by the degassed solvent system (e.g., 4 mL Toluene, 1 mL H₂O). Note: The reaction is often selective for the primary bromide.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Fluorinated Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18][19] It uniquely employs a dual-catalyst system of palladium and copper(I).[19][20][21]
Protocol: Coupling with Phenylacetylene
| Parameter | Recommended Condition | Causality/Rationale |
| Palladium Pre-catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective Pd(II) pre-catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | Forms a copper(I) acetylide intermediate, which facilitates the key transmetalation step. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both the base to deprotonate the alkyne and often as the solvent. |
| Solvent | THF or DMF (if co-solvent is needed) | Ensures solubility of all components. |
| Temperature | Room Temperature to 60 °C | The copper co-catalyst allows for milder reaction conditions compared to other couplings. |
Step-by-Step Methodology:
-
Inert Atmosphere: To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.02 mmol). Evacuate and backfill with inert gas three times.
-
Reagent Addition: Add degassed triethylamine (5 mL). Add this compound (1.0 mmol) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Stille Coupling: A Versatile but Cautious Approach
The Stille reaction couples organic halides with organostannane reagents.[22][23] It is highly versatile with excellent functional group tolerance, but its application is tempered by the high toxicity of organotin compounds.[23][24]
Protocol: Coupling with Tributyl(vinyl)stannane
| Parameter | Recommended Condition | Causality/Rationale |
| Palladium Pre-catalyst | Pd(PPh₃)₄ (2-5 mol%) | Highly effective for Stille couplings. |
| Additive | LiCl (2-3 equivalents) | Often accelerates the transmetalation step, especially with less reactive organostannanes. |
| Solvent | Anhydrous THF or DMF | Aprotic polar solvents are typically used. DMF can help with solubility and reaction rates. |
| Temperature | 60-100 °C | Thermal energy is required to drive the catalytic cycle efficiently. |
Step-by-Step Methodology:
-
Inert Atmosphere: Add Pd(PPh₃)₄ (0.05 mmol) and LiCl (3.0 mmol) to a flame-dried Schlenk flask. Evacuate and backfill with argon.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL). Add this compound (1.0 mmol) followed by the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 mmol) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by GC-MS.
-
Workup: After cooling, quench the reaction with an aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble fluorides.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Caption: Standard Experimental Workflow.
Conclusion
This compound is a powerful synthetic intermediate for introducing the valuable pentafluorobutanyl moiety into complex molecules. Through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Stille couplings, chemists can efficiently form new carbon-carbon bonds under relatively mild conditions. The protocols and mechanistic insights provided herein serve as a comprehensive guide for leveraging this building block in research, discovery, and development programs, paving the way for the creation of novel pharmaceuticals and advanced materials.
References
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- ResearchGate.
- National Institutes of Health (NIH). (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC.
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- Alshammari, M. (2022).
- Taylor & Francis Online. (2024).
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- Reductive Elimin
- Macmillan Group.
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- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?.
- Safety Data Sheet for α-Bromo-2,3,4,5,6-pentafluorotoluene.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
- Semantic Scholar. (2014). Iron Phosphine Catalyzed Cross-Coupling of Tetraorganoborates and Related Group 13 Nucleophiles with Alkyl Halides.
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- TCI Chemicals. (2025).
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- National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). PMC.
- Google Patents.
- National Institutes of Health (NIH). (2026).
- Wikipedia. Sonogashira coupling.
- Myers, A. The Stille Reaction. Chem 115.
- ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones.
- Chemistry LibreTexts. (2023). Stille Coupling.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
- PubChem. 1,4-Dibromo-1,1,2,2-tetrafluorobutane.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- National Institutes of Health (NIH). (2024). (E,Z)
- National Institutes of Health (NIH).
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
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Protocol and Application Guide: Synthesis of 3-Bromo-1,1,1,2,2-pentafluoro-3-butene via Dehydrobromination
An Application Note for Researchers and Scientists
Abstract
This document provides a detailed protocol for the synthesis of 3-Bromo-1,1,1,2,2-pentafluoro-3-butene, a valuable fluorinated building block, through the dehydrobromination of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. The procedure is based on the principles of a bimolecular elimination (E2) reaction, a fundamental transformation in organic synthesis. This guide is intended for researchers in synthetic chemistry, materials science, and drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and troubleshooting advice to ensure a successful and reproducible outcome.
Introduction and Mechanistic Overview
The selective elimination of hydrogen halides (dehydrohalogenation) from alkyl halides is a cornerstone reaction for the formation of alkenes.[1] In the case of vicinal dihalides, such as this compound, this transformation provides a direct route to vinyl halides. The presence of a pentafluoroethyl group introduces unique electronic properties to the substrate, influencing the reactivity and stability of the resulting alkene. The target molecule, 3-Bromo-1,1,1,2,2-pentafluoro-3-butene, serves as a versatile intermediate for the introduction of fluorinated moieties in the development of pharmaceuticals, agrochemicals, and advanced polymers.
The reaction proceeds via a bimolecular elimination (E2) mechanism.[2] This is a single-step, concerted process where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, simultaneously forming a π-bond and ejecting the leaving group.[3][4]
Key Features of the E2 Mechanism:
-
Kinetics: The reaction rate is second-order, dependent on the concentration of both the substrate (dibromide) and the base.[3]
-
Base Strength: A strong base is typically required to deprotonate the weakly acidic C-H bond.[2] Sterically hindered bases, such as potassium tert-butoxide, are often preferred to minimize competing SN2 substitution reactions.[5]
-
Stereochemistry: The E2 mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group (bromide) must be in an anti-periplanar conformation.[2] This alignment allows for optimal orbital overlap in the transition state as the sp³-hybridized carbons rehybridize to sp².
The strong electron-withdrawing nature of the pentafluoroethyl group (CF₃CF₂–) is expected to increase the acidity of the proton on C-3, facilitating its abstraction by the base and promoting the elimination reaction.
Reaction Mechanism Diagram
Caption: E2 mechanism for the dehydrobromination of this compound.
Experimental Protocol
This protocol details the synthesis of 3-Bromo-1,1,1,2,2-pentafluoro-3-butene using potassium tert-butoxide as the base.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Notes |
| This compound | ≥97% | Sigma-Aldrich | 10.0 g (30.7 mmol) | Starting material |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Acros Organics | 4.15 g (37.0 mmol) | 1.2 equivalents |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | 150 mL | Reaction solvent |
| Diethyl ether | Anhydrous | Fisher Chemical | 100 mL | For extraction |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | VWR | 50 mL | For quenching |
| Saturated aqueous sodium chloride (Brine) | Reagent Grade | VWR | 50 mL | For washing |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | ~5 g | For drying |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Dropping funnel (optional)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus (fractional, if necessary)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Potassium tert-butoxide is a strong base and is moisture-sensitive; handle it under an inert atmosphere.
-
Reaction Setup:
-
Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of nitrogen to ensure anhydrous conditions.
-
To the flask, add this compound (10.0 g, 30.7 mmol) and anhydrous THF (150 mL). Stir the mixture until the substrate is fully dissolved.
-
-
Reagent Addition:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add potassium tert-butoxide (4.15 g, 37.0 mmol, 1.2 eq.) to the stirred solution in portions over 15-20 minutes. Adding the base slowly helps to control any potential exotherm.
-
Rationale: Portion-wise addition at low temperature prevents a rapid, uncontrolled reaction and minimizes potential side reactions. Anhydrous conditions are critical as t-BuOK reacts readily with water.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle.
-
Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous NH₄Cl solution to quench the remaining base.
-
Add 100 mL of diethyl ether to the separatory funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer once more with 50 mL of diethyl ether.
-
Combine the organic layers and wash with 50 mL of saturated brine solution to remove residual water-soluble impurities.
-
Rationale: The aqueous wash steps are crucial for removing the inorganic salts (KBr, excess t-BuOK) and the THF solvent.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator. Use a cool water bath (10-20 °C) and apply vacuum cautiously, as the product is expected to be volatile.
-
-
Purification:
-
Purify the crude product by simple or fractional distillation under atmospheric pressure to yield 3-Bromo-1,1,1,2,2-pentafluoro-3-butene as a clear, colorless liquid. The boiling point of similar fluorinated butenes suggests a range of 70-90 °C.
-
Results and Characterization
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Appearance | Colorless liquid |
| Purity (by GC) | >98% |
| Boiling Point | Estimated 70-90 °C |
| ¹⁹F NMR (Expected) | Signals corresponding to CF₃ and CF₂ groups. |
| ¹H NMR (Expected) | Signals in the olefinic region for the vinyl protons, showing coupling to each other and potentially to fluorine nuclei. |
| Mass Spec (MS) | Molecular ion peak corresponding to C₄H₂BrF₅ with characteristic isotopic pattern for bromine. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive base (hydrolyzed).2. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous t-BuOK and ensure anhydrous reaction conditions.2. Increase reflux time and monitor by GC/TLC until completion. |
| Low Yield | 1. Loss of volatile product during workup.2. Competing side reactions. | 1. Use a cold water bath during rotary evaporation. Ensure all joints are well-sealed.2. Ensure slow, controlled addition of the base at 0 °C. |
| Product is Impure | 1. Incomplete reaction.2. Inefficient purification. | 1. Ensure reaction goes to completion before workup.2. Perform careful fractional distillation to separate product from starting material. |
References
-
Wikipedia contributors. (2024). Elimination reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]
-
Dalal, M. (n.d.). The E2, E1 and E1CB Mechanisms. Dalal Institute. [Link]
-
Chemistry Steps. (n.d.). The E2 Reaction Mechanism. [Link]
-
University of Calgary. (n.d.). Elimination Reactions. [Link]
- Haszeldine, R. N. (1952). Reactions of fluorocarbon radicals. Part VI. The reaction of bromine with 1,1,1,4,4,4-hexafluorobut-2-ene and related studies. Journal of the Chemical Society, 4259-4267. (Note: This is an example of a similar reaction.)
-
Timoshenko, V. M., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459. [Link]
-
University of Texas at Dallas. (n.d.). Experiment 10: DEHYDROBROMINATION. [Link]
Sources
Title: A Robust and Scalable Synthesis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: A Key Intermediate for Advanced Fluorinated Molecules
An Application Note and Protocol from the Gemini Synthesis Group
Abstract
Fluorinated organic compounds are of paramount importance in modern drug discovery, agrochemicals, and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, lipophilicity, and binding affinity, make fluorinated building blocks highly valuable. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, a versatile intermediate. We detail a robust protocol based on the free-radical addition of bromine to 3,3,4,4,4-pentafluorobut-1-ene, offering in-depth mechanistic insights, step-by-step procedures from lab to pilot scale, critical safety protocols for handling hazardous reagents, and methods for purification and characterization.
Introduction and Scientific Rationale
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern chemical synthesis.[1] The target molecule, this compound, serves as a valuable C2-building block. The two bromine atoms offer distinct reactive handles for subsequent functionalization. For instance, selective elimination can generate valuable vinyl bromides, while substitution reactions can introduce a variety of other functional groups.
The primary challenge in synthesizing this molecule lies in the addition of bromine across the double bond of the precursor, 3,3,4,4,4-pentafluorobut-1-ene. The powerful electron-withdrawing nature of the pentafluoroethyl group significantly deactivates the alkene towards traditional electrophilic addition. The standard mechanism involving a cyclic bromonium ion intermediate is kinetically disfavored. Therefore, a more robust approach is required to achieve high conversion and yield, especially at scale.
This guide details a process centered on a free-radical chain reaction, which is not dependent on the nucleophilicity of the double bond.[2][3] This pathway, initiated by light (photobromination), provides a reliable and high-yielding route to the desired product.
Mechanistic Insight: Free-Radical vs. Electrophilic Bromination
The choice of a free-radical pathway is a deliberate decision rooted in the electronic nature of the fluorinated substrate.
-
Electrophilic Addition (Disfavored): In the classic electrophilic addition of Br₂, the π-bond of the alkene acts as a nucleophile, attacking a bromine molecule. This leads to a bromonium ion intermediate, which is then opened by a bromide ion. The perfluoroalkyl group destabilizes the carbocation character of this intermediate, thus increasing the activation energy for this pathway.
-
Free-Radical Addition (Favored): This mechanism circumvents the need for a nucleophilic alkene.[2] It proceeds via a chain reaction mechanism initiated by the homolytic cleavage of bromine into two bromine radicals (Br•).[4]
-
Initiation: Molecular bromine is cleaved by UV light into two highly reactive bromine radicals.
-
Propagation (Step 1): A bromine radical adds to the less sterically hindered carbon of the double bond (C1), forming a new carbon-centered radical. This addition is regioselective, placing the radical at the more substituted C2 position, where it is stabilized by the adjacent C-F bonds.[2][5]
-
Propagation (Step 2): The resulting alkyl radical abstracts a bromine atom from another molecule of Br₂, forming the final product and regenerating a bromine radical, which continues the chain.
-
Termination: The reaction is terminated when two radicals combine.[6]
-
This radical pathway is highly efficient and is the recommended strategy for scaling up the synthesis of this compound.
Caption: Free-radical chain mechanism for the addition of bromine.
Detailed Scale-Up Protocol
This protocol is designed for a 1 kg scale synthesis. Appropriate adjustments to equipment and reagent quantities are necessary for different scales.
Equipment and Reagents
| Item | Specification | Purpose | Supplier Example |
| Reactor | 10 L, 3-neck, glass-lined reactor with bottom outlet | Main reaction vessel | Sigma-Aldrich |
| Stirrer | Overhead mechanical stirrer with PTFE-coated paddle | Efficient mixing | |
| Condenser | High-efficiency reflux condenser | Control solvent loss | |
| Addition Funnel | 2 L, pressure-equalizing | Controlled addition of bromine | |
| Thermocouple | K-type, PTFE-coated | Monitor internal temperature | |
| UV Lamp | 450W medium-pressure mercury lamp with immersion well | Radical initiation | |
| Scrubber | Caustic scrubber (e.g., NaOH solution) | Neutralize HBr/Br₂ off-gas | |
| Starting Material | 3,3,4,4,4-Pentafluorobut-1-ene (>98%) | Alkene precursor | |
| Reagent | Bromine (Br₂) (>99.5%) | Brominating agent | |
| Solvent | Dichloromethane (CH₂Cl₂) (Anhydrous, >99.8%) | Reaction solvent | |
| Quenching Agent | Sodium Thiosulfate (Na₂S₂O₃) (10% aqueous solution) | Neutralize excess bromine | |
| Washing Agent | Saturated Sodium Bicarbonate (NaHCO₃) Solution | Neutralize acidic byproducts | |
| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) | Remove residual water |
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Preparation: Assemble the 10 L reactor with the overhead stirrer, reflux condenser, thermocouple, and pressure-equalizing addition funnel. Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere. Connect the outlet of the condenser to a caustic scrubber.
-
Charging: Charge the reactor with 3,3,4,4,4-pentafluorobut-1-ene (1.00 kg, 6.85 mol) and anhydrous dichloromethane (4.0 L).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using an ice/water bath.
-
Bromine Addition: Charge the addition funnel with bromine (1.15 kg, 7.19 mol, 1.05 equiv). Position the UV lamp in the immersion well and turn it on. Add the bromine dropwise to the stirred reaction mixture over 2-3 hours, maintaining the internal temperature below 10 °C. The characteristic red-brown color of bromine should fade as it is consumed.
-
Reaction and Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS until the starting material is consumed.
-
Quenching: Turn off the UV lamp. Slowly add 10% aqueous sodium thiosulfate solution (approx. 2 L) to the reactor while stirring vigorously until the red-brown color of excess bromine is completely discharged.
-
Work-up: Transfer the biphasic mixture to a suitable separatory funnel. Separate the lower organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (1 x 2 L) and brine (1 x 2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (literature boiling point can be used as a guide) to yield this compound as a colorless liquid.
Expected Results and Characterization
| Parameter | Value |
| Expected Yield | 1.7 - 1.9 kg (80-90%) |
| Appearance | Colorless Liquid |
| Purity (by GC) | >98% |
| ¹H NMR (CDCl₃) | Conforms to structure |
| ¹⁹F NMR (CDCl₃) | Conforms to structure |
| Mass Spec (GC-MS) | M+ peak corresponding to C₄H₃Br₂F₅ |
Critical Safety and Handling Protocols
General Warning: This procedure involves highly hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood or appropriate pilot plant facility.
-
Bromine (Br₂):
-
Hazards: Extremely corrosive, toxic by inhalation, and causes severe skin burns and eye damage.[7]
-
PPE: Wear chemical-resistant gloves (butyl rubber or Viton), a lab coat over chemical-resistant overalls, a face shield, and safety goggles.[7][8]
-
Handling: Always handle bromine in a certified fume hood. Use a syringe or cannula for transfers. Have a bromine spill kit readily available, which should include an absorbent and a neutralizing agent like aqueous sodium thiosulfate.[9]
-
-
Hydrogen Bromide (HBr):
-
Pressure Management: The reaction is performed at atmospheric pressure. Ensure the system is not closed to prevent pressure build-up, especially during quenching.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or does not initiate | Insufficient UV light intensity or initiator failure. | Check the UV lamp functionality. Ensure the immersion well is clean. If the problem persists, a small amount of a chemical radical initiator (e.g., AIBN) can be added cautiously. |
| Dark color persists after quenching | Insufficient sodium thiosulfate added. | Add more 10% sodium thiosulfate solution in portions until the color is fully discharged. |
| Low Yield | Incomplete reaction; loss of volatile starting material. | Ensure the reaction goes to completion via GC monitoring. Maintain adequate cooling of the reflux condenser to prevent loss of the butene starting material. |
| Product is impure after distillation | Inefficient distillation setup; presence of close-boiling impurities. | Use a fractionating column with sufficient theoretical plates. Ensure a stable vacuum is maintained during distillation. |
Conclusion
The protocol described provides a reliable, scalable, and high-yielding method for the synthesis of this compound. By leveraging a photo-initiated free-radical mechanism, this process overcomes the inherent low reactivity of the fluorinated alkene precursor towards electrophilic addition. Adherence to the detailed procedural and safety guidelines is critical for the successful and safe execution of this synthesis on a large scale. The resulting high-purity product is a versatile intermediate poised for further elaboration in various research and development applications.
References
-
ResearchGate. (n.d.). Removal of halogenated hydrocarbons from water. Retrieved from [Link]
- Google Patents. (n.d.). EP0228287A2 - Removal of organic halides from hydrocarbon solvents.
-
Hill Brothers Chemical Company. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). US2205187A - Purification of halogenated hydrocarbons.
-
PubMed. (1988). Purification and characterization of a bacterial dehalogenase with activity toward halogenated alkanes, alcohols and ethers. Retrieved from [Link]
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Free-radical addition. Retrieved from [Link]
-
Interscan Corporation. (2024). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved from [Link]
-
Organic Chemistry Tutorial. (n.d.). Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne). Retrieved from [Link]
-
Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Free-radical addition of bromine to alkene. Retrieved from [Link]
-
MDPI. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
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- 11. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Welcome to the technical support guide for the synthesis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic underpinnings, provide detailed protocols, and offer practical troubleshooting advice to ensure a successful and efficient reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and common method is the addition of elemental bromine (Br₂) across the double bond of the precursor alkene, 3,3,4,4,4-pentafluorobut-1-ene (CF₃CF₂CH=CH₂). This reaction yields the desired vicinal dibromide.
Q2: What is the underlying reaction mechanism? Why is a free-radical pathway often preferred over an electrophilic one for this specific substrate?
While the bromination of simple alkenes typically proceeds via an electrophilic addition mechanism involving a bromonium ion intermediate, the synthesis of this compound is more nuanced. The starting alkene, 3,3,4,4,4-pentafluorobut-1-ene, possesses a highly electron-deficient double bond due to the strong electron-withdrawing inductive effect of the adjacent pentafluoroethyl group (-CF₂CF₃). This deactivation makes the double bond a poor nucleophile, rendering the classical electrophilic attack by bromine kinetically slow and often inefficient.
Consequently, a free-radical chain addition is the preferred and more reliable pathway.[1] This mechanism is initiated by light (photolysis) or a chemical radical initiator (e.g., AIBN). The reaction proceeds through a chain mechanism involving bromine radicals, which are highly reactive and readily add to the electron-deficient alkene.[2][3]
Q3: What are the critical safety precautions for this synthesis?
This synthesis involves hazardous materials requiring strict safety protocols:
-
Elemental Bromine (Br₂): Highly corrosive, toxic upon inhalation, and can cause severe chemical burns. Always handle bromine in a certified chemical fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves (check compatibility), splash goggles, a face shield, and a lab coat. Have a bromine spill kit and a quenching solution (e.g., sodium thiosulfate) readily available.
-
Fluorinated Compounds: While the target molecule's toxicity is not extensively documented, fluorinated organics should be handled with care. Avoid inhalation and skin contact.
-
Pressurization: The reaction may generate HBr gas if any side reactions occur. The apparatus should not be sealed and should be vented into a scrubber or an efficient fume hood.[4]
Q4: How can I effectively monitor the reaction's progress?
There are several methods to monitor the reaction:
-
Visual Observation: The reaction progress can be qualitatively tracked by the disappearance of the reddish-brown color of bromine as it is consumed. The reaction is complete when the color is discharged.
-
Thin-Layer Chromatography (TLC): If the starting material and product have different polarities, TLC can be used to monitor the disappearance of the starting alkene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method. Small aliquots can be taken from the reaction mixture (and quenched) to monitor the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem ID | Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| TS-01 | Low or No Conversion: The bromine color persists, and analysis (GC-MS) shows unreacted starting material. | 1. Inefficient Radical Initiation: Insufficient light energy or degraded chemical initiator. 2. Low Reaction Temperature: The activation energy for the initiation or propagation step is not being met. 3. Presence of Inhibitors: The solvent or starting material may contain radical inhibitors (e.g., BHT, hydroquinone). | 1. Initiation: Ensure the UV lamp is functional and positioned close to the reactor. If using a chemical initiator, add a fresh batch. 2. Temperature: Gently warm the reaction mixture to the temperature recommended for the initiator (e.g., reflux for AIBN). 3. Purity: Use freshly distilled solvent and ensure the purity of the starting alkene. |
| TS-02 | Formation of a Viscous, Polymeric Substance: The reaction mixture becomes thick, and the desired product yield is low. | Uncontrolled Radical Polymerization: The concentration of radicals is too high, leading to the polymerization of the alkene starting material.[5] | 1. Control Reagent Addition: Add the bromine solution dropwise to maintain a low concentration of the radical initiator (bromine radical) at any given time. 2. Temperature Control: Avoid excessive heating, which can accelerate polymerization. 3. Solvent Concentration: Ensure the reaction is not overly concentrated. |
| TS-03 | Product Decomposes During Purification: The product turns dark during distillation, or the yield is significantly reduced after distillation. | 1. Thermal Decomposition: The product may be thermally labile at atmospheric pressure. 2. Presence of Acidic Impurities: Residual HBr can catalyze elimination reactions at high temperatures. | 1. Vacuum Distillation: Purify the final product via fractional distillation under reduced pressure to lower the boiling point. 2. Neutralize Before Distillation: Ensure the crude product is thoroughly washed with a weak base (e.g., saturated sodium bicarbonate solution) and water to remove any acidic byproducts before distillation. |
| TS-04 | Difficulties Removing Excess Bromine: The organic layer remains yellow/orange after aqueous workup. | Insufficient Quenching Agent: The amount of reducing agent used is not sufficient to react with all the excess bromine. | During the workup, wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color is fully discharged. Test the aqueous layer for excess bromine with a starch-iodide strip if necessary. |
Experimental Protocols & Methodologies
Protocol 1: Free-Radical Bromination of 3,3,4,4,4-Pentafluorobut-1-ene
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
3,3,4,4,4-Pentafluorobut-1-ene
-
Elemental Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
5% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas outlet (e.g., a bubbler or a scrubber containing a thiosulfate solution). Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen).
-
Charging Reagents: In the flask, dissolve 3,3,4,4,4-pentafluorobut-1-ene (1.0 eq) in anhydrous CCl₄. In the dropping funnel, prepare a solution of bromine (1.05 eq) in CCl₄.
-
Reaction: Cool the flask in an ice-water bath. Begin stirring and irradiate the flask with a UV lamp (e.g., a 254 nm photoreactor lamp or a high-wattage sunlamp).
-
Addition: Add the bromine solution dropwise from the funnel to the stirred reaction mixture over 1-2 hours. The rate of addition should be controlled such that the reddish-brown color of bromine dissipates before the next drop is added.
-
Completion: After the addition is complete, allow the reaction to stir for an additional hour under UV irradiation to ensure full conversion. The reaction is complete when the bromine color is permanently discharged.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 5% aqueous sodium thiosulfate solution until the organic layer is colorless.
-
Wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.[4]
Mechanism: Free-Radical Chain Addition
The reaction proceeds via a classic three-stage radical chain mechanism.[3]
Caption: The free-radical chain mechanism for the bromination of 3,3,4,4,4-pentafluorobut-1-ene.
The regioselectivity of the initial bromine radical addition is key. The bromine radical adds to the terminal CH₂ carbon, resulting in the formation of a more stable secondary radical on the adjacent carbon (C3).[5][6] This intermediate then propagates the chain by abstracting a bromine atom from another molecule of Br₂.
References
-
Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, July 7). Free-radical addition of bromine to alkene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Addition of Radicals to Alkenes. Retrieved from [Link]
-
Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from [Link]
-
Wikipedia. (n.d.). Free-radical addition. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 5). Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link]
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dibromo-3-pentanone. Coll. Vol. 6, p.394 (1988); Vol. 54, p.58 (1974). Retrieved from [Link]
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Technical Support Center: Purification of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
An in-depth guide to the purification of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, this technical support center provides troubleshooting solutions and frequently asked questions for researchers and drug development professionals. Authored from the perspective of a Senior Application Scientist, this document emphasizes scientific integrity, causality behind experimental choices, and authoritative, well-referenced protocols.
Welcome to the technical support hub for this compound (CAS No. 378-69-8). This guide is designed to provide robust, field-tested solutions to common purification challenges encountered in a laboratory setting. We will explore purification strategies ranging from basic chemical washes to high-resolution distillation and chromatography, ensuring you can achieve the desired purity for your critical applications.
Physical & Chemical Properties
A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy. Key physical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 378-69-8 | |
| Molecular Formula | C₄H₃Br₂F₅ | |
| Molecular Weight | 305.87 g/mol | |
| Boiling Point | ~155-157 °C (estimated at atmospheric pressure) | [1] |
| Purity (Typical) | ≥95% |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: Process-related impurities are highly dependent on the synthetic route. However, for bromination reactions of fluorinated precursors, common impurities include:
-
Residual Starting Material: Incomplete bromination can leave unreacted starting material.
-
Mono-brominated Species: Under-bromination can result in compounds with only one bromine atom.
-
Isomeric Byproducts: Depending on the reaction conditions, bromine addition could potentially occur at other positions, leading to structural isomers.
-
Acidic Residues: Reagents like HBr or acidic catalysts used in the synthesis may persist after the initial workup.[2][3]
-
Solvent Residues: Residual reaction or extraction solvents.
Q2: How can I accurately assess the purity of my compound after purification?
A2: A multi-technique approach is recommended for robust purity analysis:
-
Gas Chromatography (GC): This is an excellent technique for assessing the purity of volatile and semi-volatile halogenated hydrocarbons.[4][5]
-
Column Choice: A mid-polarity column, such as one with a 14% cyanopropylphenyl/86% dimethylpolysiloxane stationary phase, is often effective for separating halogenated compounds.[5]
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. A Flame Ionization Detector (FID) can also be used for general-purpose purity assessment.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the chemical structure and identifying impurities. The integration of signals in ¹H and ¹⁹F NMR can provide quantitative information about the purity level.
-
Combustion Ion Chromatography (CIC): For elemental analysis, CIC can be used to determine the precise content of halogens (bromine and fluorine) in the sample, which is a powerful tool for confirming elemental composition.[6]
Q3: What are the critical safety precautions when handling and purifying this compound?
A3: this compound, like many halogenated organic compounds, requires careful handling.[7][8]
-
Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
-
Spill & Waste: Have a spill kit ready that includes an absorbent material like vermiculite or sand. Dispose of all waste in a designated, labeled container for hazardous chemical waste according to your institution's guidelines.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, heat, sparks, and open flames.[9][10]
Troubleshooting Purification Workflows
Scenario 1: Removing Acidic Impurities
Problem: My crude product has a low pH or contains residual acidic catalysts from the synthesis.
Cause: Acidic impurities, such as hydrobromic acid (HBr), are common byproducts in bromination reactions.[11] These can degrade the product over time and interfere with subsequent reactions.
Solution: Aqueous Base Wash Protocol
This protocol neutralizes and removes acidic contaminants through liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, periodically venting to release any CO₂ gas that forms during neutralization. Shake gently for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic layer.
-
Water Wash: Add an equal volume of deionized water to the organic layer to remove any remaining bicarbonate and other water-soluble impurities. Shake and separate as before.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) solution. This step helps to remove the bulk of the dissolved water from the organic phase, breaking up any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the neutralized crude product, which is now ready for further purification like distillation.
Common Distillation Issues & Solutions
| Issue | Potential Cause(s) | Recommended Action |
| Bumping / Uneven Boiling | Superheating of the liquid. | Use a magnetic stir bar or boiling chips. Ensure smooth, even heating with a heating mantle. |
| Flooding in Column | Excessive vapor flow rate (heating too strongly). | Reduce the heat input to the distillation flask. Ensure the condenser has adequate cooling capacity. [12][13] |
| Weeping in Column | Insufficient vapor flow rate (heating too low). | Increase the heat input to ensure an adequate boil-up rate to support the column packing. [12][13] |
| Poor Vacuum | Leaks in the system. | Check all glass joints and connections. Ensure they are properly sealed with vacuum grease. Verify the vacuum pump is functioning correctly. |
Scenario 3: Removing Persistent, Non-polar Impurities
Problem: After distillation, a structurally similar, non-polar impurity remains.
Cause: Co-distillation can occur if the impurity has a similar volatility profile to the product under the chosen distillation conditions. In such cases, a separation technique based on different chemical properties, like polarity, is required.
Solution: Normal-Phase Column Chromatography
Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase. [14]For halogenated hydrocarbons, normal-phase chromatography on silica gel is often effective.
Step-by-Step Protocol:
-
Stationary Phase Selection: Use standard flash-grade silica gel (SiO₂).
-
Solvent System (Mobile Phase) Development:
-
Use Thin-Layer Chromatography (TLC) to find an optimal solvent system.
-
Start with a non-polar solvent like hexanes and gradually add a slightly more polar solvent like dichloromethane (DCM).
-
The goal is to find a solvent mixture where the product (this compound) has an Rf value of approximately 0.3, and there is good separation from the impurity spots. The halogen-π interactions between your compound and an aromatic stationary phase could also be explored for difficult separations. [15]3. Column Packing: Pack a glass chromatography column with a slurry of silica gel in your starting mobile phase (e.g., 100% hexanes).
-
-
Sample Loading: Dissolve the impure product in a minimal amount of the mobile phase (or DCM) and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (e.g., increase the percentage of DCM in hexanes) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC or GC to identify which ones contain the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, high-purity product.
References
-
Agilent Technologies, Inc. Separation of volatile halogenated hydrocarbons in water on a 100 µm fused silica capillary column. Agilent. Available at: [Link].
-
Nishimura, R., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Available at: [Link].
-
PubChem. 1,4-Dibromo-1,1,2,2-tetrafluorobutane. National Center for Biotechnology Information. Available at: [Link].
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-
Chemistry For Everyone. (2025). What Common Problems Do Distillation Columns Have? YouTube. Available at: [Link].
-
Agilent Technologies, Inc. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. Available at: [Link].
-
Thermo Fisher Scientific. (2015). Halogen Analysis using Combustion Ion Chromatography. YouTube. Available at: [Link].
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Moravek. How Is Chromatography Used for Purification? Available at: [Link].
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PubMed. On-line steam distillation/purge and trap analysis of halogenated, nonpolar, volatile contaminants in foods. National Library of Medicine. Available at: [Link].
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Fluor Corporation. Fluor's Fractionation and Distillation Expertise. Available at: [Link].
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PubChem. 1,1,1,3,3-Pentafluorobutane. National Center for Biotechnology Information. Available at: [Link].
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Wang, C., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available at: [Link].
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Alachem Co., Ltd. This compound. Available at: [Link].
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Cheméo. Chemical Properties of 1,1,1,3,3-pentafluorobutane. Available at: [Link].
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Stokes, R., & Moosemiller, M. (2023). Distillation Improvement Opportunities Part 6: Safety Implications from New Technologies. The Chemical Engineer. Available at: [Link].
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Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available at: [Link].
-
Future4200. (2023). Best way to distill butane? Available at: [Link].
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Costello. FACTORS AFFECTING DISTILLATION COLUMN OPERATION. Available at: [Link].
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ResearchGate. (2023). Life cycle assessment of the manufacturing and operation of distillation column for eliminating volatile and organic halogen compounds from process wastewater. SN Applied Sciences. Available at: [Link].
-
Organic Syntheses. 2,4-Dibromo-3-pentanone. Available at: [Link].
-
vibzz lab. (2023). 1,4 Dibromobutane synthesis. YouTube. Available at: [Link].
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-
University of Missouri–St. Louis. Experiment 10 DEHYDROBROMINATION. Available at: [Link].
-
ResearchGate. (2025). Formation of 3,3,4-Trimethyl-1,7-dibromonorbornane-2-one: a Spectroscopic and Computational Study. Available at: [Link].
-
Chen, B., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link].
-
ACS Publications. Analytical Chemistry Journal. American Chemical Society. Available at: [Link].
-
Organic Syntheses. Alkyl and alkylene bromides. Available at: [Link].
-
ResearchGate. (2025). (PDF) Formation of 3,3,4-Trimethyl-1,7-dibromonorbornane-2-one: a Spectroscopic and Computational Study. Available at: [Link].
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- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
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Side reactions and byproduct formation with 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Welcome to the technical support guide for 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized fluorinated building block. Here, we address common challenges related to side reactions and byproduct formation through a series of troubleshooting guides and frequently asked questions. Our aim is to provide not just solutions, but also the underlying mechanistic principles to empower you in your synthetic endeavors.
Section 1: Understanding the Reactivity of this compound
The reactivity of this compound is dominated by the two bromine atoms on adjacent carbons (a vicinal dibromide) and the strong electron-withdrawing effect of the pentafluoroethyl group. This structure predisposes the molecule to several key reaction types, each with its own set of potential side reactions. The primary competing pathways are elimination and nucleophilic substitution.[1]
The presence of the C2F5 group significantly influences the acidity of the proton at C3, making it more susceptible to abstraction by a base. This electronic effect plays a crucial role in the regioselectivity of elimination reactions.
Section 2: Troubleshooting Guide & FAQs
FAQ 1: I am trying to perform a single dehydrobromination to synthesize the corresponding bromo-alkene, but I'm getting a mixture of products and low yield. What is going wrong?
This is a common issue arising from the multiple reactive pathways available to the starting material. The likely culprits are the formation of isomeric alkenes, over-reaction to an alkyne, or competing nucleophilic substitution.
Potential Byproducts and Side Reactions:
-
Isomeric Alkenes: Dehydrobromination can result in a mixture of (E)- and (Z)-3-bromo-1,1,1,2,2-pentafluorobut-3-ene. The stereochemical outcome is often dependent on the reaction mechanism (E1 vs. E2) and the conformational energetics of the transition state.[2]
-
Double Dehydrobromination: With a strong base and elevated temperatures, a second elimination can occur to form 1,1,1,2,2-pentafluorobut-3-yne.[3][4]
-
Nucleophilic Substitution: The nucleophilic base (or its conjugate acid, e.g., ethanol when using sodium ethoxide) can substitute one or both bromine atoms, leading to the formation of alcohols or ethers.[1][5]
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for single dehydrobromination.
Recommended Protocol for Selective Single Dehydrobromination:
-
Reagent Selection: Employ a sterically hindered, non-nucleophilic base to favor elimination over substitution. Potassium tert-butoxide (t-BuOK) is a good first choice.
-
Solvent: Use an aprotic solvent such as THF or dioxane to disfavor SN2 reactions.[1]
-
Temperature Control: Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction by TLC or GC-MS to avoid over-reaction.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base.
| Parameter | Recommendation for Single Dehydrobromination | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) or DBU | A bulky base favors elimination over substitution. |
| Solvent | Anhydrous THF or Dioxane | Aprotic solvents disfavor SN2 reactions. |
| Temperature | 0 °C to Room Temperature | Minimizes risk of double elimination to the alkyne. |
| Equivalents of Base | 1.1 - 1.2 | Controls the extent of the reaction. |
FAQ 2: I am observing the formation of a completely debrominated product, an alkene, instead of my expected substitution or elimination product. What is causing this?
The formation of 1,1,1,2,2-pentafluorobut-3-ene is likely due to a reductive debromination process. This can be an unexpected but significant side reaction, especially if certain reagents are present, even in catalytic amounts.
Mechanism of Reductive Debromination:
This reaction proceeds via an E2-like mechanism where a nucleophile attacks one bromine atom, leading to the simultaneous departure of the second bromine atom as a bromide ion and the formation of a double bond.[6][7] Common reagents that can facilitate this are iodide salts (e.g., NaI or KI) and reducing metals like zinc.[3][8]
Potential Sources of Reductive Reagents:
-
Iodide Impurities: If you are using bromide salts that contain iodide impurities, this can catalyze the reductive debromination.
-
Reaction with Metal Stir Bars or Vessels: While less common, highly activated metal surfaces could potentially initiate reduction.
-
Certain Nucleophiles: Some soft nucleophiles can act as reducing agents in this context.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways for the title compound.
Protocol to Avoid Reductive Debromination:
-
Reagent Purity: Ensure all reagents, especially any halide salts, are free from iodide contamination.
-
Inert Reaction Conditions: Use glass-lined reactors and avoid contact with reactive metals if this side reaction is a concern.
-
Choice of Nucleophile/Base: If substitution is the desired outcome, use hard nucleophiles (e.g., alkoxides, amines) which are less likely to act as reducing agents. For elimination, stick to non-nucleophilic bases like t-BuOK or DBU.
FAQ 3: I am attempting a Grignard formation, but the reaction is not initiating, or I am recovering my starting material after workup. Why is this happening?
Grignard reagent formation with this compound is challenging due to the presence of an acidic proton and the potential for side reactions.
Key Challenges:
-
Acidic Proton: The proton at the C3 position is significantly acidified by the adjacent C2F5 group and the bromine atom. A Grignard reagent, being a very strong base, is more likely to abstract this proton than to form at the C4-Br bond.[9][10] This would quench the Grignard reagent as it forms.
-
Wurtz-type Coupling: Intermolecular coupling of the Grignard reagent with another molecule of the starting material can lead to dimer formation.
-
Intramolecular Elimination: If the Grignard reagent were to form at C4, intramolecular attack on the C3-Br bond could lead to the formation of a cyclopropane derivative, although this is less likely than proton abstraction.
Recommendations:
-
Alternative Organometallics: Consider using alternative methods for generating a nucleophilic carbon at that position, such as lithium-halogen exchange with n-butyllithium at very low temperatures (-78 °C or lower). This may be faster than proton abstraction.
-
Protection Strategies: If feasible for your synthetic route, consider a strategy where the acidic proton is not present in the precursor for the organometallic reaction.
Section 3: References
-
Chen, F., Xu, X.-H., & Qing, F.-L. (2021). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. Organic Letters, 23(7), 2364–2369. [Link]
-
AQA A-level chemistry. (2020, May 4). 3.3 Haloalkanes No 8 Elimination reaction creating more than one product [Video]. YouTube. [Link]
-
CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
-
Semantic Scholar. Programmable synthesis of difluorinated hydrocarbons from alkenes through a photocatalytic linchpin strategy. [Link]
-
Thieme. (n.d.). Preparation of Unsaturated Organo-Fluorine Compounds by Intramolecular Dehydrohalogenation and Dehalogenation Reactions. [Link]
-
He, Z., Zhang, Z., et al. (2023). Programmable synthesis of difluorinated hydrocarbons from alkenes through a photocatalytic linchpin strategy. Chemical Science, 14(40), 11145-11152. [Link]
-
PubMed. (2016). Reductive debromination of 1,2-dibromides with anisidines. [Link]
-
Royal Society of Chemistry. (2021). Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles. [Link]
-
Chemguide. ELIMINATION VERSUS SUBSTITUTION IN HALOGENOALKANES. [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.14: Stereochemistry in Elimination. [Link]
-
organicmystery.com. Elimination Reactions in Haloalkanes. [Link]
-
PubMed. (2001). Alkyl bromides as mechanistic probes of reductive dehalogenation: reactions of vicinal dibromide stereoisomers with zerovalent metals. [Link]
-
Zaitsev, A. D., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452-459. [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]
-
PubMed. (1998). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. [Link]
-
American Chemical Society. (2022). Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Dihalides. [Link]
-
Filo. (2025, November 12). Methods of preparation of Alkynes: By dehydrohalogenation of vicinal dihalides. [Link]
-
IB Chemistry. R3.4.2 Nucleophilic Substitution Reaction. [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
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- 6. Alkyl bromides as mechanistic probes of reductive dehalogenation: reactions of vicinal dibromide stereoisomers with zerovalent metals - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Welcome to the technical support center for 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations involving this versatile fluorinated building block. The following sections are structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the key structural and reactive features of this compound?
A1: this compound possesses a unique combination of features that dictate its reactivity. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the adjacent C-Br bonds. The bromine atom at the C3 position is sterically hindered and electronically deactivated towards some nucleophilic attacks compared to the C4 bromine. The vicinal dibromide arrangement makes this compound an excellent precursor for dehydrobromination reactions to form unsaturated fluorinated compounds.
Q2: What are the primary safety precautions I should take when working with this compound?
A2: While a specific, comprehensive toxicology report for this exact molecule is not widely available, it should be handled with the care afforded to all polyhalogenated organic compounds. It is expected to be an irritant to the skin and eyes and may be harmful if swallowed or inhaled.[1][2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4]
Q3: Which solvents are recommended for reactions involving this substrate?
A3: The choice of solvent is highly dependent on the specific reaction. For dehydrobromination reactions, polar aprotic solvents like tetrahydrofuran (THF) or polar protic solvents like ethanol are often used.[5] For Grignard reagent formation, anhydrous ethereal solvents such as diethyl ether or THF are essential.[6][7][8] Due to the fluorinated nature of the molecule, it exhibits good solubility in many common organic solvents. "Fluorous chemistry" principles suggest that fluorine-rich compounds have preferential solubility in fluorine-rich solvents, which can be exploited for purification.[9]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) can be a quick method, though co-spotting with the starting material is crucial for accurate interpretation. Gas chromatography-mass spectrometry (GC-MS) is highly effective for monitoring the disappearance of the starting material and the appearance of products, providing both retention time and mass information. For detailed mechanistic studies or to check for isomeric products, 19F NMR spectroscopy is an invaluable tool, as the chemical shifts are very sensitive to the local electronic environment.[10][11]
Part 2: Troubleshooting Guide: Dehydrobromination
Dehydrobromination is a common reaction for this substrate, typically aimed at synthesizing fluorinated alkenes or alkynes.
Q5: My dehydrobromination reaction is sluggish and gives a low yield. What are the likely causes and solutions?
A5: Low yields in dehydrobromination reactions are often traced back to the base, temperature, or solvent.
-
Insufficient Base Strength or Stoichiometry: A strong base is required for efficient elimination.[5][12] If using a weaker base like potassium carbonate, the reaction may be slow. Consider switching to a stronger base such as potassium tert-butoxide (KOtBu) or sodium amide (NaNH₂).[13] Ensure you are using at least two equivalents of base for a double dehydrobromination to form an alkyne.
-
Inadequate Temperature: Elimination reactions often require elevated temperatures to overcome the activation energy.[5][14] If you are running the reaction at room temperature, consider gently heating it under reflux.
-
Incorrect Solvent Choice: The solvent needs to effectively dissolve both the substrate and the base. A switch to a more polar aprotic solvent like DMF could enhance reactivity.
Below is a workflow to troubleshoot a low-yielding dehydrobromination reaction:
Caption: Troubleshooting workflow for dehydrobromination.
Q6: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
A6: The formation of multiple products can arise from incomplete elimination or competing reaction pathways.
-
Single vs. Double Elimination: If you are aiming for the alkyne but see the vinyl bromide intermediate, your reaction may not have gone to completion. Try increasing the reaction time, temperature, or the amount of base.
-
Isomeric Alkenes: Depending on which proton is abstracted, different alkene isomers can form. The choice of base can influence this (e.g., a bulky base like KOtBu might favor the less sterically hindered proton).
-
Nucleophilic Substitution: If your base is also a good nucleophile (e.g., NaOH in a protic solvent), you may see substitution products. Using a non-nucleophilic, sterically hindered base can minimize this.
Experimental Protocol: Double Dehydrobromination to Synthesize 1,1,1,2,2-Pentafluorobut-3-yne
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add potassium tert-butoxide (2.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by GC-MS.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by careful distillation.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium tert-butoxide | Strong, sterically hindered base to favor elimination over substitution. |
| Equivalents of Base | 2.2 | To ensure complete double dehydrobromination. |
| Solvent | Anhydrous THF | Good solubility for the substrate and many common bases. |
| Temperature | Reflux | To provide sufficient energy for the second, more difficult elimination. |
| Reaction Time | 4-6 hours | Typically sufficient for completion, but should be monitored. |
Part 3: Troubleshooting Guide: Grignard Reagent Formation
The formation of a Grignard reagent from this substrate can be challenging due to the presence of the electron-withdrawing fluorine atoms and two bromine atoms.
Q7: My Grignard reaction fails to initiate. What steps can I take?
A7: Initiation failure is the most common problem in Grignard synthesis.[1] It is almost always due to a passivated magnesium surface or the presence of moisture.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be performed under an inert atmosphere (nitrogen or argon). Anhydrous ether or THF is crucial.[6]
-
Activate the Magnesium: The surface of magnesium turnings is coated with a passivating layer of magnesium oxide. This layer must be removed.
-
Mechanical Activation: Vigorously stirring or crushing the magnesium turnings with a glass rod can expose a fresh surface.[8]
-
Chemical Activation: Adding a small crystal of iodine (which will disappear as it reacts with Mg) or a few drops of 1,2-dibromoethane is a highly effective method. The evolution of ethylene gas from the latter is a visual cue of activation.[15]
-
Sources
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- 2. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
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Common impurities in 3,4-Dibromo-1,1,1,2,2-pentafluorobutane and their removal
Welcome to the dedicated technical support guide for 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurities and purification of this versatile fluorinated building block. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in commercially available or synthetically prepared this compound?
The impurity profile of this compound is intrinsically linked to its synthesis, which is most commonly achieved through the radical-initiated bromination of 3,3,4,4,4-pentafluorobut-1-ene.[1] Based on this pathway, the following impurities are frequently encountered:
-
Unreacted Starting Materials:
-
3,3,4,4,4-pentafluorobut-1-ene: Due to incomplete reaction, this volatile precursor can remain in the final product.
-
Bromine (Br₂): Excess bromine used to drive the reaction to completion is a common colored impurity.
-
-
Side-Reaction Byproducts:
-
Monobrominated Species: Incomplete bromination can result in various monobrominated pentafluorobutene isomers.
-
Dehydrobromination Products: The instability of vicinal dibromides can lead to the elimination of hydrogen bromide (HBr), forming various brominated pentafluorobutene isomers.[2]
-
Isomeric Dibromides: While the desired product is the 3,4-dibromo isomer, radical addition to the double bond can potentially lead to the formation of other regioisomers, although the electronic effects of the pentafluoroethyl group make the 3,4-addition the major pathway.
-
-
Residual Solvents and Reagents:
-
Solvents used during the reaction or workup (e.g., chlorinated hydrocarbons, ethers).
-
Radical initiators (e.g., AIBN, benzoyl peroxide) and their decomposition products.
-
A summary of the key compounds and their relevant physical properties is provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Presence |
| This compound | C₄H₃Br₂F₅ | 305.87 | ~130-135 (estimated) | Desired Product |
| 3,3,4,4,4-pentafluorobut-1-ene | C₄H₃F₅ | 146.06 | 5-6[3][4] | Unreacted starting material. Its high volatility makes it a prime candidate for removal by distillation. |
| Bromine | Br₂ | 159.81 | 58.8 | Excess reagent used in the synthesis. |
| Bromopentafluorobutenes (isomers) | C₄H₂BrF₅ | 224.96 | Variable | Byproducts of dehydrobromination. Their boiling points are expected to be lower than the desired product. |
Q2: My sample of this compound has a reddish-brown color. What is the cause and how can I remove it?
A reddish-brown coloration is almost certainly due to the presence of residual elemental bromine (Br₂). This is a common issue when an excess of bromine is used during the synthesis to ensure complete consumption of the starting alkene.
Removal Protocol: The most effective method for removing residual bromine is a chemical quench using a reducing agent, followed by an aqueous workup.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane or diethyl ether.
-
Quenching: Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[5][6] The bromine is reduced to colorless bromide ions (Br⁻), which are soluble in the aqueous phase. The reaction with sodium bisulfite is as follows: Br₂ + NaHSO₃ + H₂O → 2 HBr + NaHSO₄
-
Separation: Separate the organic layer from the aqueous layer using a separatory funnel.
-
Washing: Wash the organic layer with deionized water to remove any remaining salts and then with brine to aid in drying.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the decolorized product.
Troubleshooting Guide
Problem: After aqueous workup, my yield is significantly lower than expected, and I suspect product degradation.
Causality: this compound, being a vicinal dibromide, is susceptible to base-induced dehydrobromination.[2] If a strong base is used during the workup to neutralize any acidic byproducts (like HBr), it can promote the elimination of HBr from the product, leading to the formation of bromopentafluorobutene impurities and thus reducing the yield of the desired product.
Solution:
-
Use a Mild Base: Employ a weak inorganic base, such as a saturated solution of sodium bicarbonate (NaHCO₃), for the neutralization step. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Control Temperature: Perform the aqueous workup at a reduced temperature (e.g., in an ice-water bath) to minimize the rate of the elimination reaction.
-
Minimize Contact Time: Do not allow the organic phase to remain in contact with the basic aqueous solution for an extended period. Promptly separate the layers after washing.
Problem: GC-MS analysis of my purified product still shows the presence of impurities with boiling points very close to my target compound.
Causality: Isomeric byproducts, such as regioisomers of the dibrominated product or stereoisomers, can have very similar boiling points, making their separation by simple distillation challenging.
Solution: Fractional Distillation
Fractional distillation is the method of choice for separating liquids with close boiling points.[7] The key is to use a fractionating column with a sufficient number of theoretical plates to achieve the desired separation.
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and the joints are properly sealed.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Distillation Procedure:
-
Place the crude this compound in the round-bottom flask with a magnetic stir bar or boiling chips.
-
Slowly heat the flask using a heating mantle.
-
Observe the temperature and collect the fractions that distill over at different temperature ranges.
-
Fore-run: A low-boiling fraction containing residual solvents and the highly volatile 3,3,4,4,4-pentafluorobut-1-ene (b.p. 5-6 °C) will distill first.[3][4]
-
Intermediate Fraction: A fraction containing a mixture of impurities with boiling points between the starting material and the product may be collected.
-
Product Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
High-Boiling Residue: Higher molecular weight impurities will remain in the distillation flask.
-
-
-
Analysis: Analyze each fraction by GC-MS to determine its composition and assess the purity of the main product fraction.
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of this compound.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an indispensable tool for assessing the purity of this compound and identifying any impurities.
-
Gas Chromatography (GC): The separation of the components in a sample is achieved based on their volatility and interaction with the stationary phase of the GC column. Due to the presence of halogens, a column with a mid-polar stationary phase is often suitable.
-
Mass Spectrometry (MS): The mass spectrometer provides structural information about the eluted compounds. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing one bromine atom will exhibit a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity.[8] Fragments containing two bromine atoms will show a triplet of peaks (M⁺, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Expected Fragmentation Pattern for this compound:
While a detailed mass spectrum is not publicly available, the fragmentation of brominated fluoroalkanes under electron ionization is expected to involve:
-
Cleavage of C-Br bonds: Loss of a bromine radical (⁷⁹Br or ⁸¹Br) is a likely fragmentation pathway.
-
Cleavage of C-C bonds: Fragmentation of the carbon backbone, particularly cleavage alpha to the fluorine atoms, is also expected.
-
Rearrangements: Hydrogen and fluorine rearrangements can also occur, leading to a complex fragmentation pattern.
Illustrative GC-MS Analysis Workflow
Caption: A stepwise representation of the GC-MS analysis workflow for this compound.
References
-
NIST. (n.d.). 3,3,4,4,4-pentafluorobut-1-ene. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
Semantic Scholar. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]
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Alachem Co., Ltd. (n.d.). 378-69-8 | this compound. [Link]
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Experiment 10 DEHYDROBROMINATION. (n.d.). [Link]
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Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. PubChem. [Link]
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Fragmentation and Interpretation of Spectra. (n.d.). [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Brainly. (2023, March 17). In your experiment, sodium bisulfite (NaHSO₃) in water is used to destroy any unreacted bromine (Br₂) or to. [Link]
- Google Patents. (n.d.). CN101913982A - Preparation method of 1,1,1,3,3-pentafluorobutane.
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Semantic Scholar. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. [Link]
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Brainly. (2023, August 10). In your experiment, sodium bisulfite ( \text{NaHSO}_3 ) in water is used to destroy any unreacted bromine. [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
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vibzz lab. (2023, February 27). 1,4 Dibromobutane synthesis [Video]. YouTube. [Link]
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Formation of 3,3,4-Trimethyl-1,7-dibromonorbornane-2-one: a Spectroscopic and Computational Study. (n.d.). [Link]
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National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-3-fluorobutane. PubChem. [Link]
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Corrosion. (2019, November 17). Synthesis of 1,4-Dibromobutane from THF [Video]. YouTube. [Link]
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Cheméo. (n.d.). Chemical Properties of 1,1,1,3,3-pentafluorobutane. [Link]
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Reddit. (2013, May 20). [organic chem] Why is sodium bisulfite added in this reaction?. r/chemhelp. [Link]
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Organic Syntheses. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-. [Link]
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Reddit. (2020, July 11). Trying to figure out the reaction of bisulfite with a tertiary alkyl halide. r/OrganicChemistry. [Link]
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Stability and degradation pathways of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. Given the limited direct literature on this specific compound, this resource synthesizes established principles of halogenated hydrocarbon chemistry to anticipate its stability, degradation pathways, and to provide practical troubleshooting advice for common experimental challenges.
Section 1: Chemical Profile and Intrinsic Stability
This compound possesses a unique structural motif: a vicinal dibromide adjacent to a highly fluorinated ethyl group. This arrangement dictates its chemical behavior and potential degradation pathways.
| Property | Value | Source |
| Molecular Formula | C4H3Br2F5 | |
| Molecular Weight | 305.87 g/mol | |
| Structure | CF3-CF2-CHBr-CH2Br | Inferred |
The carbon-bromine (C-Br) bonds are the most labile sites in the molecule. The bond dissociation energy of a C-Br bond is significantly lower than that of C-F, C-C, and C-H bonds, making it the most likely point of initial reaction or degradation.[1] The presence of five fluorine atoms on the adjacent carbons creates a strong electron-withdrawing inductive effect, which can influence the reactivity of the C-Br bonds.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: To maximize shelf life and prevent degradation, store the compound in a cool, dark, and dry place. A tightly sealed container, preferably of amber glass to protect from light, is recommended.[3] Storage in a well-ventilated area is crucial.[3] Avoid contact with strong bases, reactive metals, and strong oxidizing agents.[3]
Q2: I suspect my sample of this compound has degraded. What are the likely degradation products?
A2: Degradation is most likely to occur through the loss of bromine. The primary degradation pathways are anticipated to be:
-
Dehydrobromination: Elimination of hydrogen bromide (HBr) to form an alkene. This can be catalyzed by heat or the presence of a base.[4][5] The likely product would be 3-bromo-1,1,1,2,2-pentafluoro-3-butene or 4-bromo-1,1,1,2,2-pentafluoro-2-butene.
-
Debromination: Loss of both bromine atoms to form an alkene, likely 1,1,1,2,2-pentafluoro-3-butene. This can be initiated by certain metals or reducing agents.[6]
-
Photodegradation: Exposure to UV light can induce homolytic cleavage of the C-Br bonds, leading to the formation of radical species and subsequent debromination or other rearrangement products.[7]
Q3: My reaction is not proceeding as expected. Could the stability of this compound be the issue?
A3: Yes, unintended degradation of the starting material is a common cause of reaction failure. If your reaction is conducted at elevated temperatures or in the presence of basic reagents, the compound may be undergoing elimination reactions (dehydrobromination) to form unsaturated byproducts.[5] These byproducts may not participate in your desired reaction or could lead to the formation of impurities. It is advisable to monitor the purity of your starting material before use, especially if it has been stored for an extended period.
Q4: What analytical techniques are suitable for assessing the purity and detecting degradation products of this compound?
A4: Gas chromatography (GC) is the recommended technique for analyzing this volatile compound.[8]
-
For purity assessment: A GC coupled with a Flame Ionization Detector (FID) can be used.
-
For detecting halogenated degradation products: A GC with an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds.[8]
-
For structural elucidation of unknown degradation products: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool.[8][9]
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of desired product in a nucleophilic substitution reaction. | The compound is undergoing a competing elimination (dehydrobromination) reaction, especially with basic nucleophiles or at elevated temperatures.[5] | - Use a non-basic nucleophile if possible.- Conduct the reaction at the lowest possible temperature.- Consider using a milder, non-nucleophilic base if a base is required for the reaction. |
| Formation of multiple unexpected byproducts. | The compound may be degrading under the reaction conditions (heat, light, incompatible reagents). Photochemical degradation can lead to a variety of radical-mediated side reactions.[7] | - Protect the reaction from light by wrapping the reaction vessel in aluminum foil.- Ensure all reagents and solvents are compatible. Avoid strong bases and reducing agents unless they are part of the intended reaction scheme.- Run a control reaction without the substrate to identify any reagent-based impurities. |
| Inconsistent reaction outcomes between batches. | The starting material may have degraded during storage. | - Check the purity of each new batch of this compound by GC before use.- Store the compound under the recommended conditions (cool, dark, dry).[3] |
| Difficulty in achieving a clean reaction. | The vicinal dibromide functionality is prone to elimination.[6] | - For reactions sensitive to acidic conditions, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any HBr formed during the reaction. |
Section 4: Experimental Protocols & Workflows
Protocol 4.1: Stability Assessment of this compound
This protocol outlines a method to assess the thermal stability of the compound.
-
Sample Preparation: Prepare a solution of this compound in a high-boiling, inert solvent (e.g., dodecane) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis: Analyze the initial solution by GC-FID or GC-MS to establish the initial purity and peak area of the parent compound.
-
Thermal Stress: Heat the solution at a specific temperature (e.g., 80°C, 100°C, 120°C) for a defined period (e.g., 1, 4, 8, 24 hours).
-
Time-Point Analysis: At each time point, withdraw an aliquot of the solution and analyze it by GC-FID or GC-MS.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the extent of degradation. Identify any new peaks that appear, which represent degradation products.
Workflow 4.2: Monitoring for Dehydrobromination
Section 5: Predicted Degradation Pathways
Based on the principles of physical organic chemistry, the following degradation pathways are proposed for this compound.
Thermal/Base-Mediated Dehydrobromination
This is anticipated to be a major degradation pathway. The reaction likely proceeds via an E2 mechanism in the presence of a strong, non-nucleophilic base, or an E1 mechanism under thermal conditions.
Reductive Debromination
In the presence of reducing agents (e.g., zinc dust), a reductive elimination of the vicinal dibromides is expected.
Photochemical Degradation
UV irradiation can lead to the homolytic cleavage of the C-Br bonds, forming radical intermediates which can then undergo various reactions.
References
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Samagra. Haloalkanes and Haloarenes. Available at: [Link]
-
Reddit. (2017, May 2). Why are geminal dihalides more stable than vicinal dihalides? r/chemhelp. Available at: [Link]
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ACS Publications. (2017, July 31). Investigation of the Bromination/Dehydrobromination of Long Chain Alkanes. Industrial & Engineering Chemistry Research. Available at: [Link]
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MDPI. Degradation of Decabromodiphenyl Ether Dispersed in Poly (Acrylo-Butadiene-Styrene) Using a Rotatory Laboratory Pilot Under UV-Visible Irradiation. Available at: [Link]
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ResearchGate. (2025, October 30). Low Temperature n-alkanes Bromination without Catalysts. Available at: [Link]
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Chemistry LibreTexts. (2021, July 31). 14.8: Polyhalogenated Alkanes and Alkenes. Available at: [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of alkyl halides - an overview. Available at: [Link]
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GOV.UK. 1,2-dibromoethane - Incident management. Available at: [Link]
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PMC. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Available at: [Link]
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ResearchGate. Photochemical Transformations Involving Organoboron. Available at: [Link]
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Alachem Co., Ltd. This compound. Available at: [Link]
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RSC Publishing. (1969). Organoboron compounds. Part VII. Photochemical reactions of boron halides with aromatic hydrocarbons and aromatic ethers. Journal of the Chemical Society C: Organic, 1329. Available at: [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Dihalides. Available at: [Link]
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Chemistry LibreTexts. (2015, July 5). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Available at: [Link]
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ResearchGate. (2025, December 24). Revealing degradation mechanisms in 3D/2D perovskite solar cells under photothermal accelerated ageing. Available at: [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Available at: [Link]
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Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Available at: [Link]
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Chemistry LibreTexts. (2021, March 8). 5.8: Polyhalogenated Alkanes and Alkenes. Available at: [Link]
-
Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Available at: [Link]
-
Scribd. LANXESS-Bromine Safety Handling Guide EN 20180717. Available at: [Link]
-
ChemRxiv. (2025, April 14). Thermal Degradation Energy Landscapes of Fluorofentanyls: Probing the Mechanisms and Energetics of Bond Breaking. Available at: [Link]
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MSU chemistry. Alkane Reactivity. Available at: [Link]
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Chemistry LibreTexts. (2021, July 31). 28.3: Organic Photochemistry. Available at: [Link]
-
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-
ResearchGate. (2025, August 5). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Available at: [Link]
-
Chemistry Stack Exchange. (2018, November 11). Elimination reactions of vicinal dibromide. Available at: [Link]
-
Zachariah Group. Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Available at: [Link]
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Wikipedia. Organobromine chemistry. Available at: [Link]
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AWS. Bromine Safety Handbook. Available at: [Link]
-
Analytical Methods. Available at: [Link]
-
CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. Available at: [Link]
-
Why in SN1 reaction the order of reactivity of alkyl halides increases from fluorine to iodine? (2018, January 2). Available at: [Link]
-
Quora. (2015, November 19). Why are geminal diols unstable? Also, are vicinal diols stable? Available at: [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015, January 12). Available at: [Link]
-
American Chemical Society. (2017, July 31). Investigation of the Bromination/Dehydrobromination of Long Chain Alkanes. Available at: [Link]
-
Diva-portal.org. (2004, May 13). Photochemical decomposition of fifteen polybrominated diphenyl ether congeners in methanol/water. Available at: [Link]
-
Standard Operating Procedure. Bromine Safety & Standard Operating Procedures. Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydrohalogenation of Haloalkanes. Available at: [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Available at: [Link]
-
Alkyl fluoride is more reactive than alkyl iodide in a Friedel-Crafts alkylation reaction. Why? (2017, August 26). Available at: [Link]
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Troubleshooting low yields in reactions with 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Welcome to the technical support guide for 3,4-Dibromo-1,1,1,2,2-pentafluorobutane (CAS No. 18599-20-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile fluorinated building block. Low yields can stem from a variety of factors, from subtle mechanistic competitions to suboptimal reaction conditions. This guide provides in-depth, field-proven insights to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or shows no conversion. What are the primary causes?
A: Lack of reactivity typically points to three areas: (1) Insufficient Activation Energy: The reaction temperature may be too low. (2) Reagent and Solvent Purity: The presence of water or other impurities can quench strong bases or catalysts. Ensure all reagents and solvents are anhydrous. (3) Inappropriate Reaction Conditions: The chosen base, nucleophile, or solvent may not be suitable for the desired transformation. For instance, dehydrobromination often requires a strong base and elevated temperatures to proceed efficiently.[1]
Q2: My post-reaction analysis (TLC, GC-MS) shows a complex mixture of products. What are the likely side products?
A: The presence of two bromine atoms allows for a variety of competing pathways. Common side products include:
-
Mono-reacted intermediates: Products of a single substitution or elimination.
-
Positional Isomers: In elimination reactions, different E/Z isomers of the resulting alkene can form.[2][3]
-
Substitution/Elimination Competition: Depending on the conditions, you may have a mixture of both substitution and elimination products.
Q3: How does the pentafluoroethyl group affect the reactivity of the two bromine atoms?
A: The highly electronegative pentafluoroethyl group (-C₂F₅) exerts a strong electron-withdrawing effect. This significantly influences the adjacent C-Br bond at the C3 position, making the C3 proton more acidic and susceptible to abstraction by a base, which facilitates elimination reactions. It also impacts the electrophilicity of the carbon atoms, influencing the rates of nucleophilic substitution.
In-Depth Troubleshooting Guide
Low yields are rarely due to a single cause. They are often the result of an imbalance in the delicate interplay between kinetics, thermodynamics, and reaction conditions. This guide is structured by common symptoms to help you diagnose the root cause.
Symptom 1: Incomplete Conversion of Starting Material
A significant amount of unreacted this compound remaining after the expected reaction time is a common issue.
-
Potential Cause 1: Sub-optimal Base/Nucleophile Strength or Stoichiometry
-
Causality: Dehydrobromination, a common reaction for this substrate, is an E2 elimination that requires a sufficiently strong base to abstract a proton.[1] For a double dehydrobromination to form an alkyne or allene, at least two equivalents of base are mechanistically required. Similarly, nucleophilic substitution requires a potent nucleophile to displace the bromide leaving groups.[4]
-
Troubleshooting Steps:
-
Review Base Strength: For eliminations, consider stronger bases. If using KOH, ensure it is fresh and finely powdered for maximum surface area. Other bases like DBU or Hünig's base can also be effective.[2]
-
Verify Stoichiometry: Accurately measure reagents. For double eliminations, use a slight excess (2.1-2.5 equivalents) of the base.
-
Consider Phase-Transfer Catalysis: In biphasic reactions (e.g., aqueous KOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr) can dramatically increase reaction rates by transporting the hydroxide ion into the organic phase.[2][5]
-
-
-
Potential Cause 2: Insufficient Reaction Temperature
-
Causality: Many reactions, particularly eliminations, have a significant activation energy barrier. The reaction may be kinetically slow at room temperature. Refluxing is often necessary to provide the required thermal energy.[1]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Monitor the reaction by TLC or GC while slowly increasing the temperature in 10-15 °C increments.
-
Select a Higher-Boiling Solvent: If the required temperature exceeds the boiling point of your current solvent, switch to a more suitable one (e.g., from THF to dioxane or from ethanol to ethylene glycol[1]).
-
-
Symptom 2: Low Yield Due to Poor Product Selectivity
This occurs when the desired product is formed, but significant quantities of side products diminish the final yield.
-
Central Issue: Elimination (E2) vs. Substitution (Sₙ2) Competition
-
Causality: The substrate can undergo both elimination and substitution. The outcome is determined by the nature of the reagent and the reaction conditions. Strong, sterically hindered bases favor elimination, while strong, non-hindered nucleophiles favor substitution. Higher temperatures generally favor elimination over substitution.
-
Troubleshooting Workflow: The following diagram illustrates the decision-making process for controlling this competition.
-
Sources
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- 3. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
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Handling moisture-sensitive reactions of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Welcome to the technical support center for 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this moisture-sensitive reagent. Our goal is to equip you with the necessary knowledge to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and use of this compound.
Q1: How moisture-sensitive is this compound?
A1: this compound is sensitive to moisture. One supplier specifies a moisture content of not more than 0.5%. While it is not pyrophoric, exposure to atmospheric moisture can lead to hydrolysis, potentially forming byproducts that can interfere with your reaction. For reactions that are themselves sensitive to water, such as Grignard formations or reactions involving strong bases, even trace amounts of moisture from the reagent can be detrimental.
Q2: What are the initial signs of reagent degradation due to moisture?
A2: Visual inspection may not always reveal degradation. However, you might observe a fuming appearance upon opening the bottle in a humid environment, which is a strong indicator of reaction with moisture. Inconsistent reaction outcomes, lower yields, or the appearance of unexpected byproducts in your analytical data (e.g., GC-MS, NMR) are the most reliable indicators of a compromised reagent.
Q3: Can I handle this reagent on the open bench?
A3: It is strongly advised not to handle this compound on an open bench. An inert atmosphere, such as that provided by a glove box or a Schlenk line, is the best practice for maintaining the integrity of the reagent and ensuring reproducible results[1][2].
Q4: What are the recommended storage conditions?
A4: The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3]. To best preserve its quality, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially after the bottle has been opened.
Q5: What are the primary safety concerns with this compound?
A5: Based on data for similar compounds, this compound is expected to cause skin and serious eye irritation[3]. Inhalation may also cause respiratory irritation[4]. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3][5].
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Moisture Contamination | Analyze a small sample of the starting material by Karl Fischer titration to determine water content. | Use a fresh, unopened bottle of the reagent. If a fresh bottle is unavailable, consider drying the reagent over a suitable drying agent (e.g., molecular sieves), followed by filtration under inert atmosphere. |
| Inactive Catalyst/Reagent | Run a control reaction with a known, reliable substrate to verify the activity of other reagents. | Use fresh or properly stored catalysts and reagents. |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature with a calibrated thermometer. | Optimize the reaction temperature based on literature precedents for similar transformations. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of Starting Material | Look for byproducts corresponding to the hydrolysis of the C-Br bonds in your analytical data. | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere[6]. Use anhydrous solvents. |
| Side Reactions (e.g., Elimination) | Characterize the byproducts using techniques like NMR and mass spectrometry to identify their structures. | Adjust reaction conditions such as temperature, base strength, or reaction time to disfavor the side reaction. For example, a bulkier, non-nucleophilic base might be preferred for dehydrobromination to avoid substitution byproducts. |
Workflow for Handling Moisture-Sensitive Reagents
The following diagram illustrates the recommended workflow for setting up a reaction with this compound.
Caption: Recommended workflow for handling moisture-sensitive reagents.
Experimental Protocols
Here we provide a detailed, step-by-step methodology for a common reaction type involving this compound.
Protocol: Dehydrobromination to form a Fluorinated Alkene
This protocol describes a typical elimination reaction to synthesize a fluorinated alkene, a common transformation for vicinal dibromides[7].
Materials:
-
This compound
-
Anhydrous non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Dry a 100 mL round-bottom flask and a magnetic stir bar in an oven at 125°C overnight. Assemble the flask with a condenser and a septum while hot, and allow it to cool under a stream of dry argon or nitrogen[6].
-
Reagent Preparation: In the inert atmosphere of a glovebox, weigh the desired amount of potassium tert-butoxide into the reaction flask. If a glovebox is not available, add the base to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous THF to the flask via a syringe. Stir the mixture to dissolve the base.
-
Substrate Addition: Using a dry syringe, slowly add this compound to the stirred solution at the desired reaction temperature (e.g., 0°C to room temperature). Use a double-tipped needle to maintain a positive pressure of inert gas in the reagent bottle while drawing the liquid[1].
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots from the reaction mixture with a syringe.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.
Troubleshooting Dehydrobromination
Caption: A logical flow for troubleshooting dehydrobromination reactions.
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
PubChem. 1,4-Dibromo-1,1,2,2-tetrafluorobutane. [Link]
-
PubChem. 1,1,1,3,3-Pentafluorobutane. [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]
-
ACS Omega. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). [Link]
-
Alachem Co., Ltd. This compound. [Link]
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-
Cheméo. Chemical Properties of 1,1,1,3,3-pentafluorobutane. [Link]
-
Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
-
Experiment 10 DEHYDROBROMINATION. [Link]
-
Wikipedia. Dehalogenation. [Link]
-
ResearchGate. (2019). Enzymatic defluorination of fluorinated compounds. [Link]
-
National Institutes of Health. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. [Link]
-
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-
PubChem. 1,2-Dibromo-3-fluorobutane. [Link]
-
PubChem. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. [Link]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. web.mit.edu [web.mit.edu]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Catalyst Selection and Optimization for 3,4-Dibromo-1,1,1,2,2-pentafluorobutane Reactions
Welcome to the technical support center for reactions involving 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of catalyst selection and optimization for this versatile fluorinated building block.
Introduction to the Reactivity of this compound
This compound is a vicinal dibromide with a highly fluorinated carbon chain. This structure imparts unique reactivity, making it a valuable precursor for synthesizing a variety of fluorinated molecules. The primary reaction pathways for this compound include dehydrobromination to form vinyl bromides, debromination to yield fluoroalkenes, and subsequent cross-coupling reactions to introduce molecular diversity. The electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity of the C-Br bonds and adjacent C-H bonds, necessitating careful selection and optimization of catalytic systems.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Dehydrobromination Reactions
Dehydrobromination of this compound is a key transformation to generate the corresponding vinyl bromide, a versatile intermediate for further functionalization. This reaction typically proceeds via an E2 mechanism and can be effectively catalyzed by phase-transfer catalysts (PTCs).
Q1: My dehydrobromination reaction is showing low or no conversion. What are the potential causes and how can I resolve this?
Low conversion is a common challenge and can often be attributed to several factors related to the base, catalyst, or reaction conditions.
-
Causality: The E2 mechanism for dehydrobromination requires a sufficiently strong base to abstract a proton and a catalyst that can efficiently transport the hydroxide or alkoxide ion into the organic phase where the substrate resides. The high fluorine content of the substrate can make the proton abstraction more challenging compared to non-fluorinated analogs.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield dehydrobromination.
-
Recommended Solutions:
-
Base Selection:
-
Issue: The base may be too weak or not sufficiently soluble in the reaction medium.
-
Solution: For dehydrobromination of similar fluorinated dibromobutanes, potassium hydroxide (KOH) has been shown to be effective, particularly when used with a phase-transfer catalyst.[1][2] If KOH gives poor results, consider stronger, non-nucleophilic organic bases such as 1,8-Diazabicycloundec-7-ene (DBU).
-
Pro-Tip: Use powdered KOH to maximize the surface area for the reaction.
-
-
Catalyst Optimization:
-
Issue: The phase-transfer catalyst may not be lipophilic enough to efficiently transport the hydroxide ion into the organic phase.
-
Solution: Quaternary ammonium or phosphonium salts are common PTCs. For dehydrohalogenations, more organophilic (lipophilic) catalysts often perform better. Consider screening catalysts like tetrabutylammonium bromide (TBAB or Bu4NBr) or tetraoctylammonium bromide.[1][2]
-
Data Point: In the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, 5 mol % of Bu4NBr with 1.3 equivalents of KOH in water at room temperature for 2 hours gave good results.[1][2]
-
-
Solvent Choice:
-
Issue: The solvent system may not be optimal for a biphasic reaction.
-
Solution: For PTC-mediated reactions, a biphasic system (e.g., water and an organic solvent like toluene or dichloromethane) is common. If using an organic base like DBU, an aprotic polar solvent such as DMF or acetonitrile may be more suitable.
-
-
Temperature and Reaction Time:
-
Issue: The reaction may be kinetically slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and, if conversion is low, increase to 40-60 °C. Monitor the reaction progress by GC-MS or 19F NMR to avoid decomposition at higher temperatures.
-
-
Q2: I am observing multiple products in my dehydrobromination reaction. What are the likely side reactions?
The formation of multiple products is often due to incomplete reaction, over-reaction, or rearrangement.
-
Common Side Products:
-
Starting Material: Unreacted this compound.
-
Monodehydrobrominated Product: The desired vinyl bromide.
-
Didehydrobrominated Product: Formation of a fluorinated butyne or allene through a second elimination.[1][2]
-
Isomeric Alkenes: Depending on the base and conditions, you may form a mixture of E/Z isomers of the vinyl bromide.
-
-
Troubleshooting Strategy:
-
Control Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.3 equivalents) to favor mono-elimination. A large excess of a strong base can promote the second elimination to the alkyne.
-
Reaction Monitoring: Track the reaction progress closely using GC-MS or 19F NMR. Stop the reaction once the starting material is consumed and before significant amounts of the didehydrobrominated product appear.
-
Purification: Purification of fluorinated olefins can be challenging.[3] Fractional distillation or preparative gas chromatography may be necessary to separate the desired product from closely boiling impurities.
-
Part 2: Debromination Reactions
Debromination of this compound to form the corresponding alkene, 1,1,1,2,2-pentafluoro-3-butene, is another important transformation.
Q3: What are some effective methods for the debromination of my vicinal dibromide?
Several methods can be employed for the debromination of vicinal dibromides, ranging from classical reducing agents to modern catalytic systems.
-
Recommended Methods:
-
Zinc Dust: A classic and often effective method involves the use of activated zinc dust in a polar aprotic solvent like DMF or THF.
-
Sodium Iodide in Acetone: This method proceeds via an E2-like mechanism where iodide acts as a nucleophile to displace one bromide, followed by elimination.
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient alternative for reductive debromination.[4]
-
-
Experimental Protocol (Conceptual): Debromination with Zinc Dust
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend activated zinc dust (2-3 equivalents) in anhydrous DMF.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by GC-MS.
-
Upon completion, cool the reaction, filter off the excess zinc, and quench with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with a low-boiling organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation.
-
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide product from dehydrobromination is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to form C-C bonds.
Q4: I am attempting a Suzuki-Miyaura coupling with the vinyl bromide product, but I am getting low yields. How can I optimize this reaction?
Low yields in Suzuki-Miyaura couplings of fluorinated substrates can be due to catalyst deactivation, suboptimal ligand choice, or inefficient transmetalation.
-
Causality: The electron-withdrawing nature of the pentafluoroethyl group can affect the oxidative addition step. Additionally, steric hindrance around the double bond can impede the coupling. Boronic acid instability can also be a major cause of low yields.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
-
Recommended Solutions:
-
Rigorous Degassing:
-
Issue: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and the formation of palladium black.[5]
-
Solution: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. The reaction vessel should be purged with the inert gas before adding the catalyst.[6]
-
-
Catalyst and Ligand Selection:
-
Issue: The choice of palladium source and ligand is critical. Electron-rich and bulky phosphine ligands often improve the efficiency of both oxidative addition and reductive elimination.[7]
-
Solution: Screen a variety of palladium catalysts and ligands. A common starting point is Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., PPh₃, P(o-tol)₃, or more specialized Buchwald ligands like SPhos or XPhos).[8][9]
-
-
Base and Solvent System:
-
Issue: The base is crucial for activating the boronic acid for transmetalation. The choice of base and solvent is often interdependent.[10]
-
Solution: A common system is an aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like toluene, dioxane, or THF.[8] For sensitive substrates, weaker bases like K₃PO₄ may be beneficial.[3]
-
-
Boronic Acid Quality:
-
Issue: Boronic acids can undergo protodeboronation or form inactive boroxine trimers upon standing.[5]
-
Solution: Use fresh, high-purity boronic acid. If the quality is suspect, consider using a more stable boronate ester (e.g., a pinacol ester).
-
-
| Parameter | Condition A (General) | Condition B (For Challenging Substrates) | Reference |
| Pd Source | Pd(PPh₃)₄ (3-5 mol %) | Pd₂(dba)₃ (2 mol %) | [9][11] |
| Ligand | - | XPhos (4 mol %) | [9] |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) | [8][12] |
| Solvent | Toluene/Water (4:1) | Dioxane/Water (4:1) | [6][8] |
| Temperature | 80-100 °C | 100-110 °C | [6] |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling of fluorinated vinyl bromides.
Reaction Monitoring and Product Characterization
Q5: How can I effectively monitor the progress of my reaction and characterize the products?
Due to the presence of fluorine, you have a powerful analytical tool at your disposal in addition to standard techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: Ideal for monitoring the disappearance of the volatile starting material and the appearance of products in both dehydrobromination and debromination reactions.[13][14]
-
Pro-Tip: Use a column suitable for halogenated compounds. The mass spectra will show characteristic isotopic patterns for bromine-containing fragments.
-
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: An invaluable tool for both reaction monitoring and structural characterization of fluorinated compounds. The large chemical shift dispersion of ¹⁹F NMR allows for clear differentiation of the fluorine signals in the starting material, intermediates, and products.[15][16]
-
Analysis: The CF₂ and CF₃ groups in your molecule will have distinct chemical shifts and coupling patterns. The appearance of new signals corresponding to the vinyl fluoride or alkene product is a clear indicator of reaction progress. 19F-1H and 19F-13C couplings provide crucial information for structural elucidation.[17][18]
-
Safety Precautions
Q6: What are the key safety considerations when working with this compound and its reactions?
Working with halogenated and fluorinated compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][15]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.[6]
-
Handling of Reagents:
-
Bases: Strong bases like KOH and DBU are corrosive. Avoid contact with skin and eyes.[8]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Use flammable solvents only in a fume hood and away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste, especially halogenated organic waste and heavy metal waste from catalysis, according to your institution's safety guidelines.
References
-
WO/2022/069435 A PROCESS FOR THE PURIFICATION OF FLUORINATED OLEFINS. (2022). Accessed January 20, 2026. Available from: [Link]
-
Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9685-9696. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Accessed January 20, 2026. Available from: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Accessed January 20, 2026. Available from: [Link]
-
Motornov, V. A., Muzalevskiy, V. M., Tabolin, A. A., Novikov, R. A., Nelyubina, Y. V., Nenajdenko, V. G., & Ioffe, S. L. (2017). Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes-Functionalized Fluorinated Building Blocks for Organic Synthesis. The Journal of Organic Chemistry, 82(10), 5274–5284. Available from: [Link]
-
Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available from: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Accessed January 20, 2026. Available from: [Link]
-
Arsenault, G., McCrindle, R., Chittim, B., & McAlees, A. (2005). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical Perfluorooctanesulfonic Acid (PFOS). Organohalogen Compounds, 67, 818-821. Available from: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available from: [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Accessed January 20, 2026. Available from: [Link]
-
Motornov, V. A., et al. (2017). Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis. ResearchGate. Available from: [Link]
-
Sci-Hub. (n.d.). Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis. Accessed January 20, 2026. Available from: [Link]
-
Kirij, N. V., Filatov, A. A., Yagupolskii, Y. L., Peng, S., & Sprague, L. (2024). Supporting Information (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Accessed January 20, 2026. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Accessed January 20, 2026. Available from: [Link]
-
Surry, D. S. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
-
ResearchGate. (2020). Palladium used As A Catalyst: A Review. Accessed January 20, 2026. Available from: [Link]
-
Purdue University. (n.d.). The Use of Gas Chromatography – Mass Spectrometry in Process Safety. Accessed January 20, 2026. Available from: [Link]
-
Kirij, N. V., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Semantic Scholar. Available from: [Link]
-
Kirij, N. V., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Technical Support Center: Work-up Procedures for 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Welcome to the technical support guide for handling reactions involving 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary information to perform safe, efficient, and successful work-ups.
Core Concepts & Safety First
Before initiating any work-up, a thorough understanding of the physical and chemical properties of this compound is essential. Its behavior is dictated by the combination of a dense dibromoethane moiety and a fluorinated tail, which significantly influences its solubility, density, and reactivity.
Key Physical Properties
Accurate physical data is critical for planning purification steps like extraction and distillation. While specific experimental data for this compound is not widely published, we can estimate its properties based on structurally similar compounds.
| Property | Estimated Value / Information | Causality and Experimental Implication |
| Molecular Formula | C₄H₃Br₂F₅ | - |
| Molecular Weight | 305.87 g/mol | High molecular weight contributes to a high boiling point and density. |
| Appearance | Likely a colorless to pale yellow liquid | Visual confirmation of the organic phase. |
| Density | >1.8 g/mL (Estimated) | Critical: The organic layer will be the bottom layer in extractions with water and most common organic solvents (e.g., diethyl ether, ethyl acetate).[1] |
| Boiling Point | ~140-150 °C (Estimated at atm. pressure) | Suitable for purification by vacuum distillation to prevent decomposition. High boiling point means it is not highly volatile at room temperature, but solvent removal via rotary evaporation requires care. |
| Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc). Insoluble in water. | Standard organic solvents can be used for extraction. The fluorinated nature may lead to unique solubility characteristics ("fluorophilicity"). |
Safety First: Hazard Identification and Handling
This compound and its structural analogs are classified as irritants.[2][3][4] Adherence to safety protocols is non-negotiable.
-
Hazard Class: Causes skin and serious eye irritation. May cause respiratory irritation.[2][4]
-
Personal Protective Equipment (PPE): Always wear nitrile or PVC gloves, tightly fitting safety goggles, a face shield if splashing is possible, and a lab coat.[4][5]
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
The Standard Work-up Workflow: A Visual Guide
The typical work-up procedure follows a logical sequence designed to isolate and purify the target compound from the crude reaction mixture. Each step has a specific purpose, from neutralizing reactive species to removing impurities.
Caption: Standard sequence for isolating a dense, organic product.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the work-up of reactions involving this compound.
Q1: I've added my reaction mixture and water to the separatory funnel. Which layer is my product in?
A1: Due to the presence of two bromine atoms and five fluorine atoms, your product, this compound, is significantly denser than water (~1.0 g/mL) and common extraction solvents like diethyl ether (~0.71 g/mL) or ethyl acetate (~0.90 g/mL). Therefore, the organic layer containing your product will be the bottom layer .[1]
-
Self-Validation Protocol: If you are ever unsure, perform a "drop test." Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer. Alternatively, withdraw a small sample from one layer with a pipette and add it to a test tube containing water; if it is miscible, it's the aqueous layer.[6]
Q2: How do I safely quench a reaction that used a reactive organometallic reagent (e.g., Grignard, organolithium)?
A2: Quenching must be done carefully to control the exothermic reaction.[7]
-
Cool the reaction: Before adding any quenching agent, cool your reaction flask to 0 °C or lower (e.g., -78 °C for highly reactive reagents like alkyllithiums) using an ice-water or dry ice/acetone bath.
-
Use a less reactive proton source first: Slowly and dropwise, add a less reactive alcohol like isopropanol until the initial exotherm or gas evolution subsides.[7]
-
Follow with a more reactive source: Add methanol to ensure all the reactive reagent is consumed.[7]
-
Final quench with water: Finally, add water or a saturated aqueous solution (like ammonium chloride for Grignards) to fully quench the reaction. This sequence tames the reaction, preventing dangerous, uncontrolled exotherms.
Q3: My mixture formed a thick emulsion at the interface. How can I break it?
A3: Emulsions are common, especially with dense chlorinated or fluorinated solvents.[8][9]
-
Step 1: Be Patient. Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[8][10]
-
Step 2: "Salting Out." Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can force the separation.[10]
-
Step 3: Filtration. If the emulsion is caused by fine solid particles, filter the entire mixture through a pad of Celite®. The Celite acts as a filter aid to remove the particulates that stabilize the emulsion.[8]
-
Step 4: Solvent Modification. As a last resort, adding a small amount of a different solvent (e.g., THF) can sometimes alter the phase dynamics and break the emulsion. This should be used cautiously as it complicates solvent removal later.
Q4: What is the best way to remove acidic or basic impurities from the organic layer?
A4: Use a series of targeted aqueous washes.
-
To Remove Acidic Impurities (e.g., excess HCl, H₂SO₄): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Add it slowly and vent the separatory funnel frequently, as this neutralization reaction produces CO₂ gas.[6] Test the aqueous layer with pH paper to ensure it is neutral or basic before proceeding.
-
To Remove Basic Impurities (e.g., pyridine, triethylamine): Wash with a dilute solution of acid, such as 1 M HCl. This will protonate the base, making its salt form soluble in the aqueous layer. Follow with a water wash to remove any residual acid.
Troubleshooting Guide: When Things Go Wrong
This flowchart provides a logical path to diagnose and solve common problems during the work-up and purification stages.
Caption: A logical guide to troubleshooting common work-up issues.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up Procedure
This protocol outlines a robust method for the initial purification of a reaction mixture containing this compound.
-
Reaction Quenching (if applicable): Cool the reaction vessel to 0 °C. Following the stepwise procedure in FAQ #2, carefully quench any reactive reagents.
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 2-3 times the reaction volume).
-
Neutralizing Wash:
-
If the reaction was conducted under acidic conditions, add saturated NaHCO₃ solution in portions. Swirl gently and vent the funnel frequently to release CO₂. Continue until gas evolution ceases.
-
If the reaction was conducted under basic conditions, wash with 1 M HCl.
-
-
Water Wash: Wash the organic layer with deionized water to remove water-soluble salts and impurities.
-
Brine Wash: Wash the organic layer with saturated NaCl (brine) solution. This step helps to remove bulk water from the organic layer and aids in breaking any minor emulsions.
-
Separation: Allow the layers to fully separate. Drain the bottom organic layer into a clean Erlenmeyer flask.
-
Drying: Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the organic layer. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator. Use a water bath temperature of 30-40 °C and apply vacuum gradually to prevent bumping. The resulting crude oil is now ready for final purification.
Protocol 2: Purification by Flash Column Chromatography
Fluorinated compounds often exhibit unique chromatographic behavior due to their low polarity and "fluorophilicity." They may elute faster than expected from silica gel.
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Start with a non-polar system, such as 100% hexanes or a 98:2 mixture of hexanes:ethyl acetate. The target compound should have an Rf value of ~0.25-0.35 for optimal separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated liquid product directly onto the column.
-
Elution: Run the column using the selected eluent system, collecting fractions. Monitor the elution of your product using TLC.
-
Special Consideration: If separation is poor, consider using a fluorinated eluent like trifluoroethanol (TFE) in small percentages or switching to a different stationary phase like alumina.[11][12] Heavily fluorinated molecules often show better separation on columns designed for "fluorous" chromatography.
References
-
MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
Korovina, N. (2020). Extraction technique in organic chemistry. YouTube. [Link]
-
PubChem. (n.d.). 1,4-Dibromo-1,1,2,2-tetrafluorobutane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved January 21, 2026, from [Link]
-
Zhang, W., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. [Link]
-
National Institutes of Health. (n.d.). Development of a PFAS reaction library: identifying plausible transformation pathways in environmental and biological systems. [Link]
-
University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
Unknown. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. [Link]
-
Taylor & Francis Online. (2024). Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials. [Link]
-
University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. [Link]
-
ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals. [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. Department of Chemistry. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,1,1,3,3-pentafluorobutane. [Link]
-
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Validation & Comparative
Analytical methods for validating 3,4-Dibromo-1,1,1,2,2-pentafluorobutane reactions
An In-Depth Guide to Analytical Methodologies for the Validation of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane Reactions
Introduction: The Analytical Imperative in Fluorinated Compound Synthesis
This compound (DBPFB) is a halogenated alkane whose structural features—a pentafluorinated ethyl group and vicinal dibromides—make it a versatile building block in synthetic chemistry. Its reactions, such as dehydrobromination to form unsaturated fluorinated compounds or nucleophilic substitution, are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The successful and reproducible synthesis of target molecules from DBPFB hinges on the rigorous validation of its chemical transformations.
This guide provides a comparative analysis of core analytical techniques essential for monitoring reaction progress, quantifying product yield, identifying byproducts, and ultimately validating the synthesis of DBPFB derivatives. As a senior application scientist, my focus is not merely on procedural steps but on the underlying scientific rationale—the why behind the how—to empower researchers to make informed decisions in method selection and experimental design. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a framework for creating robust, self-validating analytical systems.
Logical Framework for Reaction Validation
The validation of any chemical reaction involving DBPFB follows a structured analytical workflow. This process ensures that the reaction proceeds as expected, allows for optimization, and guarantees the purity and identity of the final product.
Caption: General workflow for validating DBPFB reactions.
Comparative Analysis of Core Analytical Techniques
The choice of analytical method is dictated by the specific goals of the analysis—be it rapid screening, precise quantification, or unambiguous structural elucidation. DBPFB and its potential products are volatile or semi-volatile halogenated compounds, guiding our selection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the workhorse for analyzing volatile and semi-volatile halogenated organic compounds.[2] Its power lies in the synergistic combination of the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. For DBPFB reactions, which often involve changes in volatility (e.g., elimination of HBr), GC-MS is unparalleled for monitoring the consumption of starting material and the emergence of products and byproducts in a single run. The mass spectrometer is particularly adept at identifying halogenated compounds due to the characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine, if present.[3]
Trustworthiness: A GC-MS protocol becomes self-validating through the consistent use of an internal standard for quantification, regular system suitability checks, and the validation of retention times against known standards. The mass spectrum provides a fingerprint, offering a high degree of confidence in peak identification that methods like GC-FID or GC-ECD cannot match.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹H)
Expertise & Experience: For any reaction involving organofluorine compounds, ¹⁹F NMR is an indispensable tool.[5][6] The ¹⁹F nucleus offers 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes signal overlap and provides detailed structural information.[1][7] In a DBPFB reaction, the chemical environment of the five fluorine atoms will change significantly upon transformation, leading to predictable and observable shifts in the ¹⁹F NMR spectrum. This allows for unambiguous tracking of the reaction's progress and characterization of the fluorinated moiety in the product.[8] Concurrently, ¹H NMR provides complementary information about the hydrocarbon backbone.
Trustworthiness: Quantitative NMR (qNMR) is a primary analytical method. By adding a certified internal standard with a known concentration and a non-overlapping ¹⁹F signal, one can directly and accurately quantify the concentration of the starting material and products without the need for compound-specific calibration curves.[6] This makes the protocol inherently self-validating, provided that relaxation delays are set appropriately for full signal relaxation.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While GC-MS is often preferred for volatile compounds like DBPFB, HPLC becomes essential when reaction products are non-volatile, thermally unstable, or require complex derivatization for GC analysis. For instance, if DBPFB is reacted with a large, non-volatile nucleophile, the product may be unsuitable for GC. HPLC, particularly with a C8 or C18 reversed-phase column, can effectively separate brominated and fluorinated compounds based on their polarity.[9][10]
Trustworthiness: HPLC methods are validated through system suitability tests (e.g., checking theoretical plates, tailing factor) and the use of calibration curves with reference standards for quantification.[9] The use of a Diode Array Detector (DAD) or a mass spectrometer (LC-MS) adds a layer of identification certainty beyond a simple UV detector.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique primarily used for qualitative analysis of functional groups. For DBPFB reactions, its main utility lies in confirming the presence or absence of specific bonds. The C-F stretching vibrations typically produce very strong absorptions in the 1400-1000 cm⁻¹ region, while C-Br stretches appear at lower wavenumbers, generally between 600-500 cm⁻¹.[11][12] For example, a dehydrobromination reaction would show the disappearance of C-H and C-Br signals and the appearance of a C=C stretching peak.
Trustworthiness: While not a primary quantitative tool, FTIR provides valuable confirmatory data. An FTIR protocol is validated by running a background spectrum before each sample and verifying the instrument's performance with a polystyrene standard. It serves as a quick check to ensure the expected chemical transformation has occurred.
Performance Comparison Summary
| Parameter | GC-MS | ¹⁹F NMR Spectroscopy | HPLC-UV/MS | FTIR Spectroscopy |
| Primary Use | Separation & Identification | Structural Elucidation & Quantification | Separation & Quantification | Functional Group Identification |
| Selectivity | Very High | Very High | High | Moderate |
| Sensitivity | High (pg to ng)[13] | Moderate (µg to mg) | High (ng to µg) | Low (mg) |
| Quantification | Excellent (with internal std.) | Excellent (qNMR with internal std.)[6] | Very Good (with calibration)[9] | Poor (Qualitative) |
| Sample Type | Volatile, Thermally Stable | Soluble | Soluble, Non-volatile | Solid, Liquid, Gas |
| Key Advantage | Isotopic pattern analysis[3] | Unambiguous fluorine environment analysis[5] | Broad applicability to non-volatile products | Speed and simplicity |
| Limitation | Not suitable for non-volatile compounds | Lower sensitivity than MS | Can require method development | Limited structural information |
Detailed Experimental Protocols
The following protocols are designed as robust, self-validating systems for researchers.
Protocol 1: GC-MS for Reaction Monitoring and Purity Analysis
This protocol is designed for monitoring the conversion of DBPFB to a volatile product.
-
Internal Standard (IS) & Stock Solution Preparation:
-
Select an internal standard that is not present in the reaction mixture, is stable, and elutes without overlapping other peaks (e.g., 1,3-dibromobenzene).
-
Accurately prepare a stock solution of the IS in a suitable solvent (e.g., ethyl acetate) at a concentration of ~1 mg/mL.
-
Accurately prepare a stock solution of a DBPFB reference standard at ~1 mg/mL in the same solvent.
-
-
Sample Preparation:
-
At a designated reaction time point, withdraw 50 µL of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 900 µL of cold ethyl acetate in a 2 mL autosampler vial.
-
Add 50 µL of the internal standard stock solution to the vial. Cap and vortex thoroughly.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Injection: 1 µL injection with a 50:1 split ratio.[3]
-
Oven Program: 40°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning in full scan mode from m/z 40 to 400.
-
-
Validation and Quantification:
-
System Suitability: Before analysis, inject a known mixture of DBPFB and the IS to verify peak shape and resolution.
-
Identification: Confirm the identity of DBPFB and expected products by comparing their retention times and mass spectra to reference standards or library data. Look for the characteristic Br₂ isotopic cluster for DBPFB.
-
Quantification: Calculate the concentration of DBPFB and products using the response factor relative to the internal standard.
-
Caption: Experimental workflow for GC-MS analysis.
Protocol 2: ¹⁹F NMR for Structural Confirmation and Quantification (qNMR)
This protocol validates the structure of a fluorinated product and quantifies its concentration.
-
Internal Standard (IS) & Sample Preparation:
-
Select a fluorinated qNMR standard with a simple, sharp signal that does not overlap with the sample signals (e.g., trifluorotoluene).
-
Accurately weigh ~20 mg of the crude or purified reaction product into an NMR tube.
-
Accurately weigh ~10 mg of the qNMR standard into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) to the tube, cap, and dissolve completely.
-
-
NMR Spectrometer Setup and Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer with a fluorine probe.
-
Experiment: Standard ¹⁹F{¹H} (proton-decoupled) single-pulse experiment.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90° pulse.
-
Scans: Sufficient number of scans for good signal-to-noise (e.g., 16 or 32 scans).
-
-
-
Data Processing and Analysis:
-
Apply standard Fourier transformation and phase correction to the FID.
-
Integrate the signal for the qNMR standard and the signals corresponding to the DBPFB and/or its product(s).
-
Calculate the molar quantity of the analyte using the following formula:
-
Moles Analyte = (Area Analyte / N Analyte) * (Moles IS / (Area IS / N IS))
-
Where 'N' is the number of fluorine nuclei giving rise to the signal.
-
-
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Protocol 3: HPLC for Non-Volatile Product Analysis
This protocol is for analyzing a reaction where DBPFB is converted to a less volatile, more polar product.
-
Mobile Phase and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prepare a sample diluent (e.g., 50:50 Water:Acetonitrile).
-
Dissolve an accurately weighed amount of the crude reaction product in the diluent to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV/DAD at 220 nm and 254 nm.
-
Gradient Program:
-
Start at 30% B, hold for 1 min.
-
Ramp to 95% B over 10 min.
-
Hold at 95% B for 2 min.
-
Return to 30% B and equilibrate for 5 min.
-
-
-
Validation and Quantification:
-
System Suitability: Inject a standard solution to check retention time stability, peak asymmetry, and efficiency.
-
Calibration: Prepare a series of calibration standards of the purified product at known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
Analysis: Generate a calibration curve by plotting peak area against concentration. Determine the concentration of the product in the sample by interpolation from this curve.
-
Conclusion
The validation of reactions involving this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information. GC-MS excels at separating and identifying volatile components, making it ideal for in-process monitoring. ¹⁹F NMR is the definitive tool for structural confirmation and absolute quantification of fluorinated species. HPLC provides the flexibility to analyze a broader range of products, particularly those that are non-volatile or thermally labile. Finally, FTIR offers a rapid, qualitative assessment of the chemical transformation. By judiciously selecting and combining these methods and implementing them within a framework of self-validating protocols, researchers can ensure the accuracy, reproducibility, and integrity of their synthetic work, accelerating the development of novel fluorinated molecules.
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A Senior Application Scientist's Guide to Spectroscopic Product Confirmation: Analysis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the unambiguous confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of the expected major products from the reaction of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as primary analytical tools. We will explore the causal relationships behind experimental choices and provide detailed, self-validating protocols.
Introduction: The Synthetic Potential of this compound
This compound is a versatile starting material for the introduction of the pentafluoroethyl group into unsaturated systems. Its vicinal dibromide functionality allows for facile conversion into either an alkene or an alkyne through established elimination pathways. The two primary, and competing, reaction pathways we will consider are:
-
Dehalogenation using Zinc: This reaction is expected to yield 1,1,1,2,2-pentafluoro-3-butene .
-
Double Dehydrobromination using a Strong Base: This pathway is anticipated to produce 1,1,1,2,2-pentafluoro-3-butyne .
The significant structural differences between the resulting butene and butyne lead to distinct spectroscopic signatures. This guide will provide the experimental and analytical framework to differentiate these products unequivocally.
Reaction Pathways and Mechanisms
The choice of reagent dictates the reaction pathway and, consequently, the final product. Understanding the underlying mechanisms is crucial for reaction optimization and predicting potential byproducts.
Pathway 1: Dehalogenation to 1,1,1,2,2-pentafluoro-3-butene
The reaction of vicinal dibromides with zinc dust is a classic method for the synthesis of alkenes.[1][2][3][4] The mechanism involves the oxidative addition of zinc to one of the carbon-bromine bonds, forming an organozinc intermediate. This is followed by an internal elimination of the second bromine atom and the zinc species to form the double bond.
Caption: Double Dehydrobromination with a Strong Base.
Experimental Protocols
The following protocols are representative procedures for the synthesis of the two target compounds.
Protocol 1: Synthesis of 1,1,1,2,2-pentafluoro-3-butene via Dehalogenation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add activated zinc dust (2.0 equivalents) and a suitable solvent such as anhydrous ethanol or dimethylformamide (DMF).
-
Reactant Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Reaction Execution: Heat the zinc suspension to a gentle reflux. Add the solution of the dibromide dropwise to the refluxing suspension over a period of 1-2 hours.
-
Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Filter the reaction mixture to remove excess zinc and zinc bromide salts. The crude product can be isolated from the filtrate by distillation. Due to the volatility of the product, care should be taken to use a cooled receiving flask.
Protocol 2: Synthesis of 1,1,1,2,2-pentafluoro-3-butyne via Double Dehydrobromination
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet is set up under an inert atmosphere.
-
Reagent Charging: Add sodium amide (NaNH₂) (2.2 equivalents) to the flask, followed by a suitable solvent such as liquid ammonia or an anhydrous high-boiling ether (e.g., mineral oil).
-
Reactant Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of a compatible anhydrous solvent and add it dropwise to the stirred base suspension at an appropriate temperature (e.g., -78 °C for liquid ammonia, or room temperature for mineral oil).
-
Reaction Execution: After the addition is complete, allow the reaction to stir for several hours. If using liquid ammonia, the reaction is typically complete once the ammonia has evaporated. If using a high-boiling solvent, gentle heating may be required.
-
Reaction Monitoring and Workup: Quench the reaction by the slow addition of a proton source, such as water or aqueous ammonium chloride.
-
Isolation: The volatile alkyne product can be collected in a cold trap during the reaction or isolated from the workup mixture by distillation.
Spectroscopic Analysis and Product Confirmation
The following sections detail the expected NMR and MS data for the two potential products. The interpretation of these spectra will allow for their unambiguous differentiation.
1,1,1,2,2-pentafluoro-3-butene (C₄H₃F₅)
Expected NMR Data:
The presence of the vinyl group (-CH=CH₂) will be the most telling feature in the NMR spectra.
-
¹H NMR: The proton spectrum is expected to show complex multiplets in the vinylic region (typically δ 5-7 ppm) corresponding to the three protons of the -CH=CH₂ group. These protons will exhibit both geminal and vicinal couplings to each other, as well as couplings to the fluorine atoms of the pentafluoroethyl group.
-
¹³C NMR: The carbon spectrum should show four distinct signals. Two signals will be in the sp² hybridized region (typically δ 100-150 ppm) corresponding to the double bond carbons. The other two carbons of the pentafluoroethyl group will be significantly affected by the fluorine atoms and will show complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: This is a highly informative spectrum for fluorinated compounds due to the large chemical shift dispersion of the ¹⁹F nucleus. [1][5]The pentafluoroethyl group will show two distinct multiplets: one for the -CF₃ group and one for the -CF₂- group. The chemical shifts and coupling patterns will be characteristic of a pentafluoroethyl group attached to an sp² carbon.
Predicted Spectroscopic Data for 1,1,1,2,2-pentafluoro-3-butene:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H | ~ 5.8 - 6.5 | m | =CH- | |
| ¹H | ~ 5.2 - 5.6 | m | =CH₂ | |
| ¹³C | ~ 120 - 140 | m | =CH- | |
| ¹³C | ~ 110 - 130 | t | JCF ≈ 20-30 | =CH₂ |
| ¹³C | ~ 115 - 125 | qt | ¹JCF ≈ 280-290, ²JCF ≈ 30-40 | -CF₂- |
| ¹³C | ~ 110 - 120 | tq | ¹JCF ≈ 280-290, ²JCF ≈ 30-40 | -CF₃ |
| ¹⁹F | ~ -80 to -90 | t | ³JFF ≈ 5-10 | -CF₃ |
| ¹⁹F | ~ -110 to -125 | q | ³JFF ≈ 5-10 | -CF₂- |
Note: The predicted data is based on general principles and data for analogous compounds. Actual experimental values may vary.
Expected Mass Spectrum:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern will likely involve the loss of fluorine atoms and small neutral molecules. The presence of the pentafluoroethyl group often leads to characteristic fragment ions.
Predicted Mass Spectral Data for 1,1,1,2,2-pentafluoro-3-butene:
| m/z | Relative Intensity | Possible Fragment |
| 162 | Low | [C₄H₃F₅]⁺ (M⁺) |
| 143 | Moderate | [C₄H₃F₄]⁺ (M⁺ - F) |
| 119 | High | [C₂F₅]⁺ |
| 93 | Moderate | [C₃H₃F₂]⁺ |
| 69 | High | [CF₃]⁺ |
1,1,1,2,2-pentafluoro-3-butyne (C₄HF₅)
Expected NMR Data:
The key feature for this molecule will be the acetylenic proton and the sp-hybridized carbons of the triple bond.
-
¹H NMR: A single proton signal is expected in the acetylenic region (typically δ 2-3 ppm). This proton will show coupling to the fluorine atoms of the adjacent -CF₂- group.
-
¹³C NMR: The ¹³C spectrum will show four signals. Two signals will be in the sp hybridized region (typically δ 70-90 ppm) for the alkyne carbons. These carbons will exhibit coupling to the fluorine atoms. The carbons of the pentafluoroethyl group will also show characteristic splitting patterns.
-
¹⁹F NMR: Similar to the butene, two multiplets are expected for the -CF₃ and -CF₂- groups. However, the chemical shifts will be different due to the change in hybridization of the adjacent carbon from sp² to sp.
Predicted Spectroscopic Data for 1,1,1,2,2-pentafluoro-3-butyne:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H | ~ 2.5 - 3.5 | t | ⁴JHF ≈ 2-5 | ≡CH |
| ¹³C | ~ 70 - 90 | m | ≡C- | |
| ¹³C | ~ 60 - 80 | t | ³JCF ≈ 5-10 | ≡CH |
| ¹³C | ~ 115 - 125 | qt | ¹JCF ≈ 280-290, ²JCF ≈ 30-40 | -CF₂- |
| ¹³C | ~ 110 - 120 | tq | ¹JCF ≈ 280-290, ²JCF ≈ 30-40 | -CF₃ |
| ¹⁹F | ~ -80 to -90 | t | ³JFF ≈ 3-7 | -CF₃ |
| ¹⁹F | ~ -100 to -115 | q | ³JFF ≈ 3-7 | -CF₂- |
Note: The predicted data is based on general principles and data for analogous compounds. Actual experimental values may vary.
Expected Mass Spectrum:
The molecular ion peak (M⁺) for the alkyne will be at m/z = 160. The fragmentation pattern is expected to be dominated by the stable pentafluoroethyl cation and loss of fluorine.
Predicted Mass Spectral Data for 1,1,1,2,2-pentafluoro-3-butyne:
| m/z | Relative Intensity | Possible Fragment |
| 160 | Low to Moderate | [C₄HF₅]⁺ (M⁺) |
| 141 | Moderate | [C₄HF₄]⁺ (M⁺ - F) |
| 119 | High | [C₂F₅]⁺ |
| 91 | Moderate | [C₃HF₂]⁺ |
| 69 | High | [CF₃]⁺ |
Comparative Analysis and Conclusion
The spectroscopic data provides clear and distinct markers for the differentiation of the butene and butyne products.
Key Differentiating Features:
| Spectroscopic Technique | 1,1,1,2,2-pentafluoro-3-butene | 1,1,1,2,2-pentafluoro-3-butyne |
| ¹H NMR | Complex multiplets in the δ 5-7 ppm region. | A single triplet in the δ 2-3 ppm region. |
| ¹³C NMR | Two signals in the sp² region (δ 100-150 ppm). | Two signals in the sp region (δ 70-90 ppm). |
| ¹⁹F NMR | Characteristic shifts for a C₂F₅ group adjacent to a double bond. | Characteristic shifts for a C₂F₅ group adjacent to a triple bond. |
| Mass Spectrometry | Molecular ion at m/z = 162. | Molecular ion at m/z = 160. |
By utilizing a combination of these spectroscopic techniques, researchers can confidently confirm the structure of the product obtained from the reaction of this compound. The distinct differences in the ¹H NMR and ¹³C NMR spectra, in particular, provide a rapid and unambiguous method for product identification. The ¹⁹F NMR and mass spectrometry data serve as crucial secondary confirmation, providing detailed information about the fluorinated moiety and the overall molecular formula. This comprehensive analytical approach ensures the integrity of synthetic work and facilitates the advancement of research in fluorinated molecule development.
Analytical Workflow
The following diagram outlines the logical flow of the analytical process for product confirmation.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
References
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Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
-
19Flourine NMR.
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC - NIH.
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(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all - Semantic Scholar.
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Comparing the Reactivity of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane with other Dibromoalkanes
An In-Depth Technical Guide
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and materials science, often imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. 3,4-Dibromo-1,1,1,2,2-pentafluorobutane is a key building block in this field, serving as a precursor for introducing the valuable pentafluoroethyl vinyl group or other complex fluorinated moieties. However, its reactivity profile is markedly different from that of its non-fluorinated analogs, such as 1,2-dibromobutane.
This guide provides a comprehensive comparison of the reactivity of this compound against traditional vicinal dibromoalkanes. We will explore the profound electronic and steric influences of the pentafluoroethyl (C2F5) group and provide experimental frameworks and mechanistic insights into its behavior in key chemical transformations, including elimination, nucleophilic substitution, and reductive debromination reactions.
Pillar 1: The Dominant Influence of the Pentafluoroethyl Group
The reactivity of any haloalkane is fundamentally dictated by the nature of the carbon-halogen bond and the stability of any intermediates or transition states. In this compound, the C2F5 group exerts a powerful influence that dramatically alters the molecule's electronic landscape compared to a simple alkyl group.
Inductive Effect and Bond Polarity
Fluorine is the most electronegative element, and its presence in high density on the C1 and C2 positions creates an intense electron-withdrawing inductive effect (-I effect). This effect propagates down the carbon chain, polarizing the C3-Br and C4-Br bonds and significantly influencing the acidity of the C-H bond at the C3 position. The high electronegativity of fluorine creates a large partial positive charge on the adjacent carbon atoms, an effect that stabilizes the C-F bond but alters the reactivity of neighboring bonds[1].
Carbon-Halogen Bond Strengths
The C-F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), rendering the C2F5 group itself chemically inert under most conditions[1][2]. In contrast, the C-Br bond is significantly weaker (~293 kJ/mol)[3]. The rate of dehalogenation is inversely proportional to the bond strength, following the trend F < Cl < Br < I[3]. While the C2F5 group does not directly alter the intrinsic C-Br bond energy, its electronic influence is paramount in dictating which reaction pathways are favored.
Diagram 1: Electronic Influence of the C2F5 Group
Caption: Inductive electron withdrawal by the C2F5 group.
Pillar 2: Comparative Reactivity in Key Transformations
We will now compare the expected reactivity of this compound with a standard vicinal dibromoalkane, 1,2-dibromobutane, across three major reaction classes.
Double Dehydrobromination (Elimination)
The reaction of vicinal dibromides with a strong base to form alkynes is a classic transformation that typically proceeds through a twofold E2 elimination mechanism[4][5][6].
-
1,2-Dibromobutane: This compound readily undergoes double dehydrobromination with strong bases like sodium amide (NaNH2) to yield 1-butyne[7][8]. The reaction requires a strong base to abstract the relatively non-acidic protons.
-
This compound: The intense -I effect of the C2F5 group significantly increases the acidity of the proton on C3. This makes the initial E2 elimination step much more facile than in the non-fluorinated analog. A less powerful base, such as potassium hydroxide, can often suffice for the first elimination. The second elimination from the resulting vinylic halide intermediate proceeds to form 3,3,4,4,4-pentafluoro-1-butyne.
Table 1: Comparison of Conditions for Dehydrobromination
| Compound | Reagent | Conditions | Product | Expected Relative Rate |
| 1,2-Dibromobutane | 2 equiv. NaNH2 | Liquid NH3 | 1-Butyne | Slower |
| This compound | 2 equiv. KOH | Ethanol, Reflux | 3,3,4,4,4-Pentafluoro-1-butyne | Faster (1st elimination) |
Diagram 2: E2 Elimination Mechanism
Caption: The concerted E2 mechanism for the first dehydrobromination.
Nucleophilic Substitution
Nucleophilic substitution reactions in haloalkanes can proceed via SN1 (unimolecular, carbocation intermediate) or SN2 (bimolecular, concerted) pathways[9][10]. The structure of the substrate is the primary determinant.
-
1,2-Dibromobutane: As a secondary halide, it can undergo both SN1 and SN2 reactions, depending on the nucleophile and solvent. Strong, non-bulky nucleophiles favor the SN2 pathway[11].
-
This compound:
-
SN1 Pathway: An SN1 reaction at C3 would require the formation of a secondary carbocation adjacent to the C2F5 group. Electron-withdrawing groups strongly destabilize adjacent carbocations, making this pathway extremely unfavorable[12].
-
SN2 Pathway: The C2F5 group enhances the electrophilicity of the C3 carbon, potentially making it more susceptible to nucleophilic attack. However, the steric bulk of the C2F5 group may hinder the backside attack required for an SN2 reaction. Generally, elimination reactions are far more likely to occur than substitution when a strong base is used. With a non-basic, potent nucleophile, SN2 could be possible, but would still compete with elimination.
-
Reductive Debromination
The removal of both bromine atoms to form an alkene is a common reaction, often initiated by metals (like Zinc) or radical initiators.
-
1,2-Dibromobutane: Reacts readily with zinc dust in a solvent like ethanol to produce 1-butene. This is a classic, high-yield reaction.
-
This compound: This compound also undergoes reductive debromination. The reaction likely proceeds through a radical mechanism or an organometallic intermediate. The strong inductive effect of the C2F5 group influences the electron density at the C-Br bonds, potentially affecting the rate of reaction with reducing agents. Some studies on vic-dibromides show that electron-withdrawing groups can facilitate reductive debromination[13].
Pillar 3: Experimental Protocol & Data
This section provides a representative protocol for the dehydrobromination of a vicinal dibromide, which can be adapted for this compound.
Experimental Protocol: Synthesis of 3,3,4,4,4-Pentafluoro-1-butyne
Objective: To synthesize 3,3,4,4,4-pentafluoro-1-butyne via double dehydrobromination of this compound.
Materials:
-
This compound
-
Potassium Hydroxide (KOH), pellets
-
Ethylene Glycol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Dichloromethane
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Reagents: To the flask, add this compound (1 equiv.). Add solid potassium hydroxide (2.2 equiv.) and ethylene glycol as the solvent[14].
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. The high temperature and strong base are necessary to drive the second, more energetic elimination step[14]. Monitor the reaction progress by TLC or GC analysis.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the contents to a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). The dense, fluorinated product will be in the organic layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation.
Diagram 3: Experimental Workflow for Dehydrobromination
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A Comparative Analysis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane Versus Alternative Sources of the Pentafluorobutyl Group
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered lipophilicity, and modulated pKa, can dramatically enhance the performance of a parent compound.[1] Among the diverse array of fluorinated motifs, the pentafluorobutyl (C4F5) group represents a valuable building block, offering a distinct profile compared to more common groups like trifluoromethyl (CF3). This guide provides an in-depth comparison of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, a versatile and accessible precursor, against other common reagents used to introduce the pentafluorobutyl moiety. Our objective is to equip researchers with the technical insights and practical methodologies necessary to select the optimal reagent for their specific synthetic challenges.
Comparative Overview of Pentafluorobutylation Reagents
The choice of a pentafluorobutylating agent is dictated by several factors, including the nature of the substrate, functional group tolerance, desired reaction pathway (radical, nucleophilic, or electrophilic), and economic considerations. While numerous reagents exist, they can be broadly categorized based on their reactive nature. This compound is particularly noteworthy for its ability to serve as a precursor for both radical and nucleophilic pentafluorobutyl species.
| Reagent | Primary Reaction Pathway(s) | Key Advantages | Common Disadvantages |
| This compound | Radical, Nucleophilic (via organometallic intermediate) | Versatile dual reactivity; relatively inexpensive and stable precursor. | Radical reactions can lack selectivity with complex substrates; nucleophilic pathway requires stoichiometric metal reductant. |
| Pentafluorobutyl Iodide (C4F9I) | Radical | Highly efficient in Atom Transfer Radical Addition (ATRA) reactions[4][5]; C-I bond is weaker than C-Br, facilitating radical generation. | Can be more costly than the dibromo analogue; potential for iodine-related side reactions. |
| Pentafluorobutyl Sulfones/Sulfoxides | Nucleophilic | Excellent for generating pentafluoroethyl anions under basic conditions[6]; high functional group tolerance. | Requires a strong base for activation; synthesis of the sulfone reagent itself is an additional step. |
| (Pentafluorobutyl)trimethylsilane (TMS-C4F9) | Nucleophilic | A stable and easily handled source of the C4F9 nucleophile upon activation with a fluoride source. | Requires stoichiometric fluoride activator; silicon-based byproducts can complicate purification. |
| Copper-Pentafluorobutyl Complexes (e.g., (phen)CuC4F9) | Nucleophilic / Cross-Coupling | Mild reaction conditions for cross-coupling with heteroaryl bromides[7]; high functional group tolerance. | Reagent must often be pre-formed or generated in situ; can be sensitive to air and moisture. |
Table 1. Comparative analysis of common reagents for introducing the pentafluorobutyl group.
Deep Dive: The Dual Reactivity of this compound
The synthetic utility of this compound stems from its capacity to generate the desired pentafluorobutyl synthon through two distinct and synthetically valuable pathways. The choice of reaction conditions dictates which pathway is favored.
The Radical Pathway: Atom Transfer Radical Addition (ATRA)
In the presence of a radical initiator (thermal or photochemical), the weaker C(3)-Br bond of this compound can undergo homolytic cleavage. This generates a bromine radical and the key 1,1,1,2,2-pentafluorobut-3-yl radical. This electrophilic radical readily adds across unsaturated C-C bonds, such as those in alkenes and alkynes.[8] This process, known as Atom Transfer Radical Addition (ATRA), is a powerful, atom-economical method for the difunctionalization of unsaturated systems.[4]
Caption: Generalized workflow for Atom Transfer Radical Addition (ATRA).
The Nucleophilic Pathway: Formation of Organometallic Reagents
Treatment of this compound with a reducing metal, such as zinc or copper, can generate a transient organometallic species. This intermediate behaves as a nucleophilic source of the pentafluorobutyl group, capable of attacking a wide range of electrophiles, including aldehydes, ketones, imines, and CO2. This pathway provides a complementary approach to the radical method, enabling the formation of C-C bonds with saturated or electron-poor centers.
Caption: Generation and reaction of a nucleophilic pentafluorobutyl species.
Field-Proven Experimental Methodologies
The following protocols are presented as self-validating systems, providing clear causality for the experimental choices. They are intended as robust starting points for researchers.
Protocol 1: AIBN-Initiated Radical Addition to an Alkene
Scientific Rationale: This protocol utilizes a classic thermal initiator, azobisisobutyronitrile (AIBN), to generate the pentafluorobutyl radical at a controlled rate. 1-Octene is chosen as a model electron-rich alkene that readily accepts electrophilic radicals. Toluene is a suitable high-boiling, non-participating solvent. The reaction is run under an inert atmosphere to prevent trapping of radical intermediates by oxygen.
Materials:
-
This compound (CAS 18599-20-7)
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Standard inert atmosphere glassware (Schlenk line, argon), reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure:
-
Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a septum. Ensure all glassware is oven-dried. Place the flask under a positive pressure of argon.
-
Reagent Charging: To the flask, add 1-octene (10 mmol, 1.0 eq) and anhydrous toluene (40 mL) via syringe.
-
Inerting: Degas the solution by bubbling argon through it for 15 minutes. This step is critical to remove dissolved oxygen which can inhibit radical chain reactions.
-
Addition of Precursors: Under a positive flow of argon, add this compound (12 mmol, 1.2 eq) followed by AIBN (1 mmol, 0.1 eq).
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C. Stir the mixture vigorously. The reaction is typically complete within 8-12 hours.
-
Monitoring: Progress can be monitored by taking small aliquots (via a degassed syringe) and analyzing by GC-MS to observe the consumption of starting materials and the appearance of the product peak.
-
Workup: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-5,5,6,6,6-pentafluoro-1-decyne product.
Protocol 2: Zinc-Mediated Nucleophilic Addition to an Aldehyde
Scientific Rationale: This protocol uses activated zinc powder to generate an organozinc intermediate in situ. Organozinc reagents are valued for their high functional group tolerance compared to more reactive Grignard or organolithium species. Benzaldehyde is a standard electrophile for testing C-C bond formation. Anhydrous polar aprotic solvents like DMF or DMSO are used to solubilize the organometallic intermediate.
Materials:
-
This compound (CAS 18599-20-7)
-
Benzaldehyde
-
Zinc dust (<10 micron)
-
1,2-Dibromoethane (for activation)
-
Anhydrous Dimethylformamide (DMF)
-
Standard inert atmosphere glassware.
Step-by-Step Procedure:
-
Zinc Activation: In an oven-dried Schlenk flask under argon, add zinc dust (25 mmol, 2.5 eq). Add anhydrous DMF (10 mL) and a few drops of 1,2-dibromoethane. Heat the suspension to 60 °C for 30 minutes until bubbling ceases. Cool to room temperature. This process cleans the zinc surface, ensuring efficient reaction.
-
Reagent Addition: To the activated zinc suspension, add a solution of this compound (15 mmol, 1.5 eq) in anhydrous DMF (20 mL) dropwise over 20 minutes. A mild exotherm may be observed. Stir for 1 hour at room temperature to ensure the formation of the organozinc reagent.
-
Electrophile Addition: Cool the reaction mixture to 0 °C in an ice bath. Add benzaldehyde (10 mmol, 1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitoring: The reaction can be monitored by TLC (staining with KMnO4) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired pentafluorobutylated alcohol.
Conclusion and Forward Outlook
This compound presents a compelling and versatile option for introducing the valuable pentafluorobutyl group. Its capacity to act as both a radical and nucleophilic precursor under well-defined conditions provides chemists with a flexible tool adaptable to diverse synthetic strategies. While reagents like pentafluorobutyl iodide may offer higher efficiency in specific ATRA reactions[4], and sulfone-based reagents provide a robust path for nucleophilic addition[6], the dibromoalkane's combination of accessibility, cost-effectiveness, and dual reactivity secures its place as a powerful reagent in the arsenal of medicinal and materials chemists. The provided protocols serve as a validated foundation for researchers to explore the rich chemistry of this and other related fluorinated building blocks.
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Xie, F., He, J., & Zhang, Y. (2023). Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes. Organic Chemistry Frontiers. [Link]
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Stav, A., et al. (2021). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Journal of the American Chemical Society. [Link]
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Zhou, F.-Y., Chen, J.-Y., & Jiao, L. (2024). 4-Pyridyl Perfluoroalkyl Sulfide as a Practical Nucleophilic Perfluoroalkylation Reagent. Chem. [Link]
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Zhou, F.-Y., Chen, J.-Y., & Jiao, L. (2023). 4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent. ChemRxiv. [Link]
-
Postigo, A., et al. (2020). Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. Asian Journal of Organic Chemistry. [Link]
-
Umemoto, T. (2002). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. [Link]
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Fier, P. S., & Hartwig, J. F. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters. [Link]
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A Senior Application Scientist's Guide to 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: A Comparative Performance Analysis in Key Synthetic Transformations
For the discerning researcher in drug development and materials science, the selection of appropriate building blocks is paramount to synthetic success. This guide provides an in-depth technical analysis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, a polyfluorinated C4 synthon. Its performance is benchmarked against both its non-fluorinated counterparts and other fluorinated analogues in two pivotal reaction classes: dehydrobromination for the synthesis of fluorinated dienes and nucleophilic substitution for the construction of novel fluorinated heterocycles and other functionalized molecules.
The strategic placement of a pentafluoroethyl group adjacent to vicinal bromine atoms imparts unique reactivity to this molecule, influenced by the strong electron-withdrawing nature of the fluorine atoms. This guide will dissect the causality behind its reactivity and provide field-proven insights into its practical application.
Dehydrobromination: Access to Fluorinated Dienes
The elimination of two equivalents of hydrogen bromide from vicinal dibromides is a classical and effective method for the synthesis of alkynes and conjugated dienes.[1][2] The presence of the pentafluoroethyl moiety in this compound significantly influences the ease and outcome of this transformation compared to non-fluorinated and other fluorinated analogues.
Mechanistic Considerations and Causality
The dehydrobromination of vicinal dibromides typically proceeds through a concerted E2 mechanism, requiring a strong base to abstract a proton anti-periplanar to the bromine leaving group. The electron-withdrawing pentafluoroethyl group in this compound is expected to increase the acidity of the hydrogen atom on the C3 carbon, facilitating its abstraction by a base. This inductive effect should, in principle, lead to a faster rate of the initial elimination step compared to non-fluorinated analogues like 1,2-dibromobutane.
However, the steric bulk of the pentafluoroethyl group may also play a role, potentially hindering the approach of the base and influencing the stereochemical outcome of the resulting diene.
Comparative Performance Data
| Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | KOH | Ethanol | Reflux | 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | 48 (two steps) | [3] |
| 1,2-dibromobutane | NaNH2 (excess) | N/A | N/A | 1-bromo-1-butene | Major Product | [1] |
| 1,2-dibromoalkanes | KOtBu | THF | N/A | Alkynes | N/A |
Table 1: Comparative Dehydrobromination Reactions.
The data on 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane suggests that a strong base in a polar protic solvent can effectively induce elimination. The two-step yield of 48% to the bromo-olefin intermediate indicates that the reaction is viable, though perhaps not as high-yielding as some non-fluorinated counterparts under optimized conditions. For 1,2-dibromobutane, the use of a very strong base like sodium amide leads to the formation of a bromoalkene as the major product.[1]
Experimental Protocol: Dehydrobromination of a Vicinal Dibromo-polyfluoroalkane (Exemplified by 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane)
This protocol is adapted from the literature and serves as a validated starting point for the dehydrobromination of this compound.[3]
Materials:
-
2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (1 equivalent)
-
Potassium hydroxide (2.2 equivalents)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a solution of potassium hydroxide in ethanol in a round-bottom flask, add 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain the desired bromo-olefin.
Caption: Workflow for the dehydrobromination of this compound.
Nucleophilic Substitution: Gateway to Fluorinated Heterocycles and Functionalized Chains
The two bromine atoms in this compound are susceptible to nucleophilic attack, providing a versatile handle for introducing a wide range of functionalities. The presence of the adjacent pentafluoroethyl group is expected to influence the reactivity of the C-Br bonds.
Mechanistic Rationale and Predicted Reactivity
Nucleophilic substitution at a primary alkyl halide typically proceeds via an SN2 mechanism. The strong inductive effect of the pentafluoroethyl group should enhance the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated analogue like 1,2-dibromobutane. However, the steric hindrance of the bulky pentafluoroethyl group might counteract this electronic activation to some extent.
The relative reactivity of the two bromine atoms is also a key consideration. The C4-Br bond is expected to be more reactive than the C3-Br bond due to the direct influence of the electron-withdrawing pentafluoroethyl group on the adjacent carbon. This differential reactivity could potentially allow for selective monosubstitution under carefully controlled conditions.
Comparative Performance and Applications
The synthesis of fluorinated heterocycles is of significant interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability and binding affinity.[5] this compound can serve as a valuable precursor to such compounds through reactions with dinucleophiles. For instance, reaction with a diamine could lead to the formation of a fluorinated piperazine derivative.
In comparison, non-fluorinated dibromobutanes are widely used in the synthesis of various heterocycles and polymers.[6] For example, 1,4-dibromobutane is a common starting material for the synthesis of tetrahydrofuran and pyrrolidine derivatives.[7]
| Substrate | Nucleophile | Product Type | Key Advantage | Potential Challenge | Reference |
| This compound | Diamines, Dithiols | Fluorinated Heterocycles | Introduction of a fluorinated moiety | Potential for complex reaction mixtures | Inferred |
| 1,4-Dibromobutane | Amines, Hydroxides | Non-fluorinated Heterocycles | Well-established reactivity, lower cost | Lacks the benefits of fluorination | [7] |
| 1,4-dichloro-2-butyne | Various Nucleophiles | Functionalized Alkynes | Rigid backbone for further synthesis | Chlorine is a poorer leaving group than bromine | [8] |
Table 2: Comparison of Dibromo-alkanes in Nucleophilic Substitution Reactions.
Experimental Protocol: Nucleophilic Substitution with an Amine (General Procedure)
This generalized protocol is based on standard procedures for the reaction of dibromoalkanes with amines and can be adapted for this compound.[9]
Materials:
-
This compound (1 equivalent)
-
Primary or secondary amine (2.2 equivalents)
-
Aprotic polar solvent (e.g., DMF or acetonitrile)
-
Base (e.g., K2CO3 or Et3N)
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve the amine and base in the chosen solvent.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract with an appropriate organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Caption: General workflow for nucleophilic substitution on this compound.
Conclusion and Future Outlook
This compound emerges as a promising, albeit under-explored, building block for the synthesis of complex fluorinated molecules. Its predicted reactivity, based on the behavior of close structural analogues, suggests that it is a viable substrate for both dehydrobromination and nucleophilic substitution reactions. The presence of the pentafluoroethyl group is a double-edged sword, enhancing the electrophilicity of the adjacent carbon atoms while also introducing steric bulk.
For researchers aiming to synthesize novel fluorinated dienes or heterocycles, this compound offers a direct route to introduce a C4 pentafluorinated moiety. While its cost and availability may currently be a limiting factor compared to non-fluorinated alternatives, the unique properties it imparts to the target molecules can justify its use in specialized applications.
Further experimental investigation into the specific reaction kinetics and scope of this compound is warranted to fully unlock its synthetic potential. This guide serves as a foundational resource, grounded in established chemical principles and comparative data, to empower researchers in making informed decisions for their synthetic endeavors.
References
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Organic Chemistry Portal. (2018). Synthesis of 1,2-dibromoalkanes (dibromination). Retrieved from [Link]
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Filo. (2025). The major product of the reaction of 1,2 dibromobutane and excess NaNH2 is 1 bromo 1 butene. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
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- Okutani, M., & Mori, Y. (2009). Conversion of bromoalkenes into alkynes by wet tetra-n-butylammonium fluoride. The Journal of Organic Chemistry, 74(1), 442–444.
- Pal, S., & Girish, Y. R. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(35), 7546–7573.
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- Request PDF. (2025). ChemInform Abstract: Nucleophilic Substitution Reaction of 4-Bromobenzo(1,2-c;3,4-c′)bis(1, 2,5)thiadiazole and Reduction of Hydroxy and Methoxy Derivative to the Corresponding 1,2,3,4-Benzenetetraamine.
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ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]
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A Comparative Guide to the Isomeric Purity Analysis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular entities is paramount. The isomeric purity of a compound can profoundly influence its physicochemical properties, reactivity, and, in the context of drug development, its efficacy and safety profile. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, a halogenated hydrocarbon with potential applications as a building block in organic synthesis.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a comprehensive understanding of the rationale behind the selection of analytical techniques, potential challenges, and the interpretation of data. We will explore the likely isomeric impurities, compare the performance of key analytical methods, and provide detailed experimental protocols.
The Isomeric Landscape of this compound
The synthesis of this compound can potentially lead to the formation of several structural and stereoisomers. Understanding these potential impurities is the first step in developing a robust analytical method for purity assessment.
Potential Isomers Include:
-
Positional Isomers: Variations in the positions of the bromine and fluorine atoms on the butane backbone. Examples include 1,2-Dibromo-1,1,2,3,3-pentafluorobutane and 1,4-Dibromo-1,1,2,2,3-pentafluorobutane.
-
Stereoisomers: Due to the presence of chiral centers, this compound can exist as enantiomers and diastereomers. The carbon at position 3 is a chiral center, and depending on the synthetic route, the carbon at position 4 could also be chiral, leading to multiple stereoisomers.
The manufacturing process for fluorinated compounds can influence the isomeric profile. For instance, electrochemical fluorination (ECF) is known to produce a mixture of linear and branched isomers, while telomerization typically yields a more isomerically pure, linear product.[1][2][3][4]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis is dictated by the nature of the isomers, the required sensitivity, and the available instrumentation. Here, we compare the three most powerful techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Differentiation of nuclei based on their chemical environment. | Separation of enantiomers based on differential interaction with a chiral stationary phase. |
| Best Suited For | Separating volatile positional isomers and diastereomers. | Quantifying known isomers and structural elucidation. | Separating enantiomers. |
| Sample Preparation | Minimal, direct injection of a solution. | Dissolution in a deuterated solvent. May require chiral solvating agents for enantiomers. | Dissolution in the mobile phase. |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer. | NMR Spectrometer (¹H, ¹³C, ¹⁹F capabilities recommended). | HPLC system with a chiral column and a suitable detector (e.g., UV). |
| Analysis Time | Moderate (typically 15-45 minutes per sample). | Rapid for routine checks, longer for detailed structural analysis. | Moderate to long (typically 15-60 minutes per sample). |
| Resolution | High for positional isomers. Chiral columns can resolve enantiomers. | Depends on the chemical shift differences between isomers. | High for enantiomers with the appropriate chiral stationary phase. |
| Quantitative Accuracy | Good, requires calibration with standards for highest accuracy. | Excellent for quantification (qNMR).[5] | Good, requires calibration. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer Analysis
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying positional isomers of this compound.
-
Column Selection: A mid-polar to polar capillary column (e.g., a cyanopropylphenyl or polyethylene glycol phase) is chosen to effectively separate isomers with different polarities arising from the varied positions of the bromine and fluorine atoms.
-
Temperature Programming: A programmed temperature ramp is essential to ensure the elution of all isomers with good peak shape, from the more volatile to the less volatile compounds.
-
Mass Spectrometry Detection: The mass spectrometer provides definitive identification of the isomers based on their mass-to-charge ratio and fragmentation patterns. Electron impact ionization is a standard technique for generating these informative spectra.[1]
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity hexane.
-
Inject 1 µL of the prepared solution.
Caption: Workflow for GC-MS analysis of isomeric purity.
NMR Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: Provides information about the protons in the molecule. The chemical shifts and coupling constants of the protons on the butane chain will be unique for each isomer.
-
¹⁹F NMR: This is particularly powerful for fluorinated compounds. The chemical shifts and coupling patterns of the fluorine atoms provide a detailed fingerprint of the molecule's structure. Quantitative ¹⁹F NMR can be a rapid and accurate method for determining the relative amounts of different fluorinated isomers.[5][6]
-
Chiral Solvating Agents (CSAs): To distinguish between enantiomers, a chiral solvating agent can be added to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[7]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended) with ¹H, ¹³C, and ¹⁹F capabilities.
Sample Preparation (for structural analysis):
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Sample Preparation (for enantiomeric purity using a CSA):
-
Dissolve approximately 5 mg of the sample in 0.6 mL of CDCl₃.
-
Acquire a baseline ¹H and/or ¹⁹F NMR spectrum.
-
Add a molar excess (e.g., 2-3 equivalents) of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Re-acquire the NMR spectrum and look for the splitting of signals corresponding to the now diastereomeric complexes.
| Isomer | Expected ¹H NMR Signals | Expected ¹⁹F NMR Signals |
| This compound | Complex multiplets for the -CHBr- and -CH₂Br protons. | Signals corresponding to the -CF₃ and -CF₂- groups with characteristic splitting patterns. |
| Alternative Isomer (e.g., 1,2-Dibromo...) | Different chemical shifts and coupling constants for the protons due to their proximity to different substituents. | Altered chemical shifts and coupling patterns for the fluorine nuclei. |
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Separation
Chiral HPLC is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For halogenated compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type columns are often effective.
-
Mobile Phase Optimization: A non-polar mobile phase (normal-phase chromatography) is typically used for these types of separations, often a mixture of hexane and a polar modifier like isopropanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: A suitable chiral column, e.g., a cellulose-based CSP.
-
Mobile Phase: Hexane:Isopropanol (e.g., 98:2 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the compound may have weak chromophores).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
Caption: A systematic approach to chiral HPLC method development.
Conclusion and Recommendations
The comprehensive analysis of the isomeric purity of this compound requires a multi-faceted approach. No single technique can provide a complete picture.
-
For routine quality control of positional isomers , GC-MS is the most efficient and definitive method.
-
For absolute structural confirmation and accurate quantification of known isomers , NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.
-
For the critical assessment of enantiomeric purity , Chiral HPLC is the preferred method, although NMR with a chiral solvating agent can be a valuable and rapid alternative.
By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the highest level of purity and characterization for their this compound products, thereby ensuring the reliability and reproducibility of their subsequent research and development activities.
References
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Benskin, J. P., De Silva, A. O., Martin, J. W. (2010). Isomer profiling of perfluorinated substances as a tool for source tracking: a review of early findings and future applications. Environmental Health Perspectives, 118(9), 1151–1157. [Link]
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Singh, R., & Saini, B. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 12(30), 3856-3864. [Link]
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Li, D., et al. (2019). Efficient Determination of the Enantiomeric Purity and Absolute Configuration of Flavanones by Using (S)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent. Organic Letters, 21(15), 6044-6048. [Link]
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Guo, R., et al. (2018). The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes. Environmental Science & Technology, 52(11), 6041-6042. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Plant, D., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 10(1), 1-10. [Link]
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Poulsen, L., et al. (2022). Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography A, 1679, 463385. [Link]
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A Comparative Guide to Validating Reaction Pathways of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
For researchers, scientists, and professionals in drug development, the strategic use of fluorinated building blocks is paramount for designing novel molecules with enhanced metabolic stability and bioavailability.[1] 3,4-Dibromo-1,1,1,2,2-pentafluorobutane presents itself as a potentially versatile synthon, characterized by a vicinal dibromide moiety ripe for transformation and a bulky, electron-withdrawing pentafluoroethyl group that significantly influences its reactivity.
While direct mechanistic studies on this specific molecule are not extensively documented, its structure provides a clear, logical basis for predicting its primary reaction pathways. This guide provides a framework for the systematic validation of these pathways, focusing on the causal relationships behind experimental design and the analytical techniques required to achieve unambiguous mechanistic insights. We will compare the two most probable transformations—dehydrobromination and reductive debromination—offering detailed protocols and the rationale for their execution.
Postulated Mechanistic Pathways: A Comparative Overview
The reactivity of this compound is dominated by the two carbon-bromine bonds at the C3 and C4 positions. The strong electron-withdrawing nature of the C2F5 group is expected to acidify the proton at C3, making it a prime candidate for base-induced elimination. Concurrently, the vicinal dibromide arrangement is a classic substrate for reductive elimination to form an alkene.
These competing pathways are:
-
Pathway A: Dehydrobromination (E2 Elimination) : This pathway involves the abstraction of a proton by a base and the simultaneous elimination of a bromide ion to form a double bond. Given the two bromine atoms, a sequential two-step elimination is conceivable under harsh conditions. The first, more facile elimination is expected to yield a vinyl bromide.[2]
-
Pathway B: Reductive Debromination : This pathway utilizes a reducing agent to remove both bromine atoms in a concerted or stepwise fashion, leading to the formation of a C=C double bond. This reaction is often stereospecific, proceeding via an anti-periplanar transition state.[3][4][5]
Below is a visualization of these competing reaction cascades.
Caption: Competing reaction pathways for this compound.
Experimental Design for Mechanistic Validation
To validate and differentiate between these pathways, a systematic experimental approach is required. The core of this process involves subjecting the starting material to specific reaction conditions designed to favor one pathway, followed by rigorous analytical characterization of the products.
This general workflow provides a self-validating system for confirming reaction outcomes.
Caption: General experimental workflow for validating a reaction pathway.
Protocol 1: Validation of Dehydrobromination (E2 Elimination)
Causality: The objective is to induce an E2 elimination. This requires a strong, sterically hindered base to preferentially abstract a proton rather than act as a nucleophile. Potassium tert-butoxide (t-BuOK) is an excellent choice. The reaction is performed at elevated temperatures to overcome the activation energy for elimination, a common practice for dehydrobromination reactions.[2]
Methodology:
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the substrate.
-
Reagent Addition: In a separate flask, dissolve potassium tert-butoxide (1.2 eq) in anhydrous THF. Add this solution dropwise to the stirring substrate solution at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Validation of Reductive Debromination
Causality: The goal is to achieve a reductive elimination of the vicinal dibromide. Zinc powder in a protic solvent like acetic acid is a classic and effective reagent system for this transformation.[6] Microwave irradiation can be employed to rapidly and efficiently drive the reaction to completion.[6]
Methodology:
-
Reactor Setup: In a microwave reactor vessel, add this compound (1.0 eq) and activated zinc powder (3.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 100 °C) for 2-5 minutes.[6]
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove excess zinc. Dilute the filtrate with water and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude product. Further purification can be achieved via distillation if the product is volatile.
Comparative Data Analysis and Mechanistic Interpretation
The unambiguous identification of the reaction products is crucial for validating the operative pathway. A combination of spectroscopic techniques is essential.
| Analytical Technique | Expected Observation for Dehydrobromination | Expected Observation for Reductive Debromination | Rationale |
| ¹H NMR | Disappearance of the C3-H proton signal. Appearance of a new vinylic proton signal. | Disappearance of the C3-H proton signal. Appearance of two or three new vinylic proton signals. | The chemical shifts and coupling constants of the vinylic protons are diagnostic of the double bond's substitution pattern. |
| ¹⁹F NMR | Signals for the C2F5 group will show coupling to the new vinylic proton. | Signals for the C2F5 group will show coupling to the vinylic protons at C3. | ¹⁹F NMR is highly sensitive to the electronic environment and provides clear evidence of structural changes adjacent to the fluorinated group.[7] |
| ¹³C NMR | Appearance of two new signals in the sp² region (approx. 110-140 ppm). | Appearance of two new signals in the sp² region. | Confirms the formation of a C=C double bond. |
| GC-MS | A molecular ion peak corresponding to the loss of HBr from the starting material. | A molecular ion peak corresponding to the loss of Br₂ from the starting material. | Provides definitive molecular weight information for the product(s). |
| FTIR | Appearance of a C=C stretching vibration (approx. 1620-1680 cm⁻¹). | Appearance of a C=C stretching vibration. | A quick diagnostic for the formation of an alkene. |
Alternative Reagents and Comparative Performance
For each proposed pathway, alternative reagents can be employed, which may offer advantages in terms of yield, selectivity, or reaction conditions.
| Pathway | Standard Reagent | Alternative Reagent(s) | Expected Performance Comparison |
| Dehydrobromination | Potassium tert-butoxide (t-BuOK) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU); Sodium hydride (NaH) | DBU is a non-nucleophilic base often used under milder conditions. NaH is a strong, non-nucleophilic base that can drive the reaction to completion but requires careful handling. |
| Reductive Debromination | Zinc (Zn) in Acetic Acid | Sodium iodide (NaI) in acetone; Diorganotellurides[3]; Samarium iodide (SmI₂) | NaI in acetone is a classic method that proceeds via an E2-like mechanism where iodide acts as a nucleophile and a leaving group.[5] Diorganotellurides offer high stereoselectivity for anti-debromination.[3] SmI₂ is a powerful single-electron transfer agent for reductions. |
Conclusion
The synthetic utility of this compound is intrinsically linked to a thorough understanding of its reaction mechanisms. While direct literature is sparse, fundamental principles of organic chemistry allow for the logical design of experiments to probe its reactivity. The primary competing pathways of dehydrobromination and reductive debromination can be selectively favored through the judicious choice of reagents—strong, non-nucleophilic bases for the former and reducing agents for the latter.
Validation of these pathways is not merely an academic exercise; it is a prerequisite for the rational design of synthetic routes in pharmaceutical and materials science. By employing the detailed experimental protocols and multi-faceted analytical strategies outlined in this guide, researchers can confidently elucidate the behavior of this and similar fluorinated synthons, thereby unlocking their full potential. The interplay between experimental data and computational modeling will likely provide the most complete picture of these reaction landscapes.[8][9]
References
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Department of Chemistry, University of Missouri-St. Louis. (n.d.). Experiment 10: DEHYDROBROMINATION. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 14.8: Polyhalogenated Alkanes and Alkenes. Retrieved from [Link]
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ResearchGate. (n.d.). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Retrieved from [Link]
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Engman, L., & Cava, M. P. (1982). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 47(20), 3946–3949. Retrieved from [Link]
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Kim, B. H., & Lee, J. Y. (2004). Reductive debromination of 1,2-dibromides with anisidines. Arkivoc, 2005(2), 101-107. Retrieved from [Link]
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Rej, S., Pramanik, S., Tsurugi, H., & Mashima, K. (2017). Dehalogenation of Vicinal Dihalo Compounds by 1,1'-Bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene for Giving Alkenes and Alkynes in a Salt-free Manner. Chemical Communications, 53(94), 12692-12695. Retrieved from [Link]
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Liao, R. Z., & Thiel, W. (2013). Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry, 1, 19. Retrieved from [Link]
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Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Rapid Debromination of vic-Dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation. Chemistry Letters, 34(10), 1362-1363. Retrieved from [Link]
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Cantillo, D., & Kappe, C. O. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Letters, 20(1), 138-141. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient and Inexpensive Multigram Synthesis of 3,4-Dibromo- and 3,4-Dichlorofuran-2(5H)-one. Retrieved from [Link]
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Zaitsev, A. B., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452-459. Retrieved from [Link]
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University of Liverpool. (n.d.). LECTURE 4 (d) Polyhalogenation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
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Gevorgyan, V., & Rubin, M. (2003). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Journal of Organic Chemistry, 68(20), 7803-7813. Retrieved from [Link]
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Preprints.org. (2025). Halogenation Reactions in Organic Synthesis: Selectivity and Mechanistic Models. Retrieved from [Link]
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All About Chemistry. (2020, October 24). Alkenes preparation: Debromination of Vicinal Dibromides [Video]. YouTube. Retrieved from [Link]
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Grimmel, S. A., & Reiher, M. (2021). Guided discovery of chemical reaction pathways with imposed activation. Nature Communications, 12(1), 5431. Retrieved from [Link]
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Zachariah, M. R., & Westmoreland, P. R. (1995). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. NIST Technical Note 1412. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin as Catalyst for the Conversion of Aldehydes to Their 1,1-Diacetates (Acetylals) under Solvent-Free and Neutral Conditions. Retrieved from [Link]
-
Quora. (2018). What will be the halogenation reaction of butane? Retrieved from [Link]
-
Zaitsev, A. B., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Semantic Scholar. Retrieved from [Link]
-
Fronczek, F. R., & Vankayala, S. L. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. Retrieved from [Link]
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Lemal, D. M. (2004). Perspective on Fluorocarbon Chemistry. The Journal of Organic Chemistry, 69(1), 1-11. Retrieved from [Link]
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Wu, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. Critical Reviews in Biotechnology, 41(7), 1038-1055. Retrieved from [Link]
-
FuseSchool - Global Education. (2015, December 7). Halogenation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Insights into enzymatic halogenation from computational studies. Retrieved from [Link]
-
Zaitsev, A. B., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Retrieved from [Link]
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University of Southampton. (n.d.). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Halogenation of Alkanes. Retrieved from [Link]
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Ofner, J., et al. (2012). Related mechanisms of halogen chemistry. Atmospheric Chemistry and Physics, 12(19), 9221-9236. Retrieved from [Link]
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Wille, K., et al. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(6), 183260. Retrieved from [Link]
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Hare, S. R., & Tantillo, D. J. (2017). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 15(13), 2661-2671. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological and material properties. This guide provides an in-depth cost-benefit analysis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane (CAS: 378-69-8), a versatile fluorinated building block. We will objectively compare its synthetic utility with viable alternatives, supported by experimental insights, to inform strategic decisions in your research and development endeavors.
Unveiling the Synthetic Potential of this compound
This compound, with a molecular formula of C₄H₃Br₂F₅ and a molecular weight of 305.87 g/mol , presents itself as a valuable precursor for the synthesis of novel fluorinated compounds.[1][2] Its structure, featuring a pentafluorinated ethyl group and two bromine atoms on adjacent carbons, suggests several potential reaction pathways. The primary utility of this molecule lies in its role as a four-carbon building block for the construction of fluorinated heterocyclic compounds, which are prominent in pharmaceuticals and agrochemicals.
The two bromine atoms offer reactive handles for various chemical transformations. One key application involves the reaction with dinucleophiles to form saturated five-membered heterocycles containing a pentafluoroethyl substituent. This moiety can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final molecule.
Core Application: Synthesis of a Fluorinated Piperazine Analog
To provide a concrete basis for our analysis, we will focus on a representative application: the synthesis of a fluorinated piperazine analog. Piperazines are a ubiquitous scaffold in drug discovery. The introduction of a pentafluoroethyl group can modulate the basicity of the nitrogen atoms and enhance the compound's pharmacokinetic profile.
The reaction of this compound with a diamine, such as N-Boc-ethylenediamine, would proceed via a double nucleophilic substitution to yield the corresponding fluorinated piperazine derivative.
DOT Diagram: Synthesis of a Fluorinated Piperazine Analog
Caption: Proposed synthesis of a protected fluorinated piperazine.
Comparative Analysis: Alternatives and Their Trade-offs
The primary alternatives to this compound for introducing a C4 fluorinated chain can be categorized based on the desired final structure. For the synthesis of the target fluorinated piperazine, we will consider alternative starting materials that can also lead to a four-carbon backbone with fluorine substitution.
A key alternative strategy involves starting with a pre-formed heterocyclic ring and introducing the fluorinated side chain, or building the ring from a different set of fluorinated and non-fluorinated precursors.
Table 1: Comparison of Synthetic Strategies for Fluorinated Piperazine Analogs
| Feature | This compound | Alternative 1: 1,4-Dibromo-1,1,2,2-tetrafluorobutane | Alternative 2: (Pentafluoroethyl)acetylene |
| CAS Number | 378-69-8 | 18599-20-7 | 590-97-6 |
| Synthetic Route | Direct cyclization with a dinucleophile. | Direct cyclization with a dinucleophile. | Multi-step synthesis involving addition and reduction steps. |
| Predicted Yield | Moderate to Good | Moderate to Good | Variable, dependent on multiple steps. |
| Reaction Conditions | Typically requires base and heat. | Similar conditions to the primary route. | Requires specialized reagents for hydroamination/reduction. |
| Cost-Effectiveness | Higher initial material cost. | Potentially lower cost than the pentafluoro analog. | Reagent costs for multi-step synthesis can be high. |
| Safety & Handling | Standard handling for halogenated compounds.[3][4] | Similar handling precautions. | Gaseous reagent, requires specialized handling. |
| Versatility | Potential for other heterocycles with different dinucleophiles. | Similar versatility. | Primarily for introducing the pentafluoroethyl group. |
Cost-Benefit Deep Dive
Cost:
A direct comparison of the bulk pricing for these specialized chemicals is challenging due to market fluctuations and supplier variations. However, a general trend can be observed where the cost of fluorinated building blocks increases with the number of fluorine atoms. Therefore, this compound is expected to be more expensive per gram than its tetrafluorinated counterpart, 1,4-Dibromo-1,1,2,2-tetrafluorobutane. The cost of (Pentafluoroethyl)acetylene is also significant, and the overall cost of a multi-step synthesis using this alternative must also account for the additional reagents, solvents, and purification steps.
Benefit:
The primary benefit of using this compound lies in the direct and convergent nature of the synthesis it enables. A one-step cyclization is often more efficient in terms of time and resources compared to a multi-step route. The resulting pentafluoroethyl group can impart unique and desirable properties to the final molecule, potentially justifying the higher initial material cost. The subtle difference of one additional fluorine atom compared to the tetrafluoro analog can have a significant impact on the final compound's biological activity and metabolic stability.
DOT Diagram: Cost-Benefit Decision Workflow
Caption: Decision-making framework for selecting a synthetic route.
Experimental Protocols
General Protocol for the Synthesis of N-Boc-2-(pentafluoroethyl)piperazine:
-
Reaction Setup: To a stirred solution of N-Boc-ethylenediamine (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile (ACN) in a sealed reaction vessel, add this compound (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-Boc-2-(pentafluoroethyl)piperazine.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.
Conclusion and Recommendations
The choice of whether to use this compound in a synthetic campaign is a strategic one that hinges on a careful evaluation of cost, synthetic efficiency, and the desired properties of the final product.
-
For early-stage discovery and lead optimization, where the unique properties imparted by the pentafluoroethyl group may be critical for biological activity, the higher cost of this compound can be justified by the potential for discovering a more potent and metabolically stable drug candidate. The convergent synthetic route it offers can also accelerate the synthesis of analogs for structure-activity relationship (SAR) studies.
-
For process development and large-scale synthesis, a more thorough cost analysis is required. If the tetrafluoro analog (1,4-Dibromo-1,1,2,2-tetrafluorobutane) provides a compound with comparable activity and an acceptable pharmacokinetic profile, it may be the more cost-effective choice. Multi-step routes from less expensive starting materials should also be explored and optimized.
Ultimately, this compound is a valuable tool in the medicinal chemist's arsenal for accessing novel fluorinated heterocycles. Its utility is most pronounced in situations where the specific benefits of the pentafluoroethyl group are anticipated to outweigh the higher initial material cost.
References
- Thermo Fisher Scientific. Safety Data Sheet: this compound.
- TCI Chemicals. Safety Data Sheet: this compound.
-
PubChem. 1,4-Dibromo-1,1,2,2-tetrafluorobutane. [Link]
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A Technical Guide to the Applications of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating their physicochemical and biological properties.[1] Fluorinated building blocks are thus indispensable tools for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides an in-depth technical overview of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, a polyhalogenated alkane with significant potential as a precursor to valuable fluorinated synthons. While direct literature on this specific compound is sparse, this guide will draw upon established principles of organofluorine chemistry and data from closely related analogues to provide a comprehensive comparison of its expected applications and alternatives.
Introduction to this compound: A Versatile Fluorinated Building Block
This compound possesses a unique structural motif, combining a highly fluorinated alkyl chain with vicinal bromine atoms. This arrangement suggests a rich and versatile reactivity profile, primarily centered around the elimination of hydrogen bromide to introduce unsaturation. The presence of the pentafluoroethyl group is expected to significantly influence the reactivity of the adjacent C-Br bonds and the resulting alkenes and alkynes, making this compound a potentially valuable tool for the introduction of fluorinated moieties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₃Br₂F₅ | 305.87 | N/A |
| 1,2-Dibromo-1,1,4,4,4-pentafluorobutane | C₄H₃Br₂F₅ | 305.87 | 124.46 (predicted)[4] |
| 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | C₄H₂Br₂F₆ | 323.86 | N/A |
Proposed Synthesis of this compound
While a specific synthesis for this compound is not detailed in the available literature, a plausible and efficient route would involve the bromination of a suitable fluorinated alkene precursor, 1,1,1,2,2-pentafluorobut-3-ene. This reaction is analogous to the well-established synthesis of other vicinal dibromoalkanes.
Sources
The Strategic Synthesis of Fluorinated Butenes: A Comparative Guide to Precursor Selection, Featuring 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
The incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. The synthesis of fluorinated alkenes, key building blocks for more complex structures, presents a significant challenge that demands careful selection of precursors and reaction pathways. This guide provides an in-depth technical comparison of synthetic routes to fluorinated butenes, with a specific focus on the utility of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane as a versatile precursor. We will present a detailed case study on its application, compare its performance with alternative methodologies, and provide the experimental rationale required for informed decision-making in your research.
Case Study: Synthesis of 1-Bromo-1,1,2,2,3-pentafluorobut-3-ene via Dehydrobromination
The primary synthetic application of vicinal dibromoalkanes is their conversion to alkenes through an elimination reaction, a process known as dehydrobromination.[1] This case study details a robust protocol for the selective synthesis of 1-Bromo-1,1,2,2,3-pentafluorobut-3-ene from this compound, leveraging a strong base to facilitate the elimination of one equivalent of hydrogen bromide.
Experimental Protocol
Objective: To synthesize 1-Bromo-1,1,2,2,3-pentafluorobut-3-ene through the dehydrobromination of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Water (deionized)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1 equivalent).
-
Add solid potassium hydroxide (KOH) (1.5 equivalents) to the flask.[1]
-
Add ethylene glycol (15 mL) to serve as a high-boiling solvent.[1]
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 25 minutes.[1]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 25 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 1-Bromo-1,1,2,2,3-pentafluorobut-3-ene.
Causality Behind Experimental Choices
-
Choice of Base: Potassium hydroxide (KOH) is a strong, yet cost-effective base, making it suitable for promoting the E2 elimination mechanism. The use of a strong base is crucial for achieving a good reaction rate, especially in the second, more energetically demanding elimination step if a double dehydrobromination were desired.[1]
-
Solvent Selection: Ethylene glycol is employed as a high-boiling point solvent, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy of the elimination reaction.[1]
-
Reaction Conditions: Refluxing the reaction ensures a constant temperature and thorough mixing of the reactants, driving the reaction to completion.[1]
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 1-Bromo-1,1,2,2,3-pentafluorobut-3-ene.
Comparative Analysis of Synthetic Routes to Fluorinated Butenes
The dehydrobromination of this compound is a viable method for generating fluorinated butenes. However, alternative strategies exist, each with its own set of advantages and limitations. Below is a comparative guide to aid in the selection of the most appropriate synthetic route for your research needs.
| Method | Precursor | Reagents & Conditions | Advantages | Disadvantages | Typical Yields |
| Dehydrobromination | This compound | Strong base (e.g., KOH), high-boiling solvent (e.g., ethylene glycol), heat[1] | Precursor is shelf-stable; well-established reaction class. | Requires high temperatures; potential for side reactions. | 40-60%[2] |
| Dehydrochlorination | 2-Chloro-1,1,1,4,4,4-hexafluorobutane | Alkaline solution (NaOH or KOH), phase transfer catalyst[3] | Milder reaction conditions; high selectivity for trans-isomer.[3] | Precursor may be less readily available. | Not specified[3] |
| Bromination-Dehydrobromination | (E)-1,1,1,4,4,4-hexafluorobut-2-ene | 1. Br2, UV irradiation; 2. Alcoholic KOH[2] | Starts from a commercially available alkene. | Two-step process; use of UV irradiation. | ~48% over two steps[2] |
| Direct Hydrofluorination | Dienes/Alkynes | HF-based reagents (e.g., Pyridine-HF, KHSO4-13HF)[4] | Atom-economical; direct introduction of fluorine.[4] | Requires handling of hazardous HF reagents; limited substrate scope.[4] | Highly variable |
Discussion of Alternatives
-
Dehydrochlorination: The dehydrochlorination of chloro-analogs often proceeds under milder conditions and can exhibit high stereoselectivity.[3] The choice between a dibromo or dichloro precursor may depend on commercial availability and cost.
-
Bromination-Dehydrobromination Cascade: For some target molecules, a two-step sequence starting from a readily available unfunctionalized alkene can be advantageous. The initial bromination followed by dehydrobromination provides a reliable route to the desired halo-alkene.[2]
-
Direct Hydrofluorination: While atom-economical, the direct addition of HF across a double or triple bond is often limited by the hazardous nature of the reagents and a narrow substrate scope.[4] However, for simple, unfunctionalized substrates, this can be a highly efficient method.
Visualizing the Comparative Logic
Caption: Comparative synthetic routes to fluorinated butenes.
Conclusion
This compound serves as a valuable and stable precursor for the synthesis of fluorinated butenes through dehydrobromination. This method, while requiring elevated temperatures, is a straightforward and well-understood transformation. The choice of this precursor over alternatives will depend on factors such as the desired final product, the availability and cost of starting materials, and the tolerance of the substrate to the required reaction conditions. For researchers in drug development and materials science, a thorough understanding of these comparative synthetic strategies is essential for the efficient and effective creation of novel fluorinated molecules.
References
- Haszeldine, R. N. (1952). The reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene. Journal of the Chemical Society, 4259-4267.
- Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052.
-
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Organic Chemistry Portal. (n.d.). Dibromoalkene synthesis by bromination or substitution. Retrieved from [Link]
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- Antipin, A. B., Kadyrov, A. A., Balakina, M. Y., & Sinyashin, O. G. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452-459.
- Antipin, A. B., Kadyrov, A. A., Balakina, M. Y., & Sinyashin, O. G. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452-459.
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- Orazi, O. O., & Meseri, J. (1949). Halogenacion Con 1-3-Dibromo-5, 5-Dimetil-Hidantoina. Anales de la Asociacion Quimica Argentina, 37, 192-196.
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vibzz lab. (2023, February 27). 1,4 Dibromobutane synthesis [Video]. YouTube. [Link]
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PubChem. (n.d.). 3,4-Dibromo-2,2,3-trichloro-1,1,1-trifluorobutane. Retrieved from [Link]
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Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel molecules are but one part of the equation. The responsible management of chemical waste is a paramount concern, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, a highly halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will apply established principles for the disposal of halogenated hydrocarbons and Per- and Polyfluoroalkyl Substances (PFAS), a class to which this compound belongs.
Understanding the Challenge: The Nature of Halogenated Compounds
This compound possesses both bromine and fluorine atoms attached to a carbon backbone. This high degree of halogenation presents specific challenges for disposal. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the molecule resistant to natural degradation.[1] Improper disposal can lead to environmental persistence and potential bioaccumulation. Furthermore, the presence of bromine raises concerns about the formation of hazardous brominated byproducts, such as dioxins and furans, during incomplete combustion.[2]
Due to its characteristics as a halogenated organic compound, it is imperative to manage this substance as a hazardous waste, adhering to all local, state, and federal regulations.
Immediate Safety and Handling in the Laboratory
Proper disposal begins with safe handling and segregation at the source.
Step 1: Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Based on data for structurally similar compounds, this substance should be treated as harmful if swallowed, in contact with skin, or inhaled, and as a skin and eye irritant.[3][4]
-
Mandatory PPE:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles with side shields or a face shield
-
Flame-retardant lab coat
-
Step 2: Waste Segregation
Proper segregation is crucial for both safety and cost-effective disposal. Halogenated waste streams are typically more expensive to dispose of than non-halogenated ones.[5]
-
Action: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Rationale: Prevents accidental mixing with incompatible chemicals and ensures the waste is directed to the appropriate disposal facility. Do not mix with non-halogenated organic waste.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Procedure:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated to disperse any remaining vapors.
-
Disposal Pathways: A Decision-Making Framework
The disposal of highly halogenated compounds like this compound is strictly regulated. The primary and most effective method for the destruction of such persistent organic pollutants is high-temperature incineration.
Caption: Decision workflow for the disposal of this compound.
Primary Disposal Method: High-Temperature Incineration
High-temperature incineration is the recommended disposal method for PFAS and other halogenated organic compounds.[1][6][7]
-
Mechanism: The process utilizes extremely high temperatures (typically >1,000°C) and long residence times to break the strong carbon-fluorine and carbon-bromine bonds.[1] This thermal decomposition, when complete, converts the organic material into carbon dioxide, water, and halogenated acids (hydrofluoric acid and hydrobromic acid). These acidic gases are then neutralized and removed from the flue gas by scrubbers.
-
Causality: Incomplete combustion can lead to the formation of smaller, potentially more hazardous PFAS compounds or brominated byproducts.[1][2] Therefore, it is crucial that the incineration facility is specifically designed and permitted to handle halogenated waste.
Alternative Disposal Method: Hazardous Waste Landfill
In situations where high-temperature incineration is not available or feasible, disposal in a specially designed hazardous waste landfill may be an option, subject to regulatory approval.[7]
-
Mechanism: These landfills are constructed with multiple liners and leachate collection systems to prevent the migration of hazardous constituents into the surrounding soil and groundwater.
-
Causality: Given the persistence and potential mobility of fluorinated compounds, landfilling is generally considered a less preferable option to destruction via incineration, as it contains the waste rather than destroying it.
Regulatory Considerations: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed, as a spent halogenated solvent or a waste from chemical synthesis, it would likely fall under the "F" or "U" list of hazardous wastes.
| Potential RCRA Code | Description | Relevance |
| F001/F002 | Spent halogenated solvents used in degreasing or other solvent applications. | If used as a solvent and now requires disposal. |
| U-Listed Waste | Discarded commercial chemical products. | If disposing of the pure, unused chemical. A specific U-code would be assigned based on its hazardous characteristics. |
Your institution's Environmental Health and Safety (EHS) department will be responsible for making the final waste code determination.
Procedural Summary for Disposal
-
Collection and Storage:
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
Label the container clearly with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.
-
Store the container in a secondary containment bin in a cool, dry, well-ventilated area away from incompatible materials.
-
-
Contact EHS:
-
Once the container is approaching full, or when the experiment generating the waste is complete, contact your institution's EHS department to arrange for a waste pickup.
-
-
Documentation:
-
Complete a hazardous waste manifest or tag as required by your institution. This document tracks the waste from the point of generation to its final disposal.
-
Conclusion
The proper disposal of this compound requires a meticulous and informed approach. By understanding the chemical nature of this highly halogenated compound and adhering to the principles of safe handling, segregation, and regulated disposal pathways, researchers can ensure they are protecting themselves, their colleagues, and the environment. High-temperature incineration remains the gold standard for the destruction of such persistent chemicals. Always consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.
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Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]
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EPA Publishes Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Bergeson & Campbell, P.C. [Link]
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Safe and Secure PFAS Disposal? We Got This. Republic Services. [Link]
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EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Clark Hill. [Link]
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Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]
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Halogenated Solvents in Laboratories. Temple University. [Link]
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1,4-Dibromo-1,1,2,2-tetrafluorobutane | C4H4Br2F4 | CID 87719. PubChem. [Link]
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EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter. [Link]
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A Senior Application Scientist's Guide to Handling 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: Essential Safety Protocols and Operational Plans
This guide provides essential, immediate safety and logistical information for the handling of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. As direct safety data for this specific compound is limited, the following protocols are synthesized from authoritative data on structurally analogous brominated and fluorinated hydrocarbons. This approach ensures a robust and cautious safety framework tailored for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
Based on data from similar chemical structures, this compound is anticipated to present several health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the expected hazards based on analogous compounds like 3,4-Dibromo-1,1,1,3-tetrafluorobutane and 1,4-Dibromo-1,1,2,2-tetrafluorobutane.
| Hazard Classification | Description | Potential Effects | Authoritative Source (Analogous Compounds) |
| Skin Irritation | Category 2 | Causes skin irritation, redness, and discomfort upon contact.[1][2] | GHS Classification |
| Eye Irritation | Category 2A | Causes serious eye irritation, which can result in pain, watering, and redness.[1][2] | GHS Classification |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation if vapors or mists are inhaled.[1][2] | GHS Classification |
| Acute Toxicity | Harmful | Some analogous compounds are harmful if swallowed, in contact with skin, or if inhaled.[2] | GHS Classification |
Note: STOT SE 3 refers to Specific Target Organ Toxicity - Single Exposure.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound. This protocol is designed as a self-validating system, where each component complements the others to ensure maximum protection.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, proper engineering controls must be in place. These are designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be conducted inside a certified chemical fume hood. This ensures that any vapors are effectively captured and exhausted.[1]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[1]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1][3]
Primary Protective Gear: Essential for All Operations
This level of PPE is mandatory for any procedure involving this compound.
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are required to provide a seal around the eyes, protecting them from splashes and vapors.[4]
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated material, a face shield should be worn in addition to safety goggles.[4][5]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including halogenated hydrocarbons.[6][7] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Double Gloving: For extended operations, wearing two pairs of gloves can provide additional protection in case the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[7] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from minor splashes.[4][7]
-
Chemical Apron: For tasks with a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[5]
-
Respiratory Protection
In most cases, handling this compound within a certified chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are insufficient or during a large spill, respiratory protection is necessary.
-
Respirator: A full-face air-purifying respirator with organic vapor cartridges may be required if ventilation is inadequate.[5][8] All respirator use must comply with a formal respiratory protection program, including fit testing and training.
Operational Workflow for Safe Handling
The following diagram outlines the logical flow of operations to ensure safety at every stage of handling this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Immediate Actions for Exposure
In the event of an exposure, immediate and correct action is critical to minimizing harm.
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes at an eyewash station.[1][3] Keep the eyelids open and roll the eyeballs to ensure the entire surface is rinsed.[3]
-
Remove contact lenses if present and easy to do so.[1]
-
Seek immediate medical attention from an ophthalmologist.
-
-
Inhalation:
-
Ingestion:
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle to ensure environmental and personnel safety.
-
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Use an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water wash, ensuring all cleaning materials are collected as hazardous waste.
-
-
Disposal:
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste. Do not dispose of it down the drain.
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent pads, and empty containers, must be collected in a designated, labeled hazardous waste container.[9]
-
Waste Collection: Follow your institution's guidelines for hazardous waste disposal. This typically involves collection by a licensed hazardous waste management company.[1][2] The recommended disposal method for similar compounds is incineration in a licensed facility equipped with an afterburner and scrubber to handle the resulting hydrogen bromide and hydrogen fluoride.[1]
-
References
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3,4-Dibromo-1,1,1,3-tetrafluorobutane - Safety Data Sheet. Synquest Labs.
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
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1,4-Dibromo-1,1,2,2-tetrafluorobutane - Safety Data Sheet. CymitQuimica.
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Safety Data Sheet. Sigma-Aldrich.
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Lab Safety Equipment & PPE. ChemTalk.
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Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
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Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
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Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US.
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How to Choose PPE for Chemical Work. Allan Chemical Corporation.
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1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane - Safety Data Sheet. Apollo Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
